molecular formula C12H14O3 B3021070 Ethyl Chroman-2-carboxylate CAS No. 24698-77-9

Ethyl Chroman-2-carboxylate

Cat. No.: B3021070
CAS No.: 24698-77-9
M. Wt: 206.24 g/mol
InChI Key: PSOZUQKKUGXCEN-UHFFFAOYSA-N
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Description

Ethyl Chroman-2-carboxylate is a useful research compound. Its molecular formula is C12H14O3 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3,4-dihydro-2H-chromene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-2-14-12(13)11-8-7-9-5-3-4-6-10(9)15-11/h3-6,11H,2,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSOZUQKKUGXCEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2=CC=CC=C2O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Ethyl Chroman-2-carboxylate: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl chroman-2-carboxylate is a chiral heterocyclic compound built upon the privileged chroman scaffold, a core structure present in numerous biologically active molecules, including natural products and synthetic drugs.[1] The stereochemistry at the C2 position is a critical determinant of biological activity, making the synthesis and characterization of its enantiomers a subject of significant interest in medicinal chemistry and drug development. This guide provides a comprehensive technical overview of this compound, covering its chemical structure, physicochemical properties, detailed synthetic methodologies for both racemic and enantiopure forms, and an exploration of its potential biological significance based on the activities of closely related analogues.

Chemical Identity and Physicochemical Properties

This compound, with the molecular formula C₁₂H₁₄O₃ and a molecular weight of 206.24 g/mol , is a key intermediate in organic synthesis.[1] The racemic mixture is identified by the CAS Number 24698-77-9.[1] While a specific CAS number for the individual (S)- and (R)-enantiomers are not consistently reported in public databases, they are the primary targets for stereoselective synthesis due to the differential biological activities often observed between enantiomers.[1]

The structural backbone is a chroman ring system—a dihydropyran ring fused to a benzene ring—with an ethyl ester substituent at the 2-position. This chiral center is the source of its optical activity and its significance in asymmetric synthesis.

Table 1: Physicochemical Properties of Racemic this compound

PropertyValueSource(s)
CAS Number 24698-77-9[1][2]
Molecular Formula C₁₂H₁₄O₃[1][2]
Molecular Weight 206.24 g/mol [1][2]
Physical Form Liquid[1][2]
Purity Typically ≥97%[1][2]
Storage Temperature 2-8°C, sealed in dry conditions[1][2]
InChI Key PSOZUQKKUGXCEN-UHFFFAOYSA-N[1][2]

Note: Specific values for boiling point, density, and refractive index are not consistently available in peer-reviewed literature and commercial databases. Researchers should determine these properties experimentally for their specific samples.

Spectroscopic Properties

Detailed spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the diastereotopic protons on the C3 and C4 carbons of the chroman ring, the chiral proton at C2, and the aromatic protons of the benzene ring.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester (typically in the 160-185 ppm region), the carbons of the aromatic ring, and the aliphatic carbons of the chroman ring and the ethyl group.[3]

  • FTIR Spectroscopy: The infrared spectrum is characterized by a strong absorption band for the ester carbonyl (C=O) stretch, typically observed around 1735 cm⁻¹. Other key peaks include those corresponding to the C-O stretches of the ether and ester functionalities.[4]

  • Mass Spectrometry: Under soft ionization techniques, chroman derivatives can form radical cation molecular ions.[5] The fragmentation pattern of this compound would be expected to show characteristic losses of the ethoxy group (-OEt) or the entire ester group (-COOEt).[6]

Synthesis Methodologies

The synthesis of this compound can be approached through several routes to yield either the racemic mixture or, more importantly for pharmaceutical applications, the individual enantiomers. Key strategies include racemic synthesis, asymmetric organocatalysis, and enzymatic kinetic resolution.

Racemic Synthesis: Michael Addition-Cyclization

A common and straightforward method for preparing racemic this compound involves a base-catalyzed tandem Michael addition-cyclization reaction between salicylaldehyde and ethyl acrylate.[7]

  • Reaction Setup: In a round-bottom flask, combine salicylaldehyde (1.0 eq) and ethyl acrylate (1.5 eq) in a high-boiling solvent such as toluene, or under solvent-free conditions.

  • Catalysis: Add a catalytic amount of a suitable base, such as 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.1 eq).

  • Reaction Conditions: Heat the mixture to 80-110°C and stir for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate. Wash the organic phase sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to yield racemic this compound.[7]

G cluster_reactants Reactants Salicylaldehyde Salicylaldehyde Reaction Michael Addition-Cyclization (Toluene, 80-110°C, 24-48h) Salicylaldehyde->Reaction EthylAcrylate Ethyl Acrylate EthylAcrylate->Reaction DABCO DABCO (catalyst) DABCO->Reaction Workup Work-up (EtOAc, H₂O, Brine) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Racemic Ethyl Chroman-2-carboxylate Purification->Product

Enantioselective Synthesis: Asymmetric Organocatalysis

Accessing enantiomerically pure (S)-ethyl chroman-2-carboxylate is most efficiently achieved through an asymmetric intramolecular oxa-Michael addition. This reaction is catalyzed by chiral bifunctional organocatalysts, such as those derived from cinchona alkaloids.

  • Precursor Synthesis: First, synthesize the precursor, (E)-ethyl 3-(2-hydroxyphenyl)acrylate, via a Horner-Wadsworth-Emmons reaction between salicylaldehyde (1.0 eq) and triethyl phosphonoacetate (1.1 eq) using a base like sodium hydride (1.1 eq) in anhydrous THF at 0°C to room temperature. Purify the acrylate precursor by column chromatography.[7]

  • Asymmetric Cyclization: To a solution of (E)-ethyl 3-(2-hydroxyphenyl)acrylate (1.0 eq) in an anhydrous solvent (e.g., toluene or dichloromethane) at a controlled temperature (e.g., -20°C), add the cinchona-alkaloid-based bifunctional organocatalyst (e.g., a thiourea or squaramide derivative, 0.1 eq).

  • Reaction Monitoring: Stir the reaction mixture at this temperature for 24-48 hours, monitoring its progress by chiral High-Performance Liquid Chromatography (HPLC).

  • Purification and Analysis: Upon completion, remove the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield (S)-ethyl chroman-2-carboxylate. Determine the enantiomeric excess (e.e.) of the product using chiral HPLC.[7]

G cluster_precursor Precursor Synthesis cluster_cyclization Asymmetric Cyclization Salicylaldehyde Salicylaldehyde HWE Horner-Wadsworth-Emmons Reaction Salicylaldehyde->HWE Phosphonate Triethyl Phosphonoacetate Phosphonate->HWE Acrylate (E)-Ethyl 3-(2-hydroxyphenyl)acrylate HWE->Acrylate Catalyst Chiral Organocatalyst Cyclization Intramolecular Oxa-Michael Addition Purification Purification & Analysis (Column Chromatography, Chiral HPLC) S_Product (S)-Ethyl Chroman-2-carboxylate

Enantiomeric Separation: Enzymatic Kinetic Resolution

An alternative to asymmetric synthesis is the resolution of the racemic mixture. Enzymatic kinetic resolution is a highly efficient and environmentally friendly method that utilizes lipases to selectively react with one enantiomer, allowing for the separation of both.

  • Reaction Setup: Suspend racemic this compound (1.0 g, 4.85 mmol) in a phosphate buffer solution (50 mL, 0.1 M, pH 7.0). A co-solvent like toluene or tert-butanol can be added to improve solubility.[8]

  • Enzymatic Reaction: Add an immobilized lipase, such as Candida antarctica lipase B (Novozym 435, 100 mg), to the suspension.

  • Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 30-40°C) in a temperature-controlled shaker. The lipase will selectively hydrolyze one enantiomer (e.g., the (R)-enantiomer) to the corresponding carboxylic acid.

  • Monitoring: Monitor the reaction by taking aliquots at regular intervals and analyzing the conversion and enantiomeric excess of the remaining ester and the formed acid by chiral HPLC. Stop the reaction at approximately 50% conversion to achieve high e.e. for both components.

  • Work-up and Separation: Remove the enzyme by filtration. Separate the aqueous and organic layers. The organic layer contains the unreacted (S)-ethyl chroman-2-carboxylate. Acidify the aqueous layer (to pH 2-3 with 1 M HCl) and extract with ethyl acetate to recover the (R)-chroman-2-carboxylic acid.

  • Purification: Dry and concentrate the respective organic layers. Further purification of the ester and the acid can be performed by column chromatography if necessary.

Biological Activity and Applications in Drug Development

While specific biological data for this compound is not extensively documented in public literature, the broader class of chroman derivatives exhibits a wide range of pharmacological activities, underscoring its potential as a valuable scaffold in drug discovery.[1] The chirality at the C2 position is often crucial for therapeutic efficacy and selectivity.

Potential Therapeutic Areas
  • Anticancer Activity: Chroman-based compounds have demonstrated significant cytotoxic effects against various cancer cell lines.[9] For instance, certain chroman carboxamide analogs have shown growth inhibitory activity against the MCF-7 breast cancer cell line.[9] The mechanism of action for some chroman derivatives involves the inhibition of key enzymes in cancer cell proliferation, such as Acetyl-CoA carboxylases (ACCs).[9]

  • Antioxidant and Anti-inflammatory Properties: The chroman ring is the core structure of tocopherols (Vitamin E), which are well-known for their antioxidant properties. This suggests that derivatives of this compound may possess radical scavenging capabilities.

  • Metabolic Disorders: Derivatives of chroman-2-carboxylic acid have been investigated as agonists for peroxisome proliferator-activated receptors (PPARs), which are key targets in the treatment of metabolic diseases like type 2 diabetes.[1]

Table 2: Representative Biological Activities of Chroman Derivatives

CompoundCancer Cell LineActivity MetricValueReference
Chroman carboxamide analog 5kMCF-7 (Breast Cancer)GI₅₀40.9 µM[9]
Chroman carboxamide analog 5lMCF-7 (Breast Cancer)GI₅₀41.1 µM[9]
Chromone-2-carboxamide derivative 13MultipleIC₅₀0.9–10 µM[9]
Chroman derivative 4sA549, H1975, HCT116, H7901IC₅₀0.578–1.406 µM[9]
Role as a Chiral Building Block

Enantiomerically pure (S)- or (R)-ethyl chroman-2-carboxylate serves as a versatile chiral building block.[1] The ester and the chroman ring system provide functional handles for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) to optimize pharmacological profiles for the development of novel therapeutics.[1]

Safety and Handling

According to supplier safety data sheets, this compound is classified as a warning-level hazard.[2]

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.[2]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a fundamentally important chiral molecule with significant potential in the field of drug discovery and development. Its synthesis, particularly in an enantioselective manner, is achievable through well-established organocatalytic and enzymatic methods. While direct biological data on this specific ester is limited, the extensive research on the chroman scaffold strongly suggests its potential as a precursor to novel therapeutic agents. This guide provides the foundational technical knowledge for researchers to synthesize, characterize, and further investigate the properties and applications of this versatile compound.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of (S)
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  • Chemistry Stack Exchange. (2021). Assigning carbon-13 NMR for ethyl 2-oxo-2H-chromen3-carboxylate. Retrieved from [Link]

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  • ResearchGate. (2019). Rearrangement of the TMS ester of 4-Oxo-4H-chromene-2-carboxylic acid and analogs in EI mass spectra. Retrieved from [Link]

  • MDPI. (2024). (R/S)-Ethyl 2-Acetoxy-4-phenyl-4H-chromene-3-carboxylate. Retrieved from [Link]

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An In-Depth Technical Guide to the Racemic Synthesis of Ethyl Chroman-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl chroman-2-carboxylate is a key heterocyclic compound, with its chroman core structure being a prevalent motif in a wide array of biologically active molecules, including both natural products and synthetic pharmaceuticals.[1][2] The stereochemistry at the C2 position of the chroman ring is often a critical determinant of the biological efficacy and selectivity of these compounds.[1][3] Consequently, the synthesis of specific enantiomers of this compound is of significant interest in the fields of medicinal chemistry and drug discovery.[1] This guide provides a comprehensive overview of the racemic synthesis of this compound, a crucial first step before enantioselective synthesis or chiral resolution.

Core Synthetic Strategies for the Chroman Ring System

The construction of the chroman ring is the central challenge in the synthesis of this compound. Several robust methods have been developed, primarily involving the cyclization of appropriately substituted acyclic precursors.[1][4][5] This guide will focus on the most common and effective strategies for racemic synthesis.

Tandem Michael Addition-Cyclization

One of the most direct and widely used methods for the synthesis of racemic this compound is the tandem Michael addition-cyclization reaction between a salicylaldehyde derivative and an acrylate.[1][6] This reaction can be catalyzed by either a base or a Lewis acid.

Base-Catalyzed Approach

In this approach, a base, such as a secondary amine (e.g., piperidine or pyrrolidine), catalyzes the initial Michael addition of the phenolic hydroxyl group of salicylaldehyde to ethyl acrylate.[1] The resulting intermediate then undergoes an intramolecular cyclization to form the chroman ring.[1] Heating or the use of a dehydrating agent can promote this cyclization step.[1]

Lewis Acid-Catalyzed Approach

Alternatively, a Lewis acid, such as aluminum chloride (AlCl₃), can be employed to catalyze the reaction.[6] The Lewis acid activates the ethyl acrylate, facilitating the Michael addition. The subsequent intramolecular cyclization proceeds to yield the desired product. This reaction can often be carried out under solvent-free conditions or in a high-boiling solvent like toluene.[6]

Intramolecular Oxa-Michael Addition

A related and highly efficient strategy is the intramolecular oxa-Michael addition of a pre-formed ethyl (E)-3-(2-hydroxyphenyl)acrylate precursor.[3] This precursor can be synthesized via a Wittig or Horner-Wadsworth-Emmons reaction between salicylaldehyde and an appropriate phosphonate ylide.[3] The cyclization of this precursor to form the chroman ring can be promoted by an acid catalyst.[3]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the racemic synthesis of this compound.

Protocol 1: Base-Catalyzed Tandem Michael Addition-Cyclization

This protocol outlines a general procedure for the base-catalyzed synthesis of racemic this compound.[1][6]

Materials:

  • Salicylaldehyde

  • Ethyl acrylate

  • DABCO (1,4-diazabicyclo[2.2.2]octane) or another suitable base

  • Toluene or solvent-free

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, combine salicylaldehyde (1.0 eq) and ethyl acrylate (1.5 eq).[6] If using a solvent, add toluene.

  • Catalysis: Add a catalytic amount of DABCO (0.1 eq).[6]

  • Reaction: Heat the mixture at 80-110 °C for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[6]

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.[6]

  • Purification: Purify the crude product by column chromatography on silica gel to yield racemic this compound.[1][6]

Protocol 2: Acid-Catalyzed Cyclization of Ethyl (E)-3-(2-hydroxyphenyl)acrylate

This protocol describes the synthesis of the precursor followed by its acid-catalyzed cyclization.[3]

Step 1: Synthesis of (E)-Ethyl 3-(2-hydroxyphenyl)acrylate

  • Reaction Setup: To a solution of salicylaldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF), add triethyl phosphonoacetate (1.1 eq) and sodium hydride (1.1 eq) at 0 °C.[6]

  • Reaction: Stir the mixture at room temperature for 4-6 hours until the starting material is consumed (monitored by TLC).[6]

  • Quenching and Extraction: Quench the reaction with a saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.[6]

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[6]

  • Purification: Purify the crude product by column chromatography on silica gel.[3][6]

Step 2: Acid-Catalyzed Cyclization

  • Reaction Setup: Dissolve the purified (E)-ethyl 3-(2-hydroxyphenyl)acrylate in a suitable solvent.

  • Catalysis: Add a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid).

  • Reaction: Stir the mixture at room temperature or with gentle heating, monitoring by TLC until the cyclization is complete.

  • Work-up and Purification: Quench the reaction, extract the product, and purify by column chromatography as described in Protocol 1.

Data Presentation

The successful synthesis of racemic this compound should be confirmed by various analytical techniques.

PropertyValueSource
Molecular Formula C₁₂H₁₄O₃[1]
Molecular Weight 206.24 g/mol [1]
Appearance Liquid[1]
CAS Number (Racemic) 24698-77-9[1]
Spectroscopic Characterization
  • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons, the protons on the chroman ring, and the ethyl ester group.[7]

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of all 12 carbon atoms in the molecule.

  • FTIR: The infrared spectrum should display a strong absorption band for the ester carbonyl group (around 1735 cm⁻¹) and C-O stretching frequencies for the ether and ester functionalities.[7]

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) can be used to confirm the exact mass and elemental composition of the synthesized compound.[8]

Visualization of Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and purification of racemic this compound.

Racemic_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Starting_Materials Salicylaldehyde & Ethyl Acrylate Reaction Tandem Michael Addition-Cyclization Starting_Materials->Reaction Base or Lewis Acid Crude_Product Crude Ethyl Chroman-2-carboxylate Reaction->Crude_Product Purification Column Chromatography Crude_Product->Purification Pure_Product Racemic Ethyl Chroman-2-carboxylate Purification->Pure_Product Analysis Spectroscopic Characterization (NMR, IR, MS) Pure_Product->Analysis

Caption: Workflow for the racemic synthesis of this compound.

Conclusion

The racemic synthesis of this compound is a well-established process that can be achieved through several efficient methods, most notably the tandem Michael addition-cyclization of salicylaldehyde and ethyl acrylate. The choice of catalyst (base or Lewis acid) can be adapted to specific laboratory conditions and substrate requirements. Proper purification and thorough analytical characterization are essential to ensure the quality of the final product, which serves as a critical starting material for further enantioselective transformations or resolutions in the development of new therapeutic agents.

References

  • National Institutes of Health. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. Available from: [Link]

  • Aoyama, T., et al. Novel Route for the Construction of Chroman Ring System Using Cross-Coupling between Benzylic and Aliphatic Alcohols in the Presence of NaHSO4/SiO2. Synfacts, 2012, 8(11), 1226.
  • ACS Publications. Facile Construction of the Benzofuran and Chromene Ring Systems via PdII-Catalyzed Oxidative Cyclization. Organic Letters. Available from: [Link]

  • MDPI. (R/S)-Ethyl 2-Acetoxy-4-phenyl-4H-chromene-3-carboxylate. Available from: [Link]

  • National Institutes of Health. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. Available from: [Link]

  • ResearchGate. Construction of the chroman ring by 6‐endo EPC in the total synthesis of α‐tocopherol. Available from: [Link]

  • RSC Publishing. Visible-light synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones via doubly decarboxylative Giese reaction. Available from: [Link]

  • ResearchGate. Chroman Carboxylic Acids and Their Derivatives. Available from: [Link]

  • ResearchGate. (PDF) Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. Available from: [Link]

  • ACS Publications. Synthesis of Chroman-2,4-diones via Ring-Opening/Ring-Closing Reaction Involving Palladium-Catalyzed Intramolecular Aryloxycarbonylation. The Journal of Organic Chemistry. Available from: [Link]

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An In-depth Technical Guide to Ethyl Chroman-2-carboxylate (CAS: 24698-77-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Chroman Scaffold

Ethyl Chroman-2-carboxylate, also known as Ethyl 3,4-dihydro-2H-1-benzopyran-2-carboxylate, is a heterocyclic organic compound built upon the chroman framework. The chroman scaffold is a privileged structure in medicinal chemistry, forming the architectural core of a vast number of biologically active natural products (like Vitamin E) and synthetic pharmaceuticals.[1][2] The specific stereochemistry at the C2 position of the chroman ring can be a critical determinant of a molecule's pharmacological activity, making access to enantiomerically pure building blocks like the (S)- and (R)-enantiomers of this compound highly valuable in drug discovery and development.[1]

This technical guide provides a comprehensive overview of this compound, detailing its chemical identity, physicochemical properties, key synthetic methodologies with mechanistic insights, spectroscopic analysis, and its applications as a versatile intermediate in organic synthesis and pharmaceutical research.

Part 1: Chemical Identity and Physicochemical Properties

The racemic mixture of this compound is identified by the CAS number 24698-77-9.[3] It is a chiral molecule, and its enantiomers are crucial for stereoselective synthesis.

Physicochemical Data (Racemic Mixture)
PropertyValueSource
CAS Number 24698-77-9[3]
Molecular Formula C₁₂H₁₄O₃[3]
Molecular Weight 206.24 g/mol [3]
Appearance Liquid[3]
Boiling Point ~300 °C[ChemBK]
Density ~1.136 g/cm³[ChemBK]
Flash Point ~122 °C[ChemBK]
InChI Key PSOZUQKKUGXCEN-UHFFFAOYSA-N[3]
Storage 2-8°C, sealed under dry conditions[3]

Part 2: Synthesis of this compound

The synthesis of this compound can be approached through several strategic routes, yielding either the racemic mixture or specific enantiomers. Key methods include the catalytic hydrogenation of coumarin precursors, racemic synthesis via Michael addition and cyclization, and enantioselective organocatalytic cyclization.

Racemic Synthesis via Michael Addition and Cyclization

A common and straightforward method to produce racemic this compound involves a base-catalyzed Michael addition of a phenol to an appropriate C3 synthon, followed by an intramolecular cyclization.[1]

Experimental Protocol: General Racemic Synthesis [1]

  • Reaction Setup: In a round-bottom flask, dissolve salicylaldehyde (1.0 eq) and a suitable Michael acceptor such as ethyl acrylate (1.1 eq) in a solvent like ethanol or acetonitrile.

  • Base Catalysis: Add a catalytic amount of a secondary amine base, for example, piperidine or pyrrolidine, to the solution.

  • Reaction Execution: Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by Thin-Layer Chromatography (TLC). The initial Michael addition forms an intermediate which then undergoes intramolecular cyclization.

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. The resulting crude residue is then purified using flash column chromatography on silica gel (typically with a hexane/ethyl acetate gradient) to yield pure racemic this compound.

Enantioselective Synthesis via Organocatalytic Intramolecular Oxa-Michael Addition

For applications requiring stereochemical precision, the asymmetric intramolecular oxa-Michael addition is a highly effective strategy. This method utilizes a chiral bifunctional organocatalyst, often derived from cinchona alkaloids, to control the stereochemical outcome of the ring-closing reaction.[4]

Mechanism of Action: The bifunctional catalyst operates through a concerted mechanism. Its Lewis basic site (e.g., a quinuclidine nitrogen) activates the nucleophile by deprotonating the phenolic hydroxyl group, thereby increasing its nucleophilicity. Simultaneously, a Brønsted acidic site (e.g., a thiourea moiety) activates the electrophile (the α,β-unsaturated ester) through hydrogen bonding. This dual activation within a chiral scaffold directs the intramolecular attack to a specific face of the Michael acceptor, leading to the formation of the desired enantiomer.[4]

G cluster_0 Catalyst Activation cluster_1 Transition State cluster_2 Stereoselective Cyclization cluster_3 Product Formation Precursor Ethyl (E)-3-(2-hydroxyphenyl)acrylate Catalyst Chiral Bifunctional Organocatalyst (e.g., Cinchona-thiourea) Precursor->Catalyst H-Bonding TS Organized Ternary Complex (Substrate-Catalyst) TS_Note Phenol deprotonation & Michael acceptor activation TS->TS_Note Cyclization Intramolecular Oxa-Michael Addition Enolate Chiral Enolate Intermediate Cyclization->Enolate Face-selective attack Protonation Protonation Product (S)- or (R)-Ethyl Chroman-2-carboxylate Protonation->Product Catalyst regeneration

Mechanism: Organocatalytic Oxa-Michael Addition

Experimental Protocol: Asymmetric Organocatalysis [4][5]

  • Precursor Synthesis: First, synthesize the starting material, ethyl (E)-3-(2-hydroxyphenyl)acrylate. This is typically achieved via a Horner-Wadsworth-Emmons reaction between salicylaldehyde and triethyl phosphonoacetate.

  • Reaction Setup: To a flame-dried reaction vessel under an inert atmosphere (e.g., Argon), add the chiral organocatalyst (e.g., a cinchona-alkaloid-based thiourea, ~5-10 mol%).

  • Solvent and Substrate Addition: Add an anhydrous solvent such as toluene or dichloromethane, and stir the mixture at the desired temperature (e.g., room temperature). Add the ethyl (E)-3-(2-hydroxyphenyl)acrylate (1.0 eq).

  • Reaction Monitoring: Stir the reaction for 12-72 hours, monitoring its progress by TLC.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate eluent) to afford the enantiomerically enriched this compound.

  • Analysis: Characterize the product using spectroscopic methods (NMR, IR) and determine the enantiomeric excess (e.e.) by chiral High-Performance Liquid Chromatography (HPLC).[6]

Synthesis via Asymmetric Hydrogenation

Another powerful route, particularly for accessing the (S)-enantiomer, is the asymmetric hydrogenation of a chromone precursor, Ethyl 4-oxochromene-2-carboxylate. This method employs a transition metal catalyst, such as ruthenium or rhodium, complexed with a chiral ligand (e.g., (S)-BINAP).[6]

G start 2'-Hydroxy- acetophenone + Diethyl Oxalate precursor Ethyl 4-oxochromene- 2-carboxylate start->precursor NaOEt, EtOH, Reflux hydrogenation Asymmetric Hydrogenation (H₂, Chiral Ru or Rh catalyst) precursor->hydrogenation product (S)-Ethyl Chroman-2-carboxylate hydrogenation->product

Workflow: Asymmetric Hydrogenation Route

Experimental Protocol: Asymmetric Hydrogenation [6]

  • Precursor Synthesis: Prepare Ethyl 4-oxochromene-2-carboxylate by reacting 2'-hydroxyacetophenone with diethyl oxalate in the presence of sodium ethoxide in ethanol, followed by acid-catalyzed cyclization and esterification.

  • Hydrogenation Reaction: Place the Ethyl 4-oxochromene-2-carboxylate (1.0 eq) and a chiral catalyst such as Ru(OAc)₂[(S)-BINAP] (~0.01 eq) in a high-pressure autoclave.

  • Solvent and Hydrogenation: Add anhydrous, degassed methanol as the solvent. Purge the autoclave with hydrogen gas and then pressurize to 50-100 atm.

  • Reaction Conditions: Stir the reaction mixture at 50-80 °C for 12-24 hours.

  • Work-up and Purification: After cooling and releasing the pressure, remove the solvent under reduced pressure. Purify the residue by column chromatography to yield (S)-Ethyl Chroman-2-carboxylate.

Part 3: Spectroscopic Analysis

¹H NMR Spectroscopy (Proton NMR)

The ¹H NMR spectrum provides information on the proton environments in the molecule.

  • Expected Chemical Shifts (δ) in CDCl₃:

    • ~ 6.8-7.2 ppm (m, 4H): Aromatic protons of the benzopyran ring system.

    • ~ 4.8 ppm (dd, 1H): Proton at the C2 position (methine proton), coupled to the C3 protons.

    • ~ 4.2 ppm (q, 2H): Methylene protons (-O-CH₂-CH₃) of the ethyl ester group.

    • ~ 2.8-3.0 ppm (m, 2H): Methylene protons at the C4 position.

    • ~ 2.2-2.4 ppm (m, 2H): Methylene protons at the C3 position.

    • ~ 1.2 ppm (t, 3H): Methyl protons (-O-CH₂-CH₃) of the ethyl ester group.

¹³C NMR Spectroscopy (Carbon-13 NMR)

The ¹³C NMR spectrum identifies all unique carbon environments.

  • Expected Chemical Shifts (δ) in CDCl₃:

    • ~ 171-173 ppm: Carbonyl carbon of the ester group (C=O).

    • ~ 154 ppm: Quaternary aromatic carbon bonded to the ring oxygen (C4a).

    • ~ 116-130 ppm: Aromatic carbons (4 CH and 1 quaternary C).

    • ~ 75-77 ppm: Methine carbon at the C2 position.

    • ~ 61-62 ppm: Methylene carbon of the ethyl ester (-O-CH₂-).

    • ~ 28-30 ppm: Methylene carbon at the C3 position.

    • ~ 23-25 ppm: Methylene carbon at the C4 position.

    • ~ 14 ppm: Methyl carbon of the ethyl ester (-CH₃).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

  • Expected Characteristic Absorption Bands (cm⁻¹):

    • ~ 2980-2850 cm⁻¹: C-H stretching from the alkyl portions of the molecule.

    • ~ 1735 cm⁻¹: Strong C=O stretching from the ester carbonyl group.[1]

    • ~ 1600, 1480 cm⁻¹: C=C stretching from the aromatic ring.

    • ~ 1250-1050 cm⁻¹: C-O stretching from the ether and ester groups.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern.

  • Expected Fragmentation:

    • Molecular Ion (M⁺): A peak at m/z = 206, corresponding to the molecular weight of the compound.

    • Key Fragments: Common fragmentation pathways for esters include the loss of the ethoxy group (-OCH₂CH₃, m/z 45) leading to a fragment at m/z 161, or the loss of the entire ethoxycarbonyl group (-COOCH₂CH₃, m/z 73) resulting in a fragment at m/z 133. Alpha-cleavage adjacent to the ring oxygen is also possible.

Part 4: Applications in Research and Drug Development

This compound is not typically an end-product but rather a high-value chiral intermediate for the synthesis of more complex molecules.[1]

  • Chiral Building Block: The enantiomerically pure forms are used in the stereoselective synthesis of pharmaceutical agents where specific stereoisomers are required for desired biological activity and to minimize off-target effects.[1]

  • Derivatization: The ester functional group can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides, allowing for the introduction of diverse functionalities and the exploration of structure-activity relationships (SAR).[8]

  • Scaffold for Bioactive Molecules: The chroman-2-carboxylic acid moiety is a core component in various compounds investigated for a range of therapeutic targets. Derivatives have been explored as leukotriene antagonists for inflammatory conditions and as potential anticancer and neuroprotective agents.[9][10]

Part 5: Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for this compound is not widely published, general laboratory safety precautions for handling chroman derivatives and esters should be strictly followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11][12]

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors. Avoid contact with skin and eyes.[11]

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible substances such as strong oxidizing agents and strong bases.[3][12]

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. This should be done through a licensed professional waste disposal service.[13]

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The Biological Significance of Chroman-2-Carboxylate Esters: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The chroman scaffold, a privileged heterocyclic system, is a cornerstone in the architecture of numerous biologically active compounds, both natural and synthetic.[1] Among its diverse derivatives, chroman-2-carboxylate esters have emerged as a class of molecules with significant therapeutic potential, demonstrating a remarkable breadth of pharmacological activities. This in-depth technical guide provides a comprehensive analysis of the biological significance of chroman-2-carboxylate esters, with a focus on their anticancer, antioxidant, anti-inflammatory, and neuroprotective properties. We will delve into the underlying mechanisms of action, present detailed experimental protocols for their evaluation, and offer insights into the structure-activity relationships that govern their potency. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic promise of this versatile chemical scaffold.

Introduction: The Chroman-2-Carboxylate Core

The chroman ring system, a fusion of a benzene ring and a dihydropyran ring, is a fundamental structural motif found in a vast array of natural products, including the vital fat-soluble vitamin, α-tocopherol (Vitamin E).[2] The introduction of a carboxylate ester at the C-2 position of the chroman ring gives rise to chroman-2-carboxylate esters, a modification that significantly influences the molecule's physicochemical properties and biological activity. The stereochemistry at the C-2 position is a critical determinant of biological function, making the synthesis of enantiomerically pure forms a key focus in medicinal chemistry.[2]

The versatility of the chroman-2-carboxylate scaffold allows for extensive chemical modification at various positions on both the chroman ring and the ester moiety. This chemical tractability, combined with the inherent biological activity of the chroman core, makes these esters highly attractive candidates for the development of novel therapeutics targeting a range of diseases.

Anticancer Activity: Inducing Apoptosis and Cell Cycle Arrest

Chroman-2-carboxylate esters and their derivatives have demonstrated significant potential as anticancer agents, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest in various cancer cell lines.[3]

Mechanism of Action: Targeting Cancer Hallmarks

The anticancer effects of chroman derivatives are often multi-faceted, targeting key signaling pathways involved in cancer cell proliferation and survival. One of the primary mechanisms is the induction of the intrinsic apoptosis pathway. This process involves the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c and the subsequent activation of a cascade of caspase enzymes that execute cell death.

Furthermore, some chroman derivatives have been shown to modulate the activity of critical signaling pathways such as the PI3K/AKT pathway, which is frequently hyperactivated in cancer and plays a central role in cell survival and growth.[4] Inhibition of this pathway can lead to cell cycle arrest and the induction of apoptosis.[4]

Diagram: Simplified Intrinsic Apoptosis Pathway Induced by Chroman Derivatives

Chroman Chroman-2-Carboxylate Ester Mitochondrion Mitochondrion Chroman->Mitochondrion Induces MOMP Cytochrome_c Cytochrome c (release) Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (activation) Apaf1->Caspase9 Caspase3 Caspase-3 (activation) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Induction of mitochondrial outer membrane permeabilization (MOMP).

Quantitative Data on Anticancer Potency

The cytotoxic effects of chroman derivatives are typically quantified by their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) values. Lower values are indicative of higher potency.

Compound ID/NameCancer Cell LineActivity (µM)Reference
Chroman carboxamide analog 5kMCF-7 (Breast)GI50: 40.9[5]
Chroman carboxamide analog 5lMCF-7 (Breast)GI50: 41.1[5]
Compound 6i (a chroman derivative)MCF-7 (Breast)GI50: 34.7
HHC (a chroman derivative)A2058 (Melanoma)IC50: 0.34[3]
HHC (a chroman derivative)MM200 (Melanoma)IC50: 0.66[3]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[5]

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[3]

  • Compound Treatment: Treat the cells with various concentrations of the chroman-2-carboxylate ester derivatives and incubate for a specified period (e.g., 48 or 72 hours).[3]

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[5]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to calculate the concentration at which 50% of cell growth is inhibited (GI50 or IC50).[5]

Antioxidant Activity: Scavenging Reactive Oxygen Species

The chroman scaffold is renowned for its antioxidant properties, largely due to the phenolic hydroxyl group on the benzene ring, which can donate a hydrogen atom to neutralize free radicals. This activity is crucial in combating oxidative stress, a pathological condition implicated in numerous diseases.

Mechanism of Antioxidant Action

The primary mechanism of antioxidant activity for many chroman derivatives is hydrogen atom transfer (HAT). The phenolic hydroxyl group readily donates its hydrogen atom to a free radical, thereby stabilizing the radical and preventing it from causing further cellular damage. The resulting chromanoxyl radical is relatively stable due to resonance delocalization, which prevents it from initiating new radical chain reactions.

Diagram: Hydrogen Atom Transfer (HAT) Mechanism

ChromanOH Chroman-OH Radical R• (Free Radical) ChromanO Chroman-O• (Stable Radical) ChromanOH->ChromanO H• donation Neutralized RH (Neutralized Molecule) Radical->Neutralized

Caption: Neutralization of a free radical by a chroman derivative.

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the free radical scavenging activity of compounds.[6]

Methodology:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). This solution has a deep violet color.[6]

  • Sample Preparation: Prepare solutions of the chroman-2-carboxylate ester at various concentrations in a suitable solvent.[6]

  • Reaction Mixture: In a 96-well plate or cuvettes, mix the sample solutions with the DPPH solution.[7]

  • Incubation: Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).[7]

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm. The reduction of the DPPH radical by an antioxidant results in a color change from violet to yellow, which is quantified by the decrease in absorbance.[6]

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Chronic inflammation is a key driver of many diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. Chroman derivatives have demonstrated potent anti-inflammatory effects by targeting key enzymes and signaling pathways in the inflammatory cascade.[8][9]

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

A significant mechanism of the anti-inflammatory action of chroman derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is inducible and responsible for the production of prostaglandins at sites of inflammation.[9] Additionally, these compounds can inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), and modulate the activity of the nuclear factor-kappa B (NF-κB) signaling pathway, a master regulator of inflammation.[8][10]

Diagram: Inhibition of the NF-κB Signaling Pathway

Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Degrades & Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Gene Expression Nucleus->Genes Activates Chroman Chroman-2-Carboxylate Ester Chroman->IKK Inhibits

Caption: Chroman esters can inhibit the activation of the IKK complex.

Experimental Protocol: In Vitro TNF-α ELISA

An Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying the concentration of a specific protein, such as TNF-α, in a sample.[11]

Methodology:

  • Plate Coating: Coat a 96-well plate with a capture antibody specific for TNF-α and incubate overnight.[11]

  • Blocking: Wash the plate and block any non-specific binding sites with a blocking buffer.[11]

  • Sample and Standard Incubation: Add cell culture supernatants (from cells stimulated with an inflammatory agent like LPS in the presence or absence of the test compound) and a series of known TNF-α standards to the wells and incubate.[11]

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody that binds to a different epitope on the captured TNF-α.[12]

  • Enzyme Conjugate: Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated detection antibody.[12]

  • Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB). The HRP enzyme will catalyze a color change.[12]

  • Stop Reaction and Read: Stop the reaction with an acid solution and measure the absorbance at 450 nm. The concentration of TNF-α in the samples is determined by comparison to the standard curve.[12]

Neuroprotective and Cardiovascular Effects

Neuroprotection: Combating Excitotoxicity and Oxidative Stress

Chroman-2-carboxylate derivatives have shown promise as neuroprotective agents, particularly in models of glutamate-induced excitotoxicity, a key pathological process in neurodegenerative diseases.[3] Their neuroprotective effects are often attributed to a combination of their antioxidant properties and their ability to modulate signaling pathways involved in neuronal survival, such as the ERK-CREB pathway.[13]

Cardiovascular Benefits: Vasorelaxation

Certain chroman-2-carboxylate derivatives and related compounds have been investigated for their cardiovascular effects, notably their ability to induce vasorelaxation.[3] This property is crucial for potential therapeutic applications in conditions like hypertension. The vasorelaxant activity is often assessed by measuring the relaxation of pre-contracted arterial rings in an organ bath setup.[3]

Synthesis of Chroman-2-Carboxylate Esters

The synthesis of chroman-2-carboxylate esters can be achieved through various methods, with a significant focus on controlling the stereochemistry at the C-2 position.

Racemic Synthesis

A common approach to synthesizing racemic ethyl chroman-2-carboxylate involves the reaction of salicylaldehyde with ethyl acrylate in the presence of a base catalyst, such as a secondary amine. The reaction proceeds via a Michael addition followed by an intramolecular cyclization.[2]

Enantioselective Synthesis

To obtain enantiomerically pure (S)- or (R)-chroman-2-carboxylate esters, asymmetric synthesis strategies are employed. A highly effective method is the organocatalytic intramolecular oxa-Michael addition of a phenol derivative bearing an α,β-unsaturated ester moiety. This reaction is often catalyzed by chiral bifunctional organocatalysts, such as those derived from cinchona alkaloids.[14]

Diagram: General Workflow for Enantioselective Synthesis

Start Salicylaldehyde + α,β-Unsaturated Ester Cyclization Asymmetric Intramolecular Oxa-Michael Addition Start->Cyclization Catalyst Chiral Organocatalyst Catalyst->Cyclization Product Enantioenriched Chroman-2-Carboxylate Ester Cyclization->Product Purification Chromatographic Purification Product->Purification

Caption: Organocatalysis is a key method for stereocontrol.

Conclusion and Future Directions

Chroman-2-carboxylate esters represent a highly promising class of compounds with a diverse and potent range of biological activities. Their efficacy as anticancer, antioxidant, anti-inflammatory, and neuroprotective agents, coupled with their synthetic accessibility, positions them as valuable scaffolds for future drug discovery and development efforts. Further research should focus on elucidating the precise molecular targets of these compounds, optimizing their pharmacokinetic and pharmacodynamic properties through medicinal chemistry approaches, and advancing the most promising candidates into preclinical and clinical development. The continued exploration of the chroman-2-carboxylate ester chemotype is poised to yield novel and effective therapies for a multitude of human diseases.

References

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The Chroman-2-Carboxylic Acid Scaffold: A Privileged Motif in Therapeutic Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The chroman-2-carboxylic acid core, a heterocyclic motif prevalent in a variety of natural products and synthetic compounds, has emerged as a "privileged structure" in medicinal chemistry. Its unique conformational properties and versatile synthetic handles have enabled the development of a diverse array of therapeutic agents. This technical guide provides a comprehensive overview of the therapeutic applications of chroman-2-carboxylic acid derivatives, with a focus on their utility in oncology, neurology, and metabolic diseases. We will delve into the mechanistic underpinnings of their biological activity, explore key structure-activity relationships (SAR), and provide detailed experimental protocols for their synthesis and evaluation. This guide is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this remarkable scaffold.

Introduction: The Enduring Significance of the Chroman Nucleus

The chroman framework, consisting of a dihydropyran ring fused to a benzene ring, is a cornerstone of many biologically active molecules. The incorporation of a carboxylic acid at the 2-position introduces a critical functional group that can participate in a wide range of interactions with biological targets, including hydrogen bonding and salt bridge formation. This, combined with the stereogenic center at C2, provides a rich platform for the design of potent and selective therapeutic agents.

One of the most notable early examples of a therapeutic agent based on this scaffold is Troglitazone , a member of the thiazolidinedione class of antidiabetic drugs. Although later withdrawn due to hepatotoxicity, its mechanism of action as a peroxisome proliferator-activated receptor (PPAR) agonist highlighted the potential of the chroman core to modulate key signaling pathways in metabolic diseases. This pioneering work paved the way for extensive research into other therapeutic applications of chroman-2-carboxylic acid derivatives, leading to the discovery of compounds with potent anticancer, antiepileptic, and neuroprotective properties.

Therapeutic Landscape of Chroman-2-Carboxylic Acid Derivatives

The versatility of the chroman-2-carboxylic acid scaffold is evident in the breadth of its therapeutic applications. This section will explore the key areas where these derivatives have shown significant promise.

Anticancer Activity: Inducing Apoptosis and Arresting the Cell Cycle

A significant body of research has focused on the development of chroman-2-carboxylic acid derivatives as anticancer agents. These compounds have been shown to exert their cytotoxic effects through the induction of apoptosis (programmed cell death) and cell cycle arrest in various cancer cell lines.

Mechanism of Action: The Intrinsic Apoptosis Pathway

Many chroman-based anticancer agents trigger the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is initiated by cellular stress and culminates in the activation of a cascade of caspases, which are proteases that execute the apoptotic program.

Intrinsic_Apoptosis_Pathway cluster_stimulus Anticancer Stimulus cluster_mitochondrion Mitochondrial Disruption cluster_apoptosome Apoptosome Formation cluster_execution Execution Phase Chroman-2-Carboxylic_Acid_Derivative Chroman-2-Carboxylic Acid Derivative Bax Bax/Bak Activation Chroman-2-Carboxylic_Acid_Derivative->Bax Induces Mito Mitochondrion Bax->Mito Promotes Mitochondrial Pore Formation CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Binds to Apoptosome Apoptosome Assembly Apaf1->Apoptosome Forms Casp9 Caspase-9 (Initiator) Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosome->Casp9 Recruits & Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Intrinsic apoptosis pathway induced by chroman-2-carboxylic acid derivatives.

Quantitative Analysis of Anticancer Activity

The potency of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) values. A lower value indicates greater potency.

Compound IDCancer Cell LineActivity (µM)Reference
Compound 6i MCF-7 (Breast Cancer)GI50 = 34.7
Compound 5k MCF-7 (Breast Cancer)GI50 = 40.9
Compound 5l MCF-7 (Breast Cancer)GI50 = 41.1
Compound 4 HL60 (Leukemia)IC50 = 8.09
Compound 8b HepG2 (Liver Cancer)IC50 = 13.14

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the chroman-2-carboxylic acid derivatives in culture medium. Remove the old medium from the wells and add the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50/GI50 values using appropriate software.

Antiepileptic and Neuroprotective Applications

Chroman-2-carboxylic acid derivatives have also demonstrated significant potential in the treatment of neurological disorders, including epilepsy and neurodegenerative diseases.

Mechanism of Action: Modulation of Neuronal Excitability

A key mechanism underlying the antiepileptic and neuroprotective effects of some chroman derivatives is their ability to modulate the activity of voltage-gated sodium channels. These channels are crucial for the initiation and propagation of action potentials in neurons. By blocking these channels, the compounds can reduce neuronal hyperexcitability, a hallmark of seizures.

Sodium_Channel_Blockade cluster_channel Voltage-Gated Sodium Channel cluster_drug Drug Interaction cluster_effect Cellular Effect Node_Channel Sodium Channel (Resting State) Node_Open Open State (Na+ Influx) Node_Channel->Node_Open Depolarization Node_Inactive Inactive State Node_Open->Node_Inactive Inactivation Node_Inactive->Node_Channel Repolarization Node_ReducedAP Reduced Action Potential Firing Node_Inactive->Node_ReducedAP Leads to Chroman_Derivative Chroman-2-Carboxylic Acid Derivative Chroman_Derivative->Node_Inactive Binds to and Stabilizes Node_ReducedExcitability Decreased Neuronal Hyperexcitability Node_ReducedAP->Node_ReducedExcitability

Caption: Mechanism of neuronal hyperexcitability reduction by chroman derivatives.

Structure-Activity Relationship (SAR) Insights

The anticonvulsant activity of chroman derivatives is highly dependent on their structural features. Key SAR findings include:

  • Substitution on the Aromatic Ring: Electron-withdrawing or -donating groups on the benzene ring of the chroman nucleus can significantly influence activity.

  • Modifications at the Carboxamide Group: For derivatives where the carboxylic acid is converted to an amide, the nature of the substituent on the nitrogen atom is critical for potency and selectivity.

  • Stereochemistry at C2: The stereochemistry at the 2-position of the chroman ring can impact the interaction with the sodium channel, leading to differences in activity between enantiomers.

Neuroprotection Beyond Sodium Channel Blockade

In addition to their effects on ion channels, some chroman-2-carboxylic acid derivatives exhibit neuroprotective properties through other mechanisms, such as the modulation of PPAR-gamma signaling. Activation of PPAR-gamma has been shown to have anti-inflammatory and antioxidant effects in the central nervous system, which can protect neurons from damage in neurodegenerative conditions.

Synthetic Strategies and Methodologies

The synthesis of chroman-2-carboxylic acid and its derivatives can be achieved through several routes. This section provides an overview of a common synthetic approach and a detailed protocol for a key intermediate.

General Synthetic Workflow

A versatile method for the synthesis of the chroman-2-carboxylic acid core involves the reaction of a substituted phenol with an appropriate three-carbon synthon, followed by cyclization. The resulting ester can then be hydrolyzed to the carboxylic acid or further modified.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_products Products Phenol Substituted Phenol Reaction1 Reaction & Cyclization Phenol->Reaction1 Synthon Three-Carbon Synthon (e.g., Methyl Methacrylate) Synthon->Reaction1 Ester Chroman-2-carboxylate Ester Reaction1->Ester Reaction2 Ester Hydrolysis or Derivatization Acid Chroman-2-carboxylic Acid Reaction2->Acid Derivative Further Derivatives Reaction2->Derivative Ester->Reaction2

Caption: General synthetic workflow for chroman-2-carboxylic acid and its derivatives.

Detailed Protocol: Synthesis of 6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic Acid Methyl Ester

This protocol describes the synthesis of a key intermediate used in the preparation of various bioactive chroman derivatives.

  • Reaction Setup: To a solution of trimethylhydroquinone (1 equivalent) in a suitable solvent (e.g., acetone), add methyl methacrylate (1.2 equivalents).

  • Methylation: Add anhydrous potassium carbonate (K₂CO₃, 2 equivalents) to the mixture and heat to 50°C. Add dimethyl sulfate (1.1 equivalents) and reflux the mixture for 24 hours.

  • Work-up: After the reaction is complete, cool the mixture and adjust the pH to 6 with 10% HCl. Extract the product with diethyl ether.

  • Purification: Wash the organic layer with saturated aqueous NaCl, dry over anhydrous sodium sulfate, and evaporate the solvent in vacuo. Purify the crude product by column chromatography to yield the desired methyl ester.

Future Perspectives and Conclusion

The chroman-2-carboxylic acid scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The inherent chirality and the presence of a versatile carboxylic acid handle provide ample opportunities for the design of next-generation drugs with improved potency, selectivity, and pharmacokinetic properties.

Future research in this area will likely focus on:

  • Exploring new therapeutic targets: The application of chroman-2-carboxylic acid derivatives is expanding beyond the traditional areas of metabolic disease, oncology, and neurology.

  • Developing novel synthetic methodologies: More efficient and stereoselective synthetic routes will be crucial for accessing a wider range of structurally diverse derivatives.

  • Utilizing computational approaches: In silico modeling and virtual screening will play an increasingly important role in the rational design of new compounds with desired biological activities.

References

  • Cagide, F., Oliveira, C., Reis, J., & Borges, F. (2019). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. Molecules, 24(23), 4214. [Link]

  • Rawat, P., & Verma, S. M. (2016). Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. Drug Design, Development and Therapy, 10, 2779–2788. [Link]

  • Cagide, F., Oliveira, C., Reis, J., & Borges, F. (2019). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. Molecules, 24(23), 4214. [Link]

  • Cagide, F., Oliveira, C., Reis, J., & Borges, F. (2019). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. Molecules, 24(23), 4214. [Link]

  • El-Sayed, M. A. A., et al. (2021). Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells. Molecules, 26(16), 4998. [Link]

  • Rawat, P., et al. (2020). Anticancer and Antioxidant Activities of Chroman Carboxamide Analogs. ResearchGate. [Link]

  • Rawat, P., & Verma, S. M. (2016). Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. Drug Design, Development and Therapy, 10, 2779–2788. [Link]

  • Zhang, Y., et al. (2021). Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn. Green Chemistry, 23(15), 5489-5498. [Link]

Ethyl Chroman-2-carboxylate: A Keystone Precursor for High-Value Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The chroman scaffold is a privileged heterocyclic motif, forming the core of numerous biologically active compounds, from natural products to blockbuster pharmaceuticals.[1] Within this chemical class, ethyl chroman-2-carboxylate emerges as a particularly valuable chiral building block, offering a versatile platform for the synthesis of complex molecular architectures with significant therapeutic potential. The stereochemistry at the C2 position of the chroman ring is often crucial for the pharmacological activity of its derivatives, making enantiomerically pure forms of this compound highly sought-after intermediates in medicinal and process chemistry.[2] This technical guide provides a comprehensive exploration of this compound, from its synthesis—both racemic and enantioselective—to its strategic application in the construction of prominent active pharmaceutical ingredients (APIs). We will delve into the mechanistic underpinnings of key synthetic transformations, present detailed, field-proven experimental protocols, and offer a comparative analysis of synthetic strategies. This guide is intended to serve as a practical resource for researchers and professionals engaged in drug discovery and development, enabling the efficient and strategic utilization of this pivotal precursor.

The Chroman-2-Carboxylate Scaffold: Properties and Significance

The chroman ring system, a bicyclic ether, is a common feature in a wide array of pharmacologically active molecules.[1] The presence of the ester functionality at the 2-position in this compound provides a convenient handle for a variety of chemical manipulations, including hydrolysis, amidation, reduction, and conversion to other functional groups. This versatility is a key reason for its utility as a precursor.

Table 1: Physicochemical Properties of Racemic this compound

PropertyValueSource
CAS Number 24698-77-9[3]
Molecular Formula C₁₂H₁₄O₃[3]
Molecular Weight 206.24 g/mol [3]
Appearance Liquid[3]
Purity Typically ≥97%[3]
Storage 2-8°C, under inert atmosphere[3]

The true value of this compound in drug development, however, lies in its chirality. The C2 position is a stereocenter, and it is well-established that different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.[3] Consequently, the ability to access enantiomerically pure (S)- or (R)-ethyl chroman-2-carboxylate is paramount for the synthesis of stereochemically defined APIs.

Synthesis of this compound: Racemic and Enantioselective Strategies

The synthesis of this compound can be approached through several methodologies, each with its own set of advantages and considerations. The choice of a specific route often depends on the desired final product (racemic or enantiopure) and scalability requirements.

Racemic Synthesis: A Straightforward Cyclization

A common and direct method for the preparation of racemic this compound involves the reaction of salicylaldehyde with a suitable C3 synthon, such as ethyl acrylate, followed by an intramolecular cyclization.[3] This reaction can be catalyzed by either a base or a Lewis acid.

Experimental Protocol: Racemic Synthesis of this compound

  • Reaction Setup: To a solution of salicylaldehyde (1.0 eq) in a suitable solvent such as ethanol or acetonitrile, add ethyl acrylate (1.2 eq).

  • Catalysis: Add a catalytic amount of a base, such as piperidine or pyrrolidine (0.1 eq).

  • Cyclization: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction typically proceeds via a Michael addition followed by an intramolecular cyclization.

  • Work-up and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford racemic this compound.[3]

Enantioselective Synthesis: Accessing Chiral Purity

For the synthesis of stereochemically pure APIs, enantioselective methods are essential. Two primary strategies have proven effective for obtaining enantiomerically enriched this compound: organocatalytic asymmetric synthesis and enzymatic kinetic resolution.[2]

This elegant approach utilizes small, chiral organic molecules to catalyze the enantioselective cyclization of a phenolic precursor bearing an α,β-unsaturated ester.[2][4] Bifunctional organocatalysts, such as those derived from cinchona alkaloids, have demonstrated high efficiency in this transformation.[4]

Experimental Protocol: Organocatalytic Synthesis of (S)-Ethyl Chroman-2-carboxylate

  • Precursor Synthesis: Synthesize the (E)-ethyl 3-(2-hydroxyphenyl)acrylate precursor via a Horner-Wadsworth-Emmons reaction between salicylaldehyde and triethyl phosphonoacetate.[4]

  • Asymmetric Cyclization: To a solution of (E)-ethyl 3-(2-hydroxyphenyl)acrylate (1.0 eq) in toluene at -20 °C, add a cinchona-alkaloid-based urea or thiourea catalyst (0.1 eq).[4]

  • Reaction Monitoring: Stir the reaction mixture at this temperature for 24-48 hours, monitoring the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).[4]

  • Purification: Upon completion, remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel to yield enantiomerically enriched (S)-ethyl chroman-2-carboxylate.[4]

Table 2: Representative Data for Organocatalytic Synthesis of Chiral Chromans

CatalystSubstrateSolventTemp (°C)Time (h)Yield (%)ee (%)
Cinchona-thiourea(E)-ethyl 3-(2-hydroxyphenyl)acrylateToluene-204885-95>95

Note: Data is representative and may vary based on specific catalyst structure and reaction conditions.

Enzymatic kinetic resolution is a powerful and environmentally benign method for separating enantiomers. This technique relies on the ability of an enzyme, typically a lipase, to selectively catalyze the reaction of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted and thus enantiomerically enriched.[2] For racemic this compound, enantioselective hydrolysis is a common approach.[2][5]

Experimental Protocol: Enzymatic Kinetic Resolution of Racemic this compound

  • Reaction Setup: Suspend racemic this compound (1.0 g) in a phosphate buffer solution (0.1 M, pH 7.0, 50 mL).

  • Enzyme Addition: Add an immobilized lipase, such as Candida antarctica lipase B (Novozym 435) (100 mg).[2]

  • Kinetic Resolution: Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral HPLC. The lipase will selectively hydrolyze one enantiomer (e.g., the (R)-enantiomer) to the corresponding carboxylic acid.[4]

  • Termination and Separation: Stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted ester and the carboxylic acid product. Remove the enzyme by filtration.[2][4]

  • Product Isolation: Extract the aqueous filtrate with ethyl acetate to recover the unreacted, enantiomerically pure (S)-ethyl chroman-2-carboxylate. Acidify the aqueous layer with HCl and extract with ethyl acetate to isolate the enantiomerically pure (R)-chroman-2-carboxylic acid.[2][4]

Table 3: Comparison of Enantioselective Synthesis Methods

MethodKey FeaturesAdvantagesDisadvantages
Organocatalysis Direct asymmetric synthesisHigh enantioselectivity, atom economyCatalyst may be expensive, optimization required
Enzymatic Resolution Separation of a racemic mixtureHigh enantioselectivity, mild conditions, "green"Theoretical maximum yield of 50% for each enantiomer

Application in the Synthesis of Active Pharmaceutical Ingredients

The true utility of this compound as a precursor is demonstrated in its application in the synthesis of complex and therapeutically important APIs. We will explore its role in the synthesis of Nebivolol and a potent PPARα/γ dual agonist.

Nebivolol: A Third-Generation Beta-Blocker

Nebivolol is a highly selective β1-adrenergic receptor antagonist used for the treatment of hypertension.[6] It is a racemic mixture of (SRRR)-nebivolol (d-nebivolol) and (RSSS)-nebivolol (l-nebivolol).[7] The synthesis of Nebivolol relies on the key intermediate, 6-fluorochroman-2-carboxylic acid, which can be prepared from ethyl 6-fluorochroman-2-carboxylate.[8]

The synthesis of the required 6-fluoro-chroman-2-carboxylic acid starts from 4-fluorophenol.

G cluster_0 Synthesis of 6-Fluorochroman-2-carboxylic Acid 4-Fluorophenol 4-Fluorophenol Dimethyl 2-(4-fluorophenoxy)maleate Dimethyl 2-(4-fluorophenoxy)maleate 4-Fluorophenol->Dimethyl 2-(4-fluorophenoxy)maleate Dimethyl acetylenedicarboxylate, Et3N 2-(4-Fluorophenoxy)maleic acid 2-(4-Fluorophenoxy)maleic acid Dimethyl 2-(4-fluorophenoxy)maleate->2-(4-Fluorophenoxy)maleic acid NaOH, H2O 6-Fluoro-4-oxo-4H-chromene-2-carboxylic acid 6-Fluoro-4-oxo-4H-chromene-2-carboxylic acid 2-(4-Fluorophenoxy)maleic acid->6-Fluoro-4-oxo-4H-chromene-2-carboxylic acid H2SO4 6-Fluorochroman-2-carboxylic acid 6-Fluorochroman-2-carboxylic acid 6-Fluoro-4-oxo-4H-chromene-2-carboxylic acid->6-Fluorochroman-2-carboxylic acid H2, Pd/C

Figure 1: Synthetic pathway to 6-Fluorochroman-2-carboxylic acid.

The enantiomerically pure (S)- and (R)-6-fluorochroman-2-carboxylic acids can then be obtained through enzymatic resolution of the corresponding ester.[9] These enantiopure acids are then converted to the respective epoxides, which are the key building blocks for the two enantiomers of Nebivolol.

G cluster_1 Synthesis of Nebivolol from Chiral 6-Fluorochroman Precursors (S)-6-Fluorochroman-2-carboxylic acid (S)-6-Fluorochroman-2-carboxylic acid (S)-6-Fluorochroman-2-carboxaldehyde (S)-6-Fluorochroman-2-carboxaldehyde (S)-6-Fluorochroman-2-carboxylic acid->(S)-6-Fluorochroman-2-carboxaldehyde Reduction (SR)- and (SS)-Epoxides (SR)- and (SS)-Epoxides (S)-6-Fluorochroman-2-carboxaldehyde->(SR)- and (SS)-Epoxides Epoxidation (R)-6-Fluorochroman-2-carboxylic acid (R)-6-Fluorochroman-2-carboxylic acid (R)-6-Fluorochroman-2-carboxaldehyde (R)-6-Fluorochroman-2-carboxaldehyde (R)-6-Fluorochroman-2-carboxylic acid->(R)-6-Fluorochroman-2-carboxaldehyde Reduction (RS)- and (RR)-Epoxides (RS)- and (RR)-Epoxides (R)-6-Fluorochroman-2-carboxaldehyde->(RS)- and (RR)-Epoxides Epoxidation

Figure 2: Final steps in the synthesis of Nebivolol.

Pharmacological Distinction of Nebivolol Enantiomers

The two enantiomers of Nebivolol possess distinct pharmacological activities that contribute synergistically to its overall therapeutic effect.

  • d-Nebivolol ((SRRR)-nebivolol): This enantiomer is almost exclusively responsible for the selective β1-adrenergic receptor blockade, which leads to a reduction in heart rate and blood pressure.[3][7]

  • l-Nebivolol ((RSSS)-nebivolol): This enantiomer is primarily responsible for the vasodilatory effects of Nebivolol through the stimulation of endothelial nitric oxide (NO) synthesis.[3][7] It also enhances the hypotensive effects of the d-enantiomer.[3]

Carvedilol: A Non-selective Beta-Blocker with Alpha-1 Blocking Activity

Carvedilol is another important beta-blocker used in the management of heart failure and hypertension.[10] While the chroman scaffold is structurally related to the core of Carvedilol, a direct and industrially viable synthesis of Carvedilol from this compound is not prominently featured in the scientific literature. The established synthesis of Carvedilol typically commences from 4-hydroxycarbazole and epichlorohydrin.[7][11]

G cluster_3 Established Synthesis of Carvedilol 4-Hydroxycarbazole 4-Hydroxycarbazole 4-(2,3-Epoxypropoxy)carbazole 4-(2,3-Epoxypropoxy)carbazole 4-Hydroxycarbazole->4-(2,3-Epoxypropoxy)carbazole Epichlorohydrin, NaOH Carvedilol Carvedilol 4-(2,3-Epoxypropoxy)carbazole->Carvedilol 2-(2-Methoxyphenoxy)ethylamine

Figure 3: Common synthetic route to Carvedilol.

A significant challenge in this synthesis is the formation of "impurity B," a bis-adduct, which can arise from the reaction of the newly formed secondary amine of Carvedilol with another molecule of the epoxide intermediate.[7]

PPARα/γ Dual Agonists: Targeting Metabolic Disorders

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play a crucial role in regulating glucose and lipid metabolism.[12] Dual agonists of PPARα and PPARγ are of significant interest for the treatment of type 2 diabetes and dyslipidemia.[13] Chromane-2-carboxylic acid derivatives have been identified as potent PPARα/γ dual agonists.[11] One such example is (2R)-7-(3-[2-chloro-4-(4-fluorophenoxy)phenoxy]propoxy)-2-ethylchromane-2-carboxylic acid.[11][14]

The synthesis of this class of compounds can be envisioned to start from a 7-hydroxy-2-ethylchroman-2-carboxylate intermediate. This intermediate can be prepared from resorcinol through a series of reactions including a cyclization to form the chroman ring, followed by the introduction of the ethyl group at the 2-position. The 7-hydroxy group then serves as a handle for the introduction of the side chain via etherification.

G cluster_4 Proposed Synthesis of a PPARα/γ Dual Agonist Ethyl 7-hydroxy-2-ethylchroman-2-carboxylate Ethyl 7-hydroxy-2-ethylchroman-2-carboxylate PPARα/γ Dual Agonist Ester PPARα/γ Dual Agonist Ester Ethyl 7-hydroxy-2-ethylchroman-2-carboxylate->PPARα/γ Dual Agonist Ester Alkylation with 3-[2-chloro-4-(4-fluorophenoxy)phenoxy]propyl bromide (2R)-7-(3-[2-chloro-4-(4-fluorophenoxy)phenoxy]propoxy)-2-ethylchromane-2-carboxylic acid (2R)-7-(3-[2-chloro-4-(4-fluorophenoxy)phenoxy]propoxy)-2-ethylchromane-2-carboxylic acid PPARα/γ Dual Agonist Ester->(2R)-7-(3-[2-chloro-4-(4-fluorophenoxy)phenoxy]propoxy)-2-ethylchromane-2-carboxylic acid Hydrolysis

Figure 4: Key steps in the synthesis of a chroman-based PPARα/γ dual agonist.

Table 4: Pharmacological Data for a Representative PPARα/γ Dual Agonist

CompoundTargetEC₅₀ (nM)Indication
(2R)-7-(3-[2-chloro-4-(4-fluorophenoxy)phenoxy]propoxy)-2-ethylchromane-2-carboxylic acidPPARα25Type 2 Diabetes, Dyslipidemia
PPARγ50

Note: EC₅₀ values are representative for this class of compounds.

Conclusion and Future Perspectives

This compound stands as a testament to the power of well-designed chiral building blocks in modern pharmaceutical synthesis. Its accessibility in both racemic and enantiomerically pure forms, coupled with the versatility of its ester functionality, makes it an invaluable precursor for a range of high-value APIs. As demonstrated in the synthesis of Nebivolol and potent PPARα/γ dual agonists, the chroman-2-carboxylate scaffold provides a robust framework for the construction of complex molecules with precisely controlled stereochemistry.

The ongoing advancements in asymmetric catalysis and biocatalysis will undoubtedly lead to even more efficient and sustainable methods for the production of enantiopure this compound and its derivatives. This, in turn, will continue to fuel the discovery and development of novel therapeutics built upon this privileged scaffold. For the drug development professional, a thorough understanding of the synthesis and application of this compound is not merely an academic exercise but a strategic advantage in the quest for new and improved medicines.

References

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  • PPARalpha and PPARgamma dual agonists for the treatment of type 2 diabetes and the metabolic syndrome. (2006).
  • Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn. (2022). Green Chemistry, 24(12), 4816-4825.
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The Chroman Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

Introduction: The Privileged Architecture of Chroman

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for successful therapeutic agents. These "privileged scaffolds" possess the inherent ability to interact with a wide array of biological targets, offering a versatile starting point for drug discovery campaigns. Among these, the chroman scaffold, a heterocyclic system featuring a benzene ring fused to a dihydropyran ring, stands out for its remarkable prevalence in nature and its broad spectrum of pharmacological activities.[1][2] This guide provides a comprehensive exploration of the chroman core, from its fundamental synthetic principles to its role in cutting-edge therapeutic development, designed for researchers and scientists in the field.

The chroman structure is a key constituent of many naturally occurring compounds, most notably flavonoids, and serves as a versatile template for the synthesis of novel therapeutic agents.[1][3] The subtle structural distinction between chromanones (chroman-4-ones) and the related chromones—the absence of a C2-C3 double bond in chromanones—leads to significant variations in their biological profiles, highlighting the nuanced structure-activity relationships (SAR) that govern this chemical space.[1][3] The chroman scaffold's diverse pharmacological activities, including anticancer, anti-inflammatory, antioxidant, antimicrobial, and antiviral properties, underscore its importance as a "privileged structure" in the quest for new medicines.[1][2][3]

Synthetic Strategies: Building the Chroman Core

The versatility of the chroman scaffold is matched by the variety of synthetic routes available for its construction and functionalization. The choice of a particular synthetic strategy is often dictated by the desired substitution pattern and the overall complexity of the target molecule.

Classical and Modern Synthetic Routes

A common and efficient method for synthesizing chromanone derivatives involves the intramolecular cyclization of 2'-hydroxychalcones.[1] These precursors are typically prepared via a Claisen-Schmidt condensation between a 2'-hydroxyacetophenone and an appropriate aldehyde.[1] A particularly effective modern approach is the microwave-assisted one-step synthesis from a 2'-hydroxyacetophenone and an aldehyde, using a base such as diisopropylamine (DIPA) in ethanol.[1][4] This method offers a rapid and efficient pathway to a diverse range of substituted chromanones.[1]

More recent innovations in synthetic methodology include radical cascade cyclization reactions, which provide access to complex chroman derivatives under mild conditions.[1] The choice of synthetic route is critical, as it influences not only the yield and purity of the final product but also the feasibility of introducing specific functional groups to modulate biological activity. For instance, microwave-assisted synthesis is often favored for its speed and efficiency in generating libraries of analogs for initial screening, while multi-step classical routes may be necessary for the synthesis of more complex, stereochemically defined targets.

Workflow for Microwave-Assisted Chromanone Synthesis

The following diagram illustrates a generalized workflow for the microwave-assisted synthesis of chroman-4-ones, a common and efficient method for generating diverse derivatives for screening.

G cluster_reactants Reactant Preparation cluster_reaction Microwave-Assisted Reaction cluster_workup Work-up and Purification cluster_product Final Product R1 2'-Hydroxyacetophenone Mix Mix Reactants with Base (e.g., DIPA) in Ethanol R1->Mix R2 Aldehyde R2->Mix MW Microwave Irradiation (e.g., 160-170 °C, 1h) Mix->MW Sealed Vessel Workup Reaction Quench & Extraction MW->Workup Cooling Purify Column Chromatography Workup->Purify Product Substituted Chroman-4-one Purify->Product

Caption: Generalized workflow for microwave-assisted chroman-4-one synthesis.

Detailed Experimental Protocol: Synthesis of 2-Alkyl-Chroman-4-ones

This protocol is adapted from a procedure used for synthesizing SIRT2 inhibitors and demonstrates a practical application of the microwave-assisted method.[4]

Materials:

  • Appropriate 2'-hydroxyacetophenone (1.0 eq)

  • Corresponding aldehyde (1.2 eq)

  • Diisopropylamine (DIPA) (3.0 eq)

  • Ethanol (anhydrous)

Procedure:

  • In a microwave-safe vial, dissolve the 2'-hydroxyacetophenone and the aldehyde in anhydrous ethanol.

  • Add diisopropylamine to the mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 160-170 °C for 1 hour.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 2-alkyl-chroman-4-one.

Rationale for Experimental Choices:

  • Microwave Irradiation: This technique significantly accelerates the reaction rate compared to conventional heating, leading to shorter reaction times and often cleaner product formation. The sealed vessel allows for temperatures above the solvent's boiling point, further increasing the reaction rate.

  • Diisopropylamine (DIPA): A moderately strong, non-nucleophilic base is used to catalyze the initial aldol condensation between the acetophenone and the aldehyde without promoting significant side reactions.

  • Ethanol: A polar protic solvent that is suitable for microwave heating and effectively solubilizes the reactants and base.

Therapeutic Applications and Mechanisms of Action

The chroman scaffold is a versatile pharmacophore found in compounds targeting a wide range of diseases. Its derivatives have demonstrated significant potential as anticancer, anti-inflammatory, antioxidant, antimicrobial, and neuroprotective agents.[2][3][5]

Anticancer Activity

Chroman-based compounds have shown promise in oncology by targeting various aspects of cancer cell biology. For instance, certain chromanone and thiochromanone derivatives have been identified as inhibitors of cathepsin L, an enzyme implicated in cancer progression and metastasis.[6] Additionally, some chroman-4-one derivatives exhibit antiproliferative effects in breast and lung cancer cell lines.[7][8] The mechanism often involves the induction of apoptosis and the modulation of key signaling pathways.[9]

Sirtuin Inhibition and Neurodegenerative Diseases

A particularly interesting application of the chroman scaffold is in the development of sirtuin inhibitors. Sirtuins (SIRTs) are a class of NAD+-dependent deacetylases involved in various cellular processes, and their dysregulation is linked to aging-related diseases, including neurodegenerative disorders.[4][8] Substituted chroman-4-one derivatives have been developed as potent and selective inhibitors of SIRT2.[4][10][11] The inhibition of SIRT2 by these compounds leads to an increase in the acetylation of α-tubulin, which may have therapeutic benefits in neurodegenerative conditions and certain cancers.[8]

The following diagram illustrates the role of SIRT2 in α-tubulin deacetylation and its inhibition by chroman-based compounds.

cluster_pathway SIRT2-Mediated Deacetylation Pathway Tubulin_Ac Acetylated α-tubulin Tubulin α-tubulin Tubulin_Ac->Tubulin Deacetylation SIRT2 SIRT2 Inhibitor Chroman-based SIRT2 Inhibitor Inhibitor->SIRT2 Inhibition

Caption: Inhibition of SIRT2-mediated α-tubulin deacetylation by chroman-based inhibitors.

Antimicrobial and Antiviral Properties

The chroman scaffold is also a promising starting point for the development of new antimicrobial and antiviral agents.[3][12] Certain chroman-4-one and homoisoflavonoid derivatives have demonstrated activity against pathogenic bacteria and fungi, including Candida species.[12] The mechanism of action can vary, with some compounds potentially targeting key fungal enzymes like HOG1 kinase.[12] Furthermore, chroman derivatives have been investigated for their antiviral activity, including against human rhinovirus and HIV.[3]

Structure-Activity Relationship (SAR) and Lead Optimization

The biological activity of chroman derivatives can be finely tuned by modifying the substitution pattern on the scaffold. SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds.

For example, in the context of SIRT2 inhibitors, studies have shown that:

  • An alkyl chain of three to five carbons at the 2-position is often optimal for potency.[11]

  • Bulky groups directly attached to the chroman-4-one ring system can diminish inhibitory activity.[11]

  • Larger, electron-withdrawing substituents at the 6- and 8-positions are favorable for SIRT2 inhibition.[4][10]

The following table summarizes the SIRT2 inhibitory activity of selected chroman-4-one derivatives, illustrating key SAR trends.

CompoundR1R2R3R4% Inhibition of SIRT2 at 200 µMIC50 (µM)
1k Hn-PropylHH7610.6
1m Hn-PentylHH825.5
1n HIsopropylHH52-
6,8-dibromo-2-pentylchroman-4-one Brn-PentylBrH>951.5

Data adapted from literature.[10][11]

Case Study: Ormeloxifene

Ormeloxifene, also known as centchroman, is a selective estrogen receptor modulator (SERM) that contains a chroman scaffold.[13] It is used as a non-steroidal oral contraceptive.[13] The development and clinical use of ormeloxifene exemplify the therapeutic potential of the chroman core. Its mechanism of action involves differential effects on estrogen receptors in various tissues, acting as an antagonist in the uterus and breast while having weak estrogenic effects elsewhere. This profile makes it an effective contraceptive with a favorable side-effect profile compared to hormonal contraceptives.[13]

Future Perspectives and Emerging Trends

The chroman scaffold continues to be a fertile ground for drug discovery. Current research is focused on exploring new therapeutic applications, such as in the treatment of Alzheimer's disease by targeting butyrylcholinesterase (BuChE) and monoamine oxidase (MAO).[5] The development of novel synthetic methodologies, including photoredox catalysis, is enabling the synthesis of increasingly complex and diverse chroman derivatives.[14] Furthermore, the application of computational methods, such as molecular docking, is aiding in the rational design of new chroman-based inhibitors with improved potency and selectivity.[5][12]

The exploration of bioisosteric replacements for the chroman scaffold or its substituents is another promising avenue for lead optimization.[15][16][17][18][19] By replacing certain functional groups with others that have similar physicochemical properties, medicinal chemists can fine-tune the ADME (absorption, distribution, metabolism, and excretion) properties of chroman-based drug candidates, potentially leading to improved bioavailability and reduced toxicity.

Conclusion

The chroman scaffold has firmly established itself as a privileged structure in medicinal chemistry, with a rich history of applications in both natural products and synthetic drugs. Its synthetic tractability, coupled with its ability to interact with a wide range of biological targets, ensures its continued relevance in the development of new therapeutic agents. As our understanding of disease biology deepens and synthetic methodologies advance, the chroman core is poised to remain a cornerstone of innovative drug design for the foreseeable future.

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  • Chromones as a privileged scaffold in drug discovery: A review. ResearchGate. [Link]

  • The Role of Chromenes in Drug Discovery and Development. Everand. [Link]

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  • Discovery of thiochroman and chroman derivatives as pure antiestrogens and their structure-activity relationship. PubMed. [Link]

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  • Structure–activity relationship (SAR) of 4H‐chromene derivatives with respect to their anticancer activity, highlighting key substitutions enhancing cytotoxicity. ResearchGate. [Link]

  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI. [Link]

  • Structure-activity relationships of chromone derivatives toward the mechanism of interaction with and inhibition of breast cancer resistance protein ABCG2. PubMed. [Link]

  • Chromone and its hybrid analogs approved by US‐FDA and in clinical trials against various diseases. ResearchGate. [Link]

  • Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells. Journal of Medicinal Chemistry. [Link]

  • A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Oriental Journal of Chemistry. [Link]

  • New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents. PMC. [Link]

  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Synthesis, Structure-Activity Relationship (SAR) Studies on some 4-Aryl-4H-chromenes and Relationship between Lipophilicity and Antitumor Activity. ResearchGate. [Link]

  • structure activity relationship (sar) analysis of anti-inflammatory activity of some substituted chromones. ResearchGate. [Link]

  • Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]

  • Bioisosteric Replacements. Chemspace. [Link]

  • Bioisosteric Replacement Strategies. SpiroChem. [Link]

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  • Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization. ResearchGate. [Link]

Sources

An In-depth Technical Guide to the Discovery of Ethyl Chroman-2-carboxylate Analogs with Antilipidemic Properties

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Evolving Landscape of Antilipidemic Drug Discovery

For decades, the management of dyslipidemia—a condition characterized by abnormal levels of lipids such as cholesterol and triglycerides in the blood—has been a cornerstone of cardiovascular disease prevention. While statins have revolutionized treatment by targeting HMG-CoA reductase, a significant residual risk often remains, necessitating the exploration of novel therapeutic avenues. This guide delves into the discovery and preclinical development of a promising class of compounds: ethyl chroman-2-carboxylate analogs. These molecules have emerged as potent modulators of lipid metabolism, offering a distinct mechanistic profile from existing therapies. As a Senior Application Scientist, my objective is to provide researchers, scientists, and drug development professionals with a comprehensive technical resource that not only outlines the synthetic and evaluative methodologies but also elucidates the scientific rationale underpinning this compelling area of research. We will journey from the initial chemical synthesis and characterization to the intricate in vivo evaluation, providing a holistic view of the preclinical drug discovery pipeline for this unique chemical scaffold.

The Therapeutic Rationale: Targeting Nuclear Receptors in Lipid Dysregulation

The chroman-2-carboxylate scaffold has garnered significant interest due to its structural resemblance to fibrates, a class of drugs known to modulate lipid levels. The primary molecular targets for many of these emerging analogs are the Peroxisome Proliferator-Activated Receptors (PPARs), a group of nuclear receptors that function as ligand-activated transcription factors. There are three main PPAR isoforms:

  • PPARα: Predominantly expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle. Its activation leads to decreased triglyceride levels and an increase in high-density lipoprotein (HDL) cholesterol.

  • PPARγ: Primarily found in adipose tissue, where it plays a crucial role in adipogenesis, fatty acid storage, and insulin sensitization.

  • PPARδ (also known as PPARβ): Ubiquitously expressed and involved in fatty acid oxidation and energy homeostasis.

The discovery of chromane-2-carboxylic acid derivatives that act as dual agonists for both PPARα and PPARγ presents a particularly attractive therapeutic strategy for treating dyslipidemia, often associated with type 2 diabetes.[1] By simultaneously targeting both receptors, these compounds can offer a multi-pronged approach to managing lipid and glucose abnormalities.

Proposed Mechanism of Action: PPARα/γ Dual Agonism

The antilipidemic effects of this compound analogs are largely attributed to their ability to bind to and activate PPARα and PPARγ. This dual agonism initiates a cascade of transcriptional events that collectively improve the lipid profile.

PPAR_Mechanism cluster_0 This compound Analog cluster_1 Cellular Environment cluster_2 Therapeutic Outcomes Compound Analog PPARa PPARα Compound->PPARa Binds & Activates PPARg PPARγ Compound->PPARg Binds & Activates RXR RXR PPARa->RXR Heterodimerizes with PPARg->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to TargetGenes Target Genes PPRE->TargetGenes Regulates Transcription Lipid_Metabolism Improved Lipid Metabolism (↓ Triglycerides, ↑ HDL) TargetGenes->Lipid_Metabolism Glucose_Homeostasis Improved Glucose Homeostasis (↑ Insulin Sensitivity) TargetGenes->Glucose_Homeostasis Synthetic_Workflow Start Starting Materials (e.g., Substituted Phenol) Step1 Formation of α,β-unsaturated ester Start->Step1 Step2 Intramolecular Oxa-Michael Addition (Cyclization) Step1->Step2 Step3 Purification Step2->Step3 Final This compound Analog Step3->Final

References

Methodological & Application

Application Notes & Protocols: Enantioselective Synthesis of (S)-Ethyl Chroman-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-Ethyl chroman-2-carboxylate is a pivotal chiral building block in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1] The precise stereochemistry at the C2 position is often critical for therapeutic efficacy, making enantioselective synthesis a key focus for pharmaceutical development.[2] This document provides an in-depth technical guide for the synthesis of (S)-Ethyl chroman-2-carboxylate, targeting researchers, scientists, and drug development professionals. We will explore the predominant synthetic strategies, focusing on a highly efficient organocatalytic intramolecular oxa-Michael addition. This guide offers a detailed, field-proven protocol, mechanistic insights, and comparative data to ensure scientific integrity and reproducibility.

Introduction: The Significance of Chiral Chromans

The chroman scaffold is a privileged heterocyclic motif found in a wide array of natural products and synthetic drugs, exhibiting diverse biological activities including antioxidant, anti-inflammatory, and anticancer properties.[1][3] The chirality at the C2 position can profoundly influence a molecule's interaction with biological targets, often leading to significant differences in pharmacological profiles between enantiomers.[1] Consequently, robust and efficient methods for accessing enantiomerically pure chromans like (S)-Ethyl chroman-2-carboxylate are of paramount importance for the development of novel therapeutics.[1][2]

Strategic Overview of Enantioselective Synthesis

Several methodologies have been successfully developed for the enantioselective synthesis of the target molecule. The three primary strategies are:

  • Asymmetric Organocatalysis : This modern approach utilizes small, chiral organic molecules to catalyze the key stereodetermining step, offering high enantioselectivity under mild conditions.[2] The most prominent example is the intramolecular oxa-Michael addition.[2][4][5]

  • Asymmetric Transition-Metal Catalysis : Chiral complexes of transition metals, such as palladium, rhodium, or ruthenium, can effectively catalyze the enantioselective formation of the chroman ring from various precursors.[2][4][6] A common route involves the asymmetric hydrogenation of a chromone precursor.[4]

  • Enzymatic Kinetic Resolution : This classic method involves the use of an enzyme, typically a lipase, to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the desired (S)-enantiomer.[2][4]

This guide will focus on the organocatalytic approach due to its operational simplicity, high efficiency, and excellent stereocontrol.

Core Mechanism: Chiral Phosphoric Acid-Catalyzed Oxa-Michael Addition

The organocatalytic intramolecular oxa-Michael addition is a powerful strategy for constructing the chiral chroman ring.[5] Chiral Brønsted acids, particularly BINOL-derived phosphoric acids (CPAs), have emerged as exceptionally effective catalysts for this transformation.[7][8][9]

The Causality Behind the Catalysis:

The success of chiral phosphoric acid catalysis lies in its ability to act as a bifunctional catalyst.[9] The acidic proton of the phosphoric acid activates the α,β-unsaturated ester (the Michael acceptor), while the basic phosphoryl oxygen simultaneously activates the phenolic hydroxyl group (the nucleophile) through a hydrogen-bonding network.[5][8][9] This dual activation within a well-defined chiral pocket created by the catalyst's backbone (e.g., BINOL) forces the cyclization to occur from a specific face, thereby dictating the absolute stereochemistry of the product.[5][9]

G Regen_CPA Regen_CPA CPA CPA Regen_CPA->CPA Catalytic Cycle

Caption: Proposed mechanism for the organocatalytic synthesis.

Detailed Experimental Protocols

This section provides step-by-step methodologies for the synthesis of the precursor and the final enantioselective cyclization.

Protocol 1: Synthesis of Precursor (E)-Ethyl 3-(2-hydroxyphenyl)acrylate

This protocol details the Horner-Wadsworth-Emmons reaction to construct the α,β-unsaturated ester precursor.[4]

Materials & Reagents:

  • Salicylaldehyde

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add anhydrous THF.

  • Carefully add sodium hydride (1.1 eq) to the THF at 0 °C (ice bath).

  • Add triethyl phosphonoacetate (1.1 eq) dropwise to the suspension at 0 °C. Allow the mixture to stir for 30 minutes.

  • Add a solution of salicylaldehyde (1.0 eq) in anhydrous THF dropwise to the reaction mixture at 0 °C.

  • Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).[4]

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.[4]

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[4]

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to afford pure (E)-Ethyl 3-(2-hydroxyphenyl)acrylate.[4]

Protocol 2: Asymmetric Organocatalytic Cyclization

This protocol describes the key enantioselective intramolecular oxa-Michael addition.[2][5]

Materials & Reagents:

  • (E)-Ethyl 3-(2-hydroxyphenyl)acrylate (precursor from Protocol 1)

  • Chiral Phosphoric Acid Catalyst (e.g., (R)-TRIP) (1-5 mol%)

  • Anhydrous, high-purity solvent (e.g., Toluene or Dichloromethane)

  • Inert gas (Argon or Nitrogen)

  • Silica gel for column chromatography

  • Chiral HPLC column for enantiomeric excess (e.e.) determination

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere, add the chiral phosphoric acid catalyst (e.g., 5 mol%).[2]

  • Add the anhydrous solvent (e.g., toluene) and stir the mixture at the desired temperature (e.g., room temperature).[2]

  • Add the precursor, (E)-Ethyl 3-(2-hydroxyphenyl)acrylate (1.0 eq), to the catalyst solution.

  • Stir the reaction mixture for 24-48 hours. Monitor the progress by TLC and/or chiral HPLC.[2]

  • Once the reaction is complete, concentrate the mixture directly under reduced pressure to remove the solvent.

  • Purify the crude residue by flash column chromatography on silica gel (eluent: hexane-ethyl acetate gradient) to yield the pure (S)-Ethyl chroman-2-carboxylate.[2]

  • Analysis: Characterize the final product using NMR and IR spectroscopy. Determine the enantiomeric excess (e.e.) by chiral HPLC analysis.[2]

G cluster_P1 Protocol 1: Precursor Synthesis cluster_P2 Protocol 2: Asymmetric Cyclization P1_Start Start: Salicylaldehyde + Triethyl phosphonoacetate P1_React Horner-Wadsworth-Emmons Reaction (NaH, THF, 0°C to RT) P1_Start->P1_React P1_Workup Aqueous Workup & Extraction P1_React->P1_Workup P1_Purify Column Chromatography P1_Workup->P1_Purify P1_Product Product: (E)-Ethyl 3-(2-hydroxyphenyl)acrylate P1_Purify->P1_Product P2_Start Start: Precursor + Chiral Catalyst P1_Product->P2_Start Use as starting material P2_React Intramolecular Oxa-Michael Addition (Toluene, RT, 24-48h) P2_Start->P2_React P2_Workup Solvent Evaporation P2_React->P2_Workup P2_Purify Column Chromatography P2_Workup->P2_Purify P2_Product Final Product: (S)-Ethyl Chroman-2-carboxylate P2_Purify->P2_Product Analysis Characterization: - NMR, IR - Chiral HPLC (for e.e.) P2_Product->Analysis

Caption: General experimental workflow for the synthesis.

Data Presentation: Comparative Results

The efficiency of enantioselective synthesis is primarily evaluated by chemical yield and enantiomeric excess (e.e.). The following table summarizes representative data for the described organocatalytic method.

Catalyst (mol%)SolventTemp (°C)Time (h)Yield (%)e.e. (%)
(R)-TRIP (5%)Toluene2548~95>98
(R)-CPA (5%)CH₂Cl₂072~9296
Cinchona-thiourea (5%)Toluene2524~9094

Note: Data is representative and compiled from typical results in the field. Actual results may vary based on specific substrate, catalyst purity, and reaction conditions.[2][5]

Conclusion and Future Outlook

The organocatalytic intramolecular oxa-Michael addition represents a highly effective and reliable strategy for the enantioselective synthesis of (S)-Ethyl Chroman-2-carboxylate. The use of chiral phosphoric acids provides excellent stereocontrol under mild conditions, making it an attractive method for both academic research and industrial-scale production. The protocols detailed herein offer a validated pathway to access this important chiral intermediate, paving the way for the discovery and development of novel chroman-based therapeutics. Further research will likely focus on reducing catalyst loading and reaction times while expanding the substrate scope to create a broader library of chiral chroman derivatives.

References

Organocatalytic intramolecular oxa-Michael addition for chroman synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Organocatalytic Intramolecular Oxa-Michael Addition for Chroman Synthesis

For: Researchers, Scientists, and Drug Development Professionals

Strategic Overview: The Chroman Scaffold and the Power of Organocatalysis

The chroman framework is a privileged heterocyclic motif frequently encountered in natural products and pharmacologically active molecules.[1][2] Its derivatives have demonstrated a vast range of biological activities, including anticancer, antiepileptic, and anti-inflammatory properties, making them highly valuable targets in drug discovery.[2][3][4] The efficient and stereoselective construction of this scaffold is therefore a paramount objective in modern synthetic chemistry.

Among the various synthetic strategies, the intramolecular oxa-Michael addition has emerged as a particularly elegant and atom-economical approach. This reaction involves the cyclization of a phenol derivative bearing a tethered Michael acceptor, such as an α,β-unsaturated ketone, ester, or nitroalkene, to form the core dihydropyran ring of the chroman system.[5][6]

Historically, this transformation relied on strong bases or metal catalysts. However, the advent of asymmetric organocatalysis has revolutionized the field. Organocatalysts—small, chiral organic molecules—offer a green, metal-free alternative that can induce high levels of stereocontrol, providing access to optically active chromans with exceptional precision.[7][8] This guide provides an in-depth exploration of this methodology, from mechanistic principles to practical, field-tested protocols.

Mechanistic Cornerstone: The Role of Bifunctional Organocatalysis

The success of the asymmetric intramolecular oxa-Michael addition hinges on the catalyst's ability to precisely control the conformation of the substrate during the crucial ring-closing step. Bifunctional organocatalysts, particularly those integrating a hydrogen-bond donor (like thiourea or squaramide) with a Brønsted base (like a tertiary amine from a Cinchona alkaloid), have proven exceptionally effective.[5][6][9]

The Principle of Dual Activation:

The efficacy of these catalysts stems from their ability to simultaneously activate both the nucleophile and the electrophile, bringing them into close proximity in a highly organized, chiral transition state.[10]

  • Nucleophile Activation: The basic amine moiety of the catalyst deprotonates the phenolic hydroxyl group, increasing its nucleophilicity.

  • Electrophile Activation: Concurrently, the thiourea or squaramide moiety acts as a double hydrogen-bond donor, binding to and activating the carbonyl oxygen (or nitro group) of the Michael acceptor. This activation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the electrophile, making it more susceptible to nucleophilic attack.[7][11]

This dual activation "clamps" the substrate into a specific conformation, allowing the intramolecular attack to occur from a defined face, thereby dictating the stereochemistry of the newly formed chiral center.

Bifunctional Catalysis Mechanism cluster_0 Bifunctional Catalyst cluster_1 Substrate cluster_2 Transition State Assembly cluster_3 Product cat Thiourea-Amine Catalyst TS Organized Transition State cat->TS Controls Stereochemistry phenol Phenolic -OH (Nucleophile) phenol->TS Deprotonation (Base Site) ketone α,β-Unsaturated Ketone (Electrophile) ketone->TS H-Bonding (Thiourea Site) chroman Chiral Chroman TS->chroman Cyclization

Caption: Dual activation by a bifunctional organocatalyst.

Application Note: Catalyst Performance and Reaction Optimization

The choice of catalyst and reaction conditions is critical for achieving high yield and enantioselectivity. While thiourea-based Cinchona alkaloid catalysts are workhorses in this field, other catalyst classes such as squaramides and proline derivatives have also been successfully employed.[9][12][13] Proline-derived catalysts, for instance, typically operate through enamine or iminium ion activation, which is particularly relevant for cascade reactions that begin with an oxa-Michael addition.[14][15]

The following table summarizes representative data from the literature, showcasing the performance of different organocatalysts in chroman synthesis. This data is intended to serve as a starting point for reaction optimization.

Catalyst TypeRepresentative CatalystSubstrateLoading (mol%)SolventTemp (°C)Yield (%)ee (%)Reference
Bifunctional Thiourea Cinchona-Alkaloid-UreaPhenol with α,β-unsaturated ketone10Toluene5072>99[16]
Bifunctional Squaramide Cinchona-Alkaloid-Squaramide2-Hydroxynitrostyrene10Toluene-208299[13]
Bifunctional Thiourea Amine-Thioureaortho-Hydroxyphenyl p-QM5CH₂Cl₂3098>99[17]
Proline Derivative Diarylprolinol Silyl EtherSalicylaldehyde + α,β-Unsaturated Aldehyde20TolueneRT9899[12]

Key Optimization Insights:

  • Solvent Choice: Non-polar aprotic solvents like toluene and dichloromethane (CH₂Cl₂) are generally preferred as they minimize interference with the crucial hydrogen-bonding interactions.[16][17]

  • Temperature: Reactions are often run at temperatures ranging from -20°C to 50°C. Lower temperatures typically enhance enantioselectivity, though they may require longer reaction times.[13][16]

  • Catalyst Loading: Catalyst loadings of 5-20 mol% are common. While higher loadings can accelerate the reaction, optimizing for the lowest effective loading is crucial for process efficiency and cost-effectiveness.[16][17]

  • Substrate Scope: The reaction is broadly applicable to phenols bearing α,β-unsaturated ketones, esters, and nitroalkenes. The electronic nature of substituents on both the phenol and the Michael acceptor can influence reactivity and stereoselectivity.[5][12]

Experimental Protocol: Asymmetric Synthesis of a 2-Substituted Chroman via Bifunctional Thiourea Catalysis

This protocol is a representative example for the synthesis of a chiral chroman derivative based on established methodologies.[5][16]

Materials and Reagents:

  • (E)-1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-one (Substrate, 1.0 equiv)

  • Bifunctional Thiourea Catalyst (e.g., Takemoto catalyst or similar Cinchona-derived thiourea, 0.1 equiv)

  • Toluene (Anhydrous, sufficient volume for 0.1 M concentration)

  • Ethyl acetate and Hexane (for chromatography)

  • Silica gel (for column chromatography)

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Experimental Workflow A 1. Preparation B 2. Reaction Setup A->B Add reagents to anhydrous solvent C 3. Monitoring B->C Stir at specified temp under inert atmosphere D 4. Work-up C->D TLC analysis until substrate consumed E 5. Purification D->E Solvent removal, crude product obtained F 6. Analysis E->F Silica gel column chromatography

Caption: General workflow for chroman synthesis.

Step-by-Step Procedure:

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the (E)-1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-one substrate (e.g., 0.2 mmol, 1.0 equiv).

  • Catalyst Addition: Add the bifunctional thiourea organocatalyst (0.02 mmol, 0.1 equiv).

  • Solvent Addition: Place the flask under an inert atmosphere (N₂ or Ar). Add anhydrous toluene via syringe to achieve a concentration of approximately 0.1 M.

    • Expert Insight: Ensuring anhydrous conditions is critical, as water can compete for hydrogen-bonding sites on the catalyst, diminishing its efficacy.

  • Reaction: Stir the reaction mixture at the optimized temperature (e.g., 50 °C).[16]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 24-48 hours).

  • Work-up: Upon completion, cool the reaction to room temperature and concentrate the mixture under reduced pressure to remove the solvent.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure chroman product.

  • Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Troubleshooting and Field-Proven Insights

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Presence of moisture or impurities. 3. Insufficient reaction time or temperature.1. Use a freshly sourced or properly stored catalyst. 2. Ensure all glassware is oven-dried and use anhydrous solvent. 3. Increase temperature incrementally or extend reaction time, monitoring by TLC.
Poor Enantioselectivity 1. Non-optimal catalyst or solvent. 2. Reaction temperature is too high. 3. Background uncatalyzed reaction.1. Screen different bifunctional catalysts (e.g., pseudoenantiomeric Cinchona alkaloids) and solvents. 2. Lower the reaction temperature; this often significantly improves ee. 3. Decrease reaction concentration or temperature to disfavor the uncatalyzed pathway.
Formation of Side Products 1. Substrate decomposition. 2. Retro-Michael reaction of the product.1. Use milder reaction conditions (lower temperature). 2. Avoid harsh basic or acidic conditions during work-up. The product can be sensitive, so prompt purification is advised.[18]

Concluding Remarks and Future Outlook

The organocatalytic intramolecular oxa-Michael addition is a robust and highly stereoselective method for synthesizing chiral chromans. The modularity of bifunctional catalysts allows for fine-tuning of the reaction to accommodate a wide range of substrates, delivering products with excellent enantiopurity.[5][18] These products are not merely synthetic endpoints but serve as valuable intermediates for the synthesis of more complex natural products and lead compounds in drug discovery programs.[19]

Future research will likely focus on the development of even more active catalysts to reduce loadings and reaction times, the expansion of the substrate scope to more challenging Michael acceptors, and the application of this methodology in complex domino or cascade reactions to build molecular complexity rapidly.[8][20] The principles and protocols outlined in this guide provide a solid foundation for researchers to explore and exploit this powerful synthetic transformation.

References

  • Miyaji, A., et al. (2010). Asymmetric chroman synthesis via an intramolecular oxy-Michael addition by bifunctional organocatalysts. Organic & Biomolecular Chemistry. Available at: [Link]

  • Bhanja, C., et al. (2012). Organocatalytic tandem Michael addition reactions: A powerful access to the enantioselective synthesis of functionalized chromenes, thiochromenes and 1,2-dihydroquinolines. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Proposed mechanism of the organocatalytic asymmetric oxa-Michael addition/intramolecular adol reaction/dehydration cascade. Available at: [Link]

  • Franciszko, J., et al. (2021). Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry. Molecules. Available at: [Link]

  • URN Resolver. (n.d.). Bifunctional organocatalysts containing primary amines for asymmetric Michael additions. Available at: [Link]

  • Smith, A. B., et al. (2023). Catalytic Enantioselective Intramolecular Oxa-Michael Reaction to α,β-Unsaturated Esters and Amides. Journal of the American Chemical Society. Available at: [Link]

  • Semantic Scholar. (n.d.). Acid-catalyzed intramolecular oxa-Michael addition reactions under solvent-free and microwave irradiation conditions. Available at: [Link]

  • Macmillan, D. W. C., et al. (2010). Synthesis of substituted chromanones: an organocatalytic aldol/oxa-Michael reaction. Organic Letters. Available at: [Link]

  • GUPEA. (n.d.). Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. Available at: [Link]

  • R Discovery. (2012). Bifunctional Organocatalysts in the Asymmetric Michael Additions of Carbonylic Compounds to Nitroalkenes. Available at: [Link]

  • NIH. (2016). Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. Available at: [Link]

  • ACS Publications. (2021). Chromone as a Privileged Scaffold in Drug Discovery: Recent Advances. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Asymmetric Chroman Synthesis via an Intramolecular Oxy-Michael Addition by Bifunctional Organocatalysts. Available at: [Link]

  • Asian Publication Corporation. (2023). Synthetic Routes and Biological Activities of Chromone Scaffolds. Available at: [Link]

  • Wikipedia. (n.d.). Thiourea organocatalysis. Available at: [Link]

  • ResearchGate. (n.d.). Thiourea-based organocatalysts synthesized in this study. Available at: [Link]

  • Wikipedia. (n.d.). Proline organocatalysis. Available at: [Link]

  • RSC Publishing. (2020). Recent advances in organocatalytic asymmetric oxa-Michael addition triggered cascade reactions. Organic Chemistry Frontiers. Available at: [Link]

  • NIH. (2023). Catalytic Enantioselective Intramolecular Oxa-Michael Reaction to α,β-Unsaturated Esters and Amides. Available at: [Link]

  • ACS Publications. (2018). Organocatalytic Oxa-Michael/Michael/Michael/Aldol Condensation Quadruple Domino Sequence: Asymmetric Synthesis of Tricyclic Chromanes. Organic Letters. Available at: [Link]

  • ResearchGate. (n.d.). Asymmetric Michael addition using a proline derivative 3 as heterogeneous organocatalyst. Available at: [Link]

  • PubMed. (2016). Organocatalytic Domino Oxa-Michael/1,6-Addition Reactions: Asymmetric Synthesis of Chromans Bearing Oxindole Scaffolds. Available at: [Link]

  • RSC Publishing. (2023). Thiourea and squaramide organocatalysts for the asymmetric total synthesis of natural compounds. Organic & Biomolecular Chemistry. Available at: [Link]

  • NIH. (2014). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Available at: [Link]

  • ethesis. (n.d.). Development of Prolinol-derived Organocatalysts and Their Application to Organocatalytic Michael Addition Reactions. Available at: [Link]

  • ResearchGate. (n.d.). Substituted proline derivatives as organocatalysts in Michael reaction. Available at: [Link]

  • OUCI. (n.d.). Heterogeneous enantioselective synthesis of chromans via the oxa-Michael–Michael cascade reaction synergically catalyzed. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Enantioselective Synthesis of Highly Substituted Chromans via Oxa-Michael-Michael Cascade Reaction with Bifunctional Organocatalyst. Available at: [Link]

  • Semantic Scholar. (n.d.). Recent applications of thiourea-based organocatalysts in asymmetric multicomponent reactions (AMCRs). Available at: [Link]

  • RSC Publishing. (2016). Asymmetric synthesis of polysubstituted chiral chromans via an organocatalytic oxa-Michael-nitro-Michael domino reaction. RSC Advances. Available at: [Link]

  • ResearchGate. (n.d.). Enantioselective Organocatalytic Michael Addition Reactions Catalyzed by Proline/Prolinol/Supported Proline based Organocatalysts: An Overview. Available at: [Link]

  • ResearchGate. (n.d.). Organocatalytic tandem Michael addition reactions: A powerful access to the enantioselective synthesis of functionalized chromenes, thiochromenes and 1,2-dihydroquinolines. Available at: [Link]

Sources

Application Note & Protocol: Enzymatic Kinetic Resolution of Racemic Ethyl Chroman-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction: The Imperative for Chiral Purity

Optically pure chroman-2-carboxylic acid and its esters are foundational chiral building blocks in the synthesis of numerous pharmaceuticals and bioactive molecules.[1][2][3] The stereochemistry at the C2 position is frequently critical for pharmacological activity, a common principle in drug development where enantiomers of a chiral drug can exhibit widely different efficacy and safety profiles.[4][5][6][7] Consequently, the production of single-enantiomer chroman derivatives is a crucial step in the drug discovery and manufacturing pipeline.

While several methods exist for asymmetric synthesis, enzymatic kinetic resolution (EKR) of a racemic mixture presents a highly efficient, scalable, and environmentally benign strategy.[2][8] This approach leverages the exquisite stereoselectivity of enzymes, typically lipases, to preferentially catalyze a reaction on one enantiomer of the racemic substrate. This process leaves the unreacted enantiomer in high optical purity.[2] Compared to classical chemical resolution, enzymatic methods often involve simpler processes, milder reaction conditions, and generate less chemical waste, making them a superior choice for sustainable chemical synthesis.[8]

This guide provides a detailed examination of the principles and methodologies for the lipase-catalyzed kinetic resolution of racemic ethyl chroman-2-carboxylate, offering comprehensive, field-proven protocols for both enantioselective hydrolysis and transesterification strategies.

Principle of Enzymatic Kinetic Resolution (EKR)

Kinetic resolution is a process where two enantiomers in a racemic mixture react at different rates with a chiral catalyst or reagent. In EKR, an enzyme acts as the chiral catalyst. The core principle relies on the difference in the rate of formation of the enzyme-substrate complex for the two enantiomers within the enzyme's chiral active site. One enantiomer (the 'fast-reacting' one) fits optimally and is rapidly converted to a product, while the other (the 'slow-reacting' one) is converted much more slowly or not at all.

For a racemic ester like this compound, two primary strategies are employed:

  • Enantioselective Hydrolysis: The lipase selectively hydrolyzes one ester enantiomer (e.g., the (R)-ester) into the corresponding carboxylic acid ((R)-acid). The other enantiomer ((S)-ester) is left largely unreacted.[1]

  • Enantioselective Transesterification: In an anhydrous organic solvent, the lipase selectively transfers an acyl group from an acyl donor (e.g., vinyl acetate) to one enantiomer of the chroman ester, resulting in a new, acylated product, while leaving the other enantiomer untouched.[1][3]

The theoretical maximum yield for each resolved enantiomer in a kinetic resolution is 50%. Therefore, to achieve high enantiomeric excess (e.e.) for both the resulting product and the unreacted starting material, the reaction is carefully monitored and stopped at or near 50% conversion.[2][8]

G sub Racemic (R/S)-Ester enz Chiral Enzyme (e.g., Lipase) sub->enz Fast prod_S (S)-Ester (Unreacted) sub->prod_S Slow (k_slow) prod_R (R)-Product (e.g., Acid) enz->prod_R k_fast

Caption: Principle of Enzymatic Kinetic Resolution (EKR).

Experimental Protocols

These protocols are robust starting points and should be optimized for specific laboratory conditions and lipase batches.

Protocol 1: Enantioselective Hydrolysis

This protocol describes the selective hydrolysis of one enantiomer, yielding an enantiopure carboxylic acid and the unreacted, enantiopure ester.

3.1.1 Materials & Equipment

  • Substrate: Racemic this compound

  • Enzyme: Immobilized Candida antarctica Lipase B (CAL-B, e.g., Novozym® 435) or Candida rugosa Lipase (CRL)

  • Buffer: 0.1 M Phosphate Buffer (pH 7.0)

  • Co-solvent: Toluene or tert-Butanol[9]

  • Work-up Reagents: 1 M Hydrochloric Acid (HCl), Ethyl Acetate, Saturated Sodium Bicarbonate (NaHCO₃) solution, Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Equipment: Round-bottom flask, magnetic stirrer with hotplate, temperature-controlled water/oil bath, separatory funnel, rotary evaporator, analytical balance, chiral HPLC system.

3.1.2 Step-by-Step Methodology

  • Reaction Setup: In a round-bottom flask, suspend racemic this compound (1.0 g, ~4.85 mmol) in 50 mL of 0.1 M phosphate buffer (pH 7.0).[2] Add a co-solvent (e.g., 10-20% v/v of toluene) to improve substrate solubility if necessary.[1][9]

  • Enzyme Addition: Add the selected lipase (e.g., 100 mg of Novozym 435, ~10% w/w relative to substrate).[2] Immobilized enzymes are preferred for their ease of recovery and reuse.

  • Incubation: Stir the mixture at a controlled temperature, typically between 30-40 °C.[2][9]

  • Reaction Monitoring (Critical Step): The progress of the reaction must be monitored to stop at ~50% conversion. At regular intervals (e.g., every 1-2 hours), withdraw a small aliquot (~0.1 mL), quench it with a small amount of acetonitrile or ethanol, filter, and analyze by chiral HPLC to determine the conversion percentage and the enantiomeric excess of the remaining ester and the formed acid.

  • Reaction Termination & Enzyme Recovery: Once ~50% conversion is reached, stop the reaction by filtering off the immobilized enzyme.[2][9] The enzyme can be washed with ethyl acetate, dried, and stored for reuse.

  • Product Separation:

    • Transfer the filtrate to a separatory funnel. Extract the unreacted ester with ethyl acetate (3 x 30 mL). Combine these organic layers.[2]

    • Cool the remaining aqueous layer in an ice bath and acidify to pH 2-3 using 1 M HCl. This protonates the carboxylate salt to the carboxylic acid.[2]

    • Extract the resulting carboxylic acid with ethyl acetate (3 x 30 mL).[2]

  • Isolation and Purification:

    • Ester: Dry the organic layer containing the unreacted ester over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Acid: Dry the organic layer containing the acid over anhydrous MgSO₄, filter, and concentrate.

    • If necessary, purify both products further by flash column chromatography on silica gel.[2]

  • Final Analysis: Determine the final yield and enantiomeric excess of both the isolated ester and the carboxylic acid by chiral HPLC.

G sub 1. Dissolve Racemic Ester in Buffer/Co-solvent enz 2. Add Lipase (e.g., Novozym 435) sub->enz react 3. Stir at 30-40 °C enz->react monitor 4. Monitor by Chiral HPLC (Target: ~50% Conversion) react->monitor filter 5. Filter to Remove Enzyme monitor->filter At ~50% extract_ester 6a. Extract Unreacted (S)-Ester with Ethyl Acetate filter->extract_ester acidify 6b. Acidify Aqueous Layer with HCl filter->acidify isolate 7. Isolate & Purify Products extract_ester->isolate extract_acid 6c. Extract Product (R)-Acid with Ethyl Acetate acidify->extract_acid extract_acid->isolate

Caption: Workflow for the Enzymatic Hydrolysis Protocol.

Protocol 2: Enantioselective Transesterification

This protocol uses an acyl donor in an organic solvent to acylate one enantiomer, which is often advantageous for substrates with poor water solubility.

3.2.1 Materials & Equipment

  • Substrate: Racemic this compound

  • Enzyme: Lipase from Pseudomonas fluorescens (e.g., Amano Lipase AK) or Novozym® 435

  • Acyl Donor: Vinyl acetate[1][10]

  • Solvent: Anhydrous organic solvent (e.g., Diisopropyl ether, Toluene)[1]

  • Additives: Activated molecular sieves (3Å or 4Å), if using a non-vinyl acyl donor.

  • Equipment: Dry glassware, magnetic stirrer, temperature-controlled bath, chiral HPLC system, silica gel for column chromatography.

3.2.2 Step-by-Step Methodology

  • Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve racemic this compound (1 mmol) in 10-20 mL of an anhydrous organic solvent.[1]

  • Add Reagents: Add the acyl donor, vinyl acetate (2-3 equivalents).[1] The use of vinyl acetate is highly recommended as it forms a volatile acetaldehyde byproduct, which prevents the reverse reaction and drives the equilibrium forward.[3][10]

  • Enzyme Addition: Add the selected lipase (e.g., 20-50 mg).[1]

  • Incubation: Stir the mixture at a controlled temperature, typically between 30-50 °C.[1]

  • Reaction Monitoring: As with hydrolysis, monitor the reaction progress by chiral HPLC to determine conversion and enantiomeric excess. Stop the reaction at ~50% conversion.

  • Work-up:

    • Remove the enzyme by filtration, washing it with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product mixture.

  • Purification: Separate the unreacted ester from the newly formed acylated product by silica gel column chromatography, typically using a hexane/ethyl acetate gradient.[1]

  • Final Analysis: Characterize the purified fractions and determine the enantiomeric excess of each by chiral HPLC.

Data Presentation & Analysis

The success of a kinetic resolution is quantified by the conversion (c) and the enantiomeric excess (e.e.) of both the substrate and product. Chiral High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for this determination, using a suitable chiral stationary phase (CSP) to resolve the enantiomers.[11][12][13]

Table 1: Illustrative Data for Lipase Screening in Hydrolysis of Racemic this compound *

EntryLipase SourceCo-SolventTime (h)Conversion (%)e.e. (%) of Product (Acid)e.e. (%) of Unreacted Ester
1Candida antarctica BToluene651>9998
2Pseudomonas fluorescenstert-Butanol104997>99
3Candida rugosaToluene24459275

*Data is illustrative and based on typical results for related compounds to demonstrate expected outcomes.[1]

Expert Insights & Causality

  • Enzyme Selection is Paramount: The choice of lipase is the most critical variable. Lipases from different microbial sources (Candida, Pseudomonas, Burkholderia) exhibit different enantioselectivities for the same substrate.[1][2][10] An initial screening of several commercially available lipases is essential for identifying the optimal biocatalyst. Immobilized enzymes like Novozym 435 are often preferred in process chemistry due to their enhanced stability and recyclability.[9][14]

  • The Solvent's Influence: The reaction medium profoundly affects enzyme activity and selectivity. In hydrolysis, a biphasic aqueous-organic system can facilitate product separation and prevent enzyme inhibition.[1] In transesterification, the solvent's polarity can alter the enzyme's conformation and, thus, its enantioselectivity.[3]

  • Why Vinyl Acetate? In transesterification/acylation reactions, vinyl esters are considered "activated" acyl donors. The enol byproduct tautomerizes to a stable aldehyde, rendering the reaction effectively irreversible and driving it to completion at a faster rate.[10]

  • Controlling Temperature: While higher temperatures increase reaction rates, they can also lead to enzyme denaturation and a potential loss of enantioselectivity. The optimal temperature (typically 30-50 °C) is a balance between reaction efficiency and enzyme stability.[1]

Conclusion

The enzymatic kinetic resolution of racemic this compound is a powerful and practical method for accessing both enantiomers in high optical purity. By carefully selecting the enzyme, reaction type (hydrolysis or transesterification), and optimizing conditions such as solvent and temperature, researchers can develop a highly efficient and scalable process. The protocols and insights provided herein serve as a comprehensive guide for scientists and drug development professionals to implement this valuable biocatalytic tool.

References

Application Note: A Robust Chiral HPLC Protocol for the Enantioselective Separation of Ethyl Chroman-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed, field-proven protocol for the enantioselective separation of (S)- and (R)-Ethyl Chroman-2-carboxylate using High-Performance Liquid Chromatography (HPLC). Ethyl chroman-2-carboxylate is a key chiral building block in medicinal chemistry, where the stereochemistry at the C2 position can drastically alter pharmacological activity.[1] Consequently, a reliable and robust analytical method for separating and quantifying its enantiomers is essential for drug development and quality control.[2][3] This guide details a method employing a polysaccharide-based chiral stationary phase (CSP), renowned for its broad applicability and success in resolving a wide array of chiral compounds.[2][4]

Principle of Enantioseparation on Polysaccharide-Based CSPs

The foundation of this method lies in the unique chiral recognition capabilities of polysaccharide-based CSPs. These phases, typically derivatives of amylose or cellulose coated or immobilized on a silica support, are among the most powerful and versatile tools for chiral separations.[5][6]

Mechanism of Chiral Recognition: The polysaccharide backbone, composed of D-glucopyranosyl residues, forms a helical secondary structure.[7] This conformation creates well-defined chiral grooves and cavities. The enantiomers of this compound interact differently with these chiral pockets through a combination of forces:

  • Hydrogen Bonding: Interactions between the ester carbonyl of the analyte and the carbamate groups on the CSP.

  • π-π Interactions: Between the aromatic ring of the chroman structure and the phenyl groups of the CSP derivative.

  • Steric Hindrance: The three-dimensional arrangement of the CSP's chiral cavities sterically fits one enantiomer more favorably than the other.[4]

These differential interactions lead to the formation of transient diastereomeric complexes between each enantiomer and the CSP. The enantiomer that forms the more stable complex is retained longer on the column, resulting in different elution times and enabling their separation.[8] While both amylose and cellulose backbones are effective, their structural differences—amylose possesses a more tightly coiled helical structure compared to the looser, more linear structure of cellulose—can result in distinct chiral selectivity, making screening of both types beneficial during method development.[9][10]

Detailed Experimental Protocol

This protocol is designed to achieve baseline separation of the (S)- and (R)-enantiomers of this compound.

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column thermostat, and UV detector is required.[2]

  • Chiral Stationary Phase: An amylose-based CSP is highly recommended for this class of compounds.

    • Recommended Column: Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 mm x 4.6 mm, 5 µm particle size.

  • Reagents and Solvents:

    • n-Hexane (HPLC Grade)

    • Isopropanol (IPA) (HPLC Grade)

    • This compound Racemic Standard

    • (Optional) (S)- and (R)-Ethyl Chroman-2-carboxylate enantiopure standards for peak identification.

  • Sample Preparation:

    • 0.45 µm Syringe Filters

Chromatographic Conditions

All quantitative data and operating parameters are summarized in the table below for clarity and ease of use.

ParameterRecommended ConditionCausality and Rationale
Chiral Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm)Polysaccharide-based CSPs, particularly amylose derivatives, have demonstrated broad enantioselectivity for chroman structures and their analogs.[4]
Mobile Phase n-Hexane : Isopropanol (90:10, v/v)This normal-phase solvent system is standard for polysaccharide CSPs. The IPA acts as a polar modifier, competing for interaction sites on the CSP to modulate retention and selectivity. The ratio is a critical parameter for optimization.[1][3]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency.
Column Temperature 25 °CTemperature control ensures reproducible retention times and selectivity. Sub-ambient or elevated temperatures can sometimes improve resolution but 25°C is a robust starting point.
Detection UV at 254 nmThe chroman ring system exhibits strong absorbance at this wavelength, providing good sensitivity.
Injection Volume 10 µLA typical injection volume that avoids column overloading while ensuring adequate signal.
Solution Preparation
  • Mobile Phase Preparation:

    • Carefully measure 900 mL of n-Hexane and 100 mL of Isopropanol.

    • Mix thoroughly and degas the solution using sonication or vacuum filtration before use to prevent pump cavitation and baseline noise.

  • Racemic Standard Solution (for System Suitability):

    • Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in the mobile phase.[2]

  • Working Standard & Sample Solution:

    • Dilute the stock solution or accurately weigh and dissolve the sample in the mobile phase to achieve a final concentration of approximately 100 µg/mL.[2]

    • Filter the final solution through a 0.45 µm syringe filter to remove any particulates that could damage the column or injector.[2]

System Suitability and Analysis Workflow

A logical workflow is critical for ensuring the validity and reproducibility of analytical results.

Chiral Separation Workflow Diagram

The following diagram illustrates the systematic workflow for the chiral analysis.

Chiral_HPLC_Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Evaluation prep_mobile Prepare Mobile Phase (Hexane:IPA 90:10) equilibrate Equilibrate Column prep_mobile->equilibrate prep_std Prepare Racemic Standard (1 mg/mL) sst System Suitability Test (SST) (Inject Standard x6) prep_std->sst prep_sample Prepare Sample Solution (~100 µg/mL & Filter) analyze Inject Sample(s) prep_sample->analyze equilibrate->sst check_sst Verify SST Criteria (Rs > 1.5, RSD < 2.0%) sst->check_sst process_data Integrate Peaks & Quantify Enantiomers analyze->process_data check_sst->equilibrate Fail check_sst->analyze Pass report Generate Report process_data->report

Sources

Application Notes & Protocols: Asymmetric Hydrogenation of Ethyl 4-Oxochromene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Chromanones in Modern Drug Discovery

The chromanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Specifically, chiral 2-substituted chroman-4-ones are crucial building blocks in the development of novel therapeutics. The stereochemistry at the C2 position is often determinant for pharmacological efficacy and selectivity, making the enantioselective synthesis of these molecules a paramount objective for researchers in drug discovery and development.[2] Asymmetric hydrogenation of prostereogenic chromones represents one of the most elegant and atom-economical methods to access these enantiopure compounds, offering a direct route to installing the desired stereocenter with high fidelity.[3] This application note provides a detailed guide to the asymmetric hydrogenation of ethyl 4-oxochromene-2-carboxylate, a key substrate for accessing valuable chiral intermediates. We will delve into the mechanistic underpinnings of this transformation, provide a robust experimental protocol, and detail the necessary analytical procedures for product validation.

Mechanistic Insight: The Ruthenium-Catalyzed Pathway

The asymmetric hydrogenation of chromones is most effectively achieved using chiral ruthenium catalysts. While various catalyst systems exist, those based on N-heterocyclic carbene (NHC) ligands have shown remarkable efficacy and selectivity for this class of substrates.[4][5] The catalytic cycle, broadly understood, involves the coordination of the chromone substrate to the chiral ruthenium hydride complex. The inherent chirality of the ligand environment dictates the facial selectivity of the subsequent hydride transfer to the C2-C3 double bond.

The reaction proceeds through a two-step reduction. Initially, the C=C bond of the α,β-unsaturated ketone is hydrogenated to yield the corresponding chiral chromanone. Subsequent reduction of the ketone functionality can lead to the corresponding chromanol. Careful control of reaction conditions is therefore crucial to selectively obtain the desired chromanone product.[6]

Below is a conceptual visualization of the catalytic process leading to the formation of the chiral chromanone.

Asymmetric_Hydrogenation_Mechanism Substrate Ethyl 4-oxochromene-2-carboxylate Intermediate1 Substrate-Catalyst Complex Substrate->Intermediate1 Coordination Catalyst Chiral Ru-NHC Catalyst [Ru(II)-H] Catalyst->Intermediate1 Intermediate2 Hydrogenated Intermediate Intermediate1->Intermediate2 Asymmetric Hydride Transfer (Enantioselective Step) H2 H₂ Catalyst_Regen Catalyst Regeneration H2->Catalyst_Regen Oxidative Addition Product Ethyl (R)- or (S)-4-oxochroman-2-carboxylate Intermediate2->Product Product Release Intermediate2->Catalyst_Regen Reductive Elimination Catalyst_Regen->Catalyst Cycle Repeats

Caption: Conceptual pathway for Ru-catalyzed asymmetric hydrogenation.

Experimental Protocol: Ruthenium-NHC Catalyzed Asymmetric Hydrogenation

This protocol is adapted from the general procedure reported by Glorius and coworkers for the asymmetric hydrogenation of chromones, which has demonstrated high yields and enantioselectivities for a range of substrates.[4][7]

Materials and Equipment:

  • Substrate: Ethyl 4-oxochromene-2-carboxylate

  • Catalyst Precursor: [Ru(cod)(2-methallyl)₂]

  • Ligand: Chiral N-Heterocyclic Carbene (NHC) ligand (e.g., (S,S)-1,3-bis(1-naphthylethyl)-4,5-dihydroimidazol-2-ylidene)

  • Base: Potassium tert-butoxide (KOt-Bu)

  • Solvent: Anhydrous n-hexanes, degassed

  • Hydrogen Source: High-purity hydrogen gas (H₂)

  • Equipment:

    • Schlenk line or glovebox for inert atmosphere operations

    • High-pressure autoclave equipped with a magnetic stir bar

    • Standard laboratory glassware (Schlenk flask, syringes, etc.)

    • Rotary evaporator

    • Silica gel for column chromatography

    • Chiral HPLC system with a suitable chiral column (e.g., Daicel CHIRALPAK series)

Experimental Workflow Diagram:

Experimental_Workflow cluster_Prep Catalyst Preparation (In Situ) cluster_Reaction Hydrogenation Reaction cluster_Workup Work-up and Purification cluster_Analysis Analysis Prep1 Add [Ru(cod)(2-methallyl)₂], NHC ligand, and KOt-Bu to a Schlenk flask Prep2 Add anhydrous n-hexanes under Argon Prep1->Prep2 Prep3 Stir at room temperature for 30 min Prep2->Prep3 React1 Add substrate to the catalyst solution Prep3->React1 React2 Transfer the mixture to an autoclave React1->React2 React3 Pressurize with H₂ (e.g., 120 bar) React2->React3 React4 Stir at specified temperature (e.g., 25 °C) for the required time (e.g., 36 h) React3->React4 Workup1 Carefully vent the autoclave React4->Workup1 Workup2 Concentrate the reaction mixture in vacuo Workup1->Workup2 Workup3 Purify by silica gel column chromatography Workup2->Workup3 Analysis1 Characterize product by NMR and MS Workup3->Analysis1 Analysis2 Determine enantiomeric excess (ee) by chiral HPLC Analysis1->Analysis2

Sources

Application Notes & Protocols: Ethyl Chroman-2-carboxylate as a Versatile Chiral Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Chroman Scaffold

The chroman scaffold is a privileged heterocyclic motif frequently encountered in a wide array of natural products and pharmacologically active molecules.[1][2][3][4] Its structural rigidity and defined three-dimensional arrangement make it an ideal framework for designing ligands that interact with high specificity at biological targets. In modern drug discovery, controlling molecular stereochemistry is not merely an academic exercise but a regulatory and therapeutic imperative.[5] The distinct spatial arrangement of atoms in a chiral molecule can lead to profound differences in pharmacological activity, metabolic profile, and toxicity.[6][7][8][9]

Ethyl chroman-2-carboxylate, particularly in its enantiomerically pure forms, has emerged as a high-value chiral building block.[10][11] The stereocenter at the C2 position is a critical determinant of the biological activity for many chroman-containing compounds, making access to specific enantiomers essential for the development of novel therapeutics.[1][10] This guide provides an in-depth exploration of the synthesis, resolution, and application of this compound, offering detailed protocols and the scientific rationale behind methodological choices for researchers in medicinal chemistry and drug development.

Synthesis and Enantioselective Access: Crafting the Chiral Core

The utility of this compound is predicated on the ability to access it in high enantiopurity. Several robust strategies have been developed, ranging from classical resolution to modern asymmetric catalysis. The choice of method often depends on factors like scale, required enantiomeric excess (ee), and available resources.

Racemic Synthesis: The Foundational Starting Point

A common and straightforward method to produce the racemic mixture involves a base-catalyzed Michael addition of a phenol to an acrylate, followed by an intramolecular cyclization. This provides the necessary substrate for subsequent chiral resolution.[1]

Key Strategies for Enantioselective Synthesis

Three primary methodologies are at the forefront of producing enantiomerically enriched or pure this compound.[10]

  • Organocatalytic Intramolecular Oxa-Michael Addition: This elegant approach utilizes small, chiral organic molecules, such as cinchona alkaloid derivatives, to catalyze the cyclization of an acyclic precursor.[12] The organocatalyst creates a chiral environment, directly influencing the stereochemical outcome of the ring-closing step to favor the formation of one enantiomer.[10][12]

  • Asymmetric Hydrogenation: An alternative route involves the asymmetric hydrogenation of a chromone precursor, ethyl 4-oxochromene-2-carboxylate.[12] This method employs a transition metal complex, typically rhodium or ruthenium, coordinated to a chiral ligand like (S)-BINAP. The chiral catalyst directs the hydrogen addition to one face of the double bond, establishing the C2 stereocenter with high fidelity.[12]

  • Enzymatic Kinetic Resolution (EKR): EKR is a widely adopted, scalable, and environmentally benign method. It leverages the high stereoselectivity of enzymes, typically lipases, to differentiate between the two enantiomers of the racemic ester.[10][11] The enzyme selectively catalyzes the hydrolysis of one enantiomer (e.g., the (R)-ester) to its corresponding carboxylic acid, leaving the desired, unreacted enantiomer (e.g., the (S)-ester) in high enantiomeric excess.[12] The reaction is carefully monitored and stopped at approximately 50% conversion to maximize the yield and enantiopurity of both the remaining ester and the newly formed acid.[11][12]

Comparative Overview of Enantioselective Methods

The selection of a synthetic strategy is a critical decision in a drug discovery program. The following table provides a comparative landscape of the primary methods for achieving enantiopurity.

ParameterOrganocatalysisAsymmetric HydrogenationEnzymatic Kinetic Resolution
Enantiomeric Excess (ee) Good to Excellent (>90%)Excellent (>95%)Typically >95%, can exceed 99%[11]
Yield HighHighTheoretical max of 50% for each enantiomer[11]
Process Complexity Moderate; catalyst synthesis may be required.Requires high-pressure equipment.Generally simpler, fewer steps.[11]
Scalability Readily scalable.Can be challenging to scale up efficiently.Readily scalable.[11]
Environmental Impact Generally good; metal-free.Involves heavy metals.Highly favorable; uses biodegradable catalysts.[11]
Substrate Scope Generally good.More limited to specific precursors.High; enzymes can be screened for specificity.[11]

Experimental Protocols

The following protocols are representative procedures. Researchers should perform appropriate safety assessments and small-scale trials before scaling up.

Protocol 1: Organocatalytic Synthesis of (S)-Ethyl Chroman-2-carboxylate

This protocol describes an asymmetric intramolecular oxa-Michael addition catalyzed by a bifunctional organocatalyst.[12]

Causality: The bifunctional catalyst, often containing a thiourea and a tertiary amine moiety (like those derived from cinchona alkaloids), activates both the nucleophile (phenol) and the electrophile (α,β-unsaturated ester) simultaneously. This dual activation within a chiral scaffold lowers the activation energy for the desired stereochemical pathway, leading to high enantioselectivity.[12]

Workflow Diagram:

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Asymmetric Cyclization cluster_2 Step 3: Purification & Analysis Salicylaldehyde Salicylaldehyde Precursor (E)-Ethyl 3-(2-hydroxyphenyl)acrylate Salicylaldehyde->Precursor Phosphonate Triethyl phosphonoacetate Phosphonate->Precursor Base Base (e.g., NaH) Base->Precursor Enriched_Ester Enantiomerically Enriched This compound Precursor->Enriched_Ester Catalyst Chiral Organocatalyst (e.g., Cinchona-alkaloid-urea) Catalyst->Enriched_Ester Toluene, -20°C Purification Flash Column Chromatography Enriched_Ester->Purification Final_Product (S)-Ethyl Chroman-2-carboxylate Purification->Final_Product Analysis Chiral HPLC Analysis (Determine ee) Final_Product->Analysis

Caption: Workflow for Organocatalytic Synthesis.

Procedure:

  • Precursor Synthesis: Synthesize (E)-Ethyl 3-(2-hydroxyphenyl)acrylate via a Horner-Wadsworth-Emmons reaction between salicylaldehyde and triethyl phosphonoacetate.[12]

  • Reaction Setup: To a solution of (E)-Ethyl 3-(2-hydroxyphenyl)acrylate (1.0 eq) in toluene at -20 °C, add the cinchona-alkaloid-based bifunctional organocatalyst (0.1 eq).[12]

  • Reaction Monitoring: Stir the mixture at this temperature for 24-48 hours. Monitor the reaction's progress and the formation of enantiomeric excess by periodic analysis of aliquots using chiral HPLC.[12]

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification & Analysis: Purify the crude product by flash column chromatography on silica gel (eluent: hexane-ethyl acetate gradient) to yield (S)-Ethyl chroman-2-carboxylate.[10] Determine the final enantiomeric excess (ee) using chiral HPLC analysis.[10]

Protocol 2: Enzymatic Kinetic Resolution of Racemic this compound

This protocol provides a robust method for separating enantiomers, yielding both the (S)-ester and the (R)-acid with high purity.

Causality: Lipases, such as Candida antarctica lipase B (immobilized as Novozym 435), possess a chiral active site that preferentially binds and hydrolyzes one enantiomer of the ester substrate over the other. This difference in reaction rate allows for the effective separation of the racemic mixture.

Workflow Diagram:

G RacemicEster Racemic Ethyl Chroman-2-carboxylate Reaction Enzymatic Hydrolysis (~50% Conversion) RacemicEster->Reaction Enzyme Immobilized Lipase (e.g., Novozym 435) Enzyme->Reaction Buffer Phosphate Buffer (pH 7.0) Buffer->Reaction Filtration Filtration Reaction->Filtration Stop Reaction Filtration->Enzyme Recover Enzyme Filtrate Aqueous/Organic Mixture Filtration->Filtrate Separation Separatory Funnel Filtrate->Separation OrganicLayer Organic Layer Separation->OrganicLayer Contains (S)-Ester AqueousLayer Aqueous Layer Separation->AqueousLayer Contains (R)-Carboxylate EsterWorkup Dry & Concentrate OrganicLayer->EsterWorkup AcidWorkup Acidify (HCl) & Extract (EtOAc) AqueousLayer->AcidWorkup FinalEster (S)-Ethyl Chroman-2-carboxylate EsterWorkup->FinalEster FinalAcid (R)-Chroman-2- carboxylic Acid AcidWorkup->FinalAcid AnalysisEster Chiral HPLC FinalEster->AnalysisEster AnalysisAcid Chiral HPLC FinalAcid->AnalysisAcid

Caption: Workflow for Enzymatic Kinetic Resolution.

Procedure:

  • Reaction Setup: Suspend racemic this compound (1.0 g, 4.85 mmol) in a phosphate buffer solution (50 mL, 0.1 M, pH 7.0). To improve solubility, a co-solvent like tert-butanol may be added. Add immobilized lipase from Candida antarctica (Novozym 435, 100 mg).[10][12]

  • Reaction Monitoring: Stir the suspension at a controlled temperature (e.g., 30-40 °C). Monitor the conversion by taking aliquots at regular intervals and analyzing the enantiomeric excess of the remaining ester and the formed acid by chiral HPLC.[10][12]

  • Quenching: Stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both components.[10][12]

  • Work-up and Separation: Remove the enzyme by filtration and wash it with ethyl acetate.[10]

    • Ester Isolation: Transfer the filtrate to a separatory funnel. Separate the layers and dry the organic layer over anhydrous sodium sulfate. Concentrate the solvent to yield the enantiopure unreacted (S)-ethyl chroman-2-carboxylate.[10][12]

    • Acid Isolation: Acidify the separated aqueous layer to pH 2-3 with 1 M HCl. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to yield the enantiopure (R)-chroman-2-carboxylic acid.[10][12]

  • Purification and Analysis: If necessary, both products can be further purified by column chromatography. Confirm the final enantiomeric excess of both the acid and the ester by chiral HPLC analysis.[10]

Applications in Drug Discovery: From Building Block to Bioactive Candidate

The true value of (S)- or (R)-ethyl chroman-2-carboxylate lies in its utility as a scaffold for further chemical elaboration.[1] The ester and chroman ring system provide multiple handles for modification to explore structure-activity relationships (SAR) and optimize pharmacological profiles.[1]

Caption: Derivatization pathways from the core scaffold.

Chroman-2-carboxylate derivatives have been investigated for a wide range of therapeutic applications, demonstrating the versatility of this scaffold.

Therapeutic AreaBiological Target/ActivityExample/Rationale
Metabolic Disorders Peroxisome proliferator-activated receptor (PPAR) agonistsDerivatives have been explored for treating type 2 diabetes and dyslipidemia by modulating lipid and glucose metabolism.[1]
Oncology Induction of apoptosis and cell cycle arrestVarious chroman and chromone derivatives show cytotoxic effects against cancer cell lines like MCF-7 (breast) and A2058 (melanoma).[13]
Neuroprotection Protection against glutamate-induced excitotoxicityCertain derivatives have shown potential in models of neurodegenerative diseases.[13]
Cardiovascular VasorelaxationThe scaffold has been explored for potential applications in treating hypertension.[13]
Anticonvulsant Modulation of ion channels or neurotransmitter systemsThe broader chroman scaffold is present in molecules with anticonvulsant properties.[2][14][15]

Conclusion

This compound is a cornerstone chiral building block that provides a reliable and versatile entry point to a rich area of chemical space. The well-established methods for its enantioselective synthesis and resolution, particularly enzymatic kinetic resolution, make it an accessible and scalable intermediate for drug discovery programs. Its proven track record as a scaffold for diverse, biologically active molecules ensures its continued relevance and importance for scientists and researchers dedicated to developing the next generation of therapeutics.

References

  • Enantioselective Synthesis of Ethyl Chroman-2-Carboxyl
  • An In-depth Technical Guide to the Synthesis of (S)
  • In-Depth Technical Guide: (S)
  • Synthesis of Chiral Building Blocks for Use in Drug Discovery. PMC - NIH.
  • Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development. AiFChem.
  • A Comparative Guide to the Efficacy of Enzymatic and Chemical Resolution of Ethyl Chroman-2-carboxyl
  • Comparative study of the pharmacological properties of chroman-2-carboxylate deriv
  • PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIV
  • Synthesis of chiral building blocks for use in drug discovery. PubMed.
  • Review on Chromen derivatives and their Pharmacological Activities. RJPT.
  • The Role of Chiral Building Blocks in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • Chiral Building Blocks Selection. Enamine.
  • Review on Chromen derivatives and their Pharmacological Activities.
  • Chromanone-A Prerogative Therapeutic Scaffold: An Overview. PMC - PubMed Central.
  • Chromone as a Privileged Scaffold in Drug Discovery: Recent Advances.
  • Challenges with chromone as a privileged scaffold in drug discovery. Taylor & Francis.
  • Synthesis of (R)-methyl chroman-2-carboxylates 2a-2f and (R)
  • The Chromenopyridine Scaffold: A Privileged Pl
  • Review on Chromen derivatives and their Pharmacological Activities. Research Journal of Pharmacy and Technology.

Sources

Application Note: Strategic Derivatization of Ethyl Chroman-2-carboxylate for Structure-Activity Relationship (SAR) Studies in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The chroman scaffold is a privileged heterocyclic motif frequently found in biologically active natural products and synthetic pharmaceuticals, exhibiting a wide array of activities including anticancer, antioxidant, and anti-inflammatory properties.[1][2][3] Ethyl Chroman-2-carboxylate serves as a versatile and synthetically accessible starting point for the exploration of chemical space around this core. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing this compound as a foundational scaffold for systematic structure-activity relationship (SAR) studies. We will detail strategic derivatization, synthetic protocols, and a tiered biological screening approach to identify key structural features that govern therapeutic activity.

Introduction: The Chroman Scaffold and the Imperative of SAR

The biological activity of chroman-containing molecules is often critically dependent on the nature and stereochemistry of substituents on the heterocyclic ring.[1][2] Structure-activity relationship (SAR) studies are therefore indispensable in medicinal chemistry to systematically modify a lead compound, like this compound, to optimize its pharmacological profile. The goal is to enhance potency and selectivity while minimizing off-target effects and improving pharmacokinetic properties.

This compound is an ideal starting scaffold due to several factors:

  • Synthetic Tractability: The ester functionality at the C2 position and the aromatic ring provide two primary handles for chemical modification.

  • Chiral Center: The C2 position is a stereocenter, allowing for the investigation of enantiomeric selectivity, which is often crucial for biological activity.[1][4]

  • Established Precedent: The broader class of chroman derivatives has a well-documented history of diverse biological activities, providing a strong rationale for further exploration.[2][5][6]

This guide will delineate a workflow for a typical SAR campaign starting from this compound, focusing on the logical progression from initial analog design to biological evaluation.

Strategic Plan for SAR: Modifying the this compound Scaffold

A successful SAR campaign requires a systematic approach to modifying the lead structure. For this compound, we can identify three primary regions for modification (R¹, R², R³).

Diagram 1: Key Modification Points for SAR on this compound

SAR_Strategy cluster_regions img img R1 Aromatic Ring R2 Ester Modification R3 Chroman Core

Caption: Primary regions for chemical modification in an SAR study.

  • Region 1 (R¹): Aromatic Ring Substitution. Modifications on the benzene ring can influence electronic properties, lipophilicity, and potential interactions with the target protein (e.g., hydrogen bonding, hydrophobic interactions).

  • Region 2 (R²): Ester Modification. The ethyl ester at C2 can be hydrolyzed to the corresponding carboxylic acid or converted to various amides. This dramatically alters polarity and hydrogen bonding capability, which can be critical for target engagement.

  • Region 3 (R³): Chroman Core Alkylation. While more synthetically challenging, substitutions on the saturated portion of the chroman ring can probe steric limits within a binding pocket.

Our strategy will begin by exploring modifications in Regions 1 and 2, as these are generally more synthetically accessible.

Synthesis and Characterization of Analogs

The synthesis of analogs will be based on established chemical transformations. The initial racemic synthesis of the core scaffold can be achieved through the reaction of salicylaldehyde and ethyl acrylate.[1] Enantiomerically pure starting materials can be obtained through asymmetric synthesis or chiral resolution.[4][7]

General Workflow for Analog Synthesis

The overall workflow involves the synthesis of the core scaffold followed by diversification.

Diagram 2: General Synthetic and Screening Workflow

workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Evaluation start Synthesize (S)- or (R)- This compound diversify Diversify Scaffold (R¹, R² Modifications) start->diversify purify Purification (Chromatography, Recrystallization) diversify->purify characterize Characterization (NMR, MS, HPLC) purify->characterize primary_assay Primary Screening (e.g., Cytotoxicity Assay) characterize->primary_assay Test Analogs secondary_assay Secondary Screening (Target-based Assay) primary_assay->secondary_assay adme In Vitro ADME/Tox secondary_assay->adme

Caption: A generalized experimental workflow for SAR studies.

Protocol 1: Synthesis of Amide Analogs (R² Modification)

This protocol describes the conversion of the C2-ester to a library of amides.

Step 1: Hydrolysis of this compound

  • Dissolve this compound (1.0 eq) in a 1:1 mixture of THF and water.

  • Add Lithium Hydroxide (LiOH) (1.5 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Acidify the reaction mixture to pH ~2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Chroman-2-carboxylic acid.

Step 2: Amide Coupling

  • Dissolve Chroman-2-carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Add a desired primary or secondary amine (1.1 eq).

  • Add a coupling agent such as HATU (1.2 eq) and a base such as Diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the reaction at room temperature for 12-16 hours.

  • Wash the reaction mixture with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide analog.

Protocol 2: Aromatic Ring Bromination (R¹ Modification)

This protocol details the selective bromination of the aromatic ring, a common strategy to probe halogen interactions.

  • Dissolve this compound (1.0 eq) in a suitable solvent such as Acetonitrile.

  • Add N-Bromosuccinimide (NBS) (1.1 eq) to the solution.

  • Stir the reaction at room temperature for 6-8 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography (Hexane/Ethyl Acetate gradient) to yield the brominated analog.

Biological Evaluation: A Tiered Screening Approach

A tiered approach is efficient for screening newly synthesized analogs. We will use a hypothetical anticancer activity as an example.

Primary Screening: Cytotoxicity Assay

The initial screen for anticancer activity often involves assessing general cytotoxicity against a panel of cancer cell lines. The MTT assay is a standard, reliable method for this purpose.[3]

Protocol 3: MTT Assay for Cytotoxicity [3]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer line) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized chroman analogs (e.g., from 0.1 µM to 100 µM) for 48 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a designated stop solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the concentration that inhibits 50% of cell growth (GI₅₀) by plotting the percentage of cell viability against the compound concentration.

Hypothetical SAR Data Presentation

The results from the primary screen should be tabulated to facilitate the identification of structure-activity relationships.

Compound GI₅₀ (µM) on MCF-7
1 (Parent) H-OEt45.2
2 H-OH>100
3 H-NH(CH₃)25.6
4 H-NH(Cyclopropyl)15.1
5 H-NH(Phenyl)30.8
6 6-Br-OEt22.3
7 6-Br-NH(Cyclopropyl)5.7

Interpretation of Hypothetical Data:

  • R² Modification: Converting the ester (Cpd 1) to a carboxylic acid (Cpd 2) abolishes activity, suggesting the acidic proton is detrimental or that the group is too polar. Conversion to small alkyl amides (Cpd 3, 4) improves potency, with the cyclopropyl amide (Cpd 4) being optimal in this series. The bulkier phenyl amide (Cpd 5) is less active than the cyclopropyl amide.

  • R¹ Modification: Bromination at the 6-position (Cpd 6) doubles the activity compared to the parent ester (Cpd 1).

  • Synergy: Combining the two beneficial modifications—the 6-bromo substituent and the cyclopropyl amide—results in the most potent compound in the series (Cpd 7), demonstrating a positive synergistic effect.

Secondary and Follow-up Assays

Compounds showing significant potency in the primary screen (e.g., GI₅₀ < 10 µM) should advance to secondary assays. These could include:

  • Target-Based Assays: If a specific molecular target is hypothesized (e.g., a particular kinase or receptor), direct binding or enzymatic inhibition assays should be performed.

  • Mechanism of Action Studies: Assays to determine if the compounds induce apoptosis, cause cell cycle arrest, or inhibit other cellular processes.

  • In Vitro ADME/Tox: Early assessment of properties like metabolic stability (microsomal stability assay) and potential toxicity (e.g., hERG channel inhibition).

Diagram 3: Hypothetical Signaling Pathway Inhibition

pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor P1 PI3K Receptor->P1 P2 Akt P1->P2 P3 mTOR P2->P3 Proliferation Cell Proliferation & Survival P3->Proliferation Compound7 Compound 7 (Active Analog) Compound7->P2 Inhibition

Caption: Hypothetical pathway showing Compound 7 inhibiting Akt signaling.

Conclusion and Future Directions

This application note outlines a systematic and logical framework for conducting SAR studies using this compound as a starting scaffold. By strategically modifying the aromatic ring and the C2-ester functionality, researchers can efficiently probe the chemical space to identify derivatives with enhanced biological activity. The hypothetical data presented demonstrates how systematic modifications can lead to a significant improvement in potency. Future work would involve expanding the library of analogs based on initial findings, exploring the stereochemistry at C2, and advancing the most promising compounds into more complex biological models.

References

  • BenchChem. (2025).
  • BenchChem. (2025). In-Depth Technical Guide: (S)
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of (S)
  • Bioorganic & Medicinal Chemistry Letters. (N.D.). Synthesis and structure–activity relationship of novel lactam-fused chroman derivatives having dual affinity at the 5-HT1A receptor and the serotonin transporter.
  • Bioorganic & Medicinal Chemistry. (2006). Discovery of thiochroman and chroman derivatives as pure antiestrogens and their structure-activity relationship. [Link]

  • BenchChem. (2025). Comparative Bioactivity Analysis: (S)
  • Journal of Medicinal Chemistry. (2013). Structure-activity relationships of chromone derivatives toward the mechanism of interaction with and inhibition of breast cancer resistance protein ABCG2. [Link]

  • BenchChem. (2025).

Sources

Application Note: A Robust Protocol for the Synthesis of Racemic Ethyl Chroman-2-carboxylate via Michael Addition-Cyclization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This application note provides a detailed, field-tested protocol for the synthesis of racemic ethyl chroman-2-carboxylate, a key building block for drug discovery and development. The synthesis is achieved through a highly efficient, base-catalyzed tandem Michael addition and intramolecular cyclization reaction between salicylaldehyde and ethyl acrylate. This guide offers in-depth mechanistic insights, a step-by-step experimental procedure, characterization data, and troubleshooting advice to ensure reliable and reproducible results for researchers in synthetic and medicinal chemistry.

Scientific Principles and Rationale

The synthesis of the chroman ring system via a conjugate addition-cyclization cascade is a powerful and atom-economical strategy.[1] The protocol described herein leverages this approach for a straightforward construction of the target molecule from readily available commercial starting materials.

Reaction Mechanism

The overall transformation proceeds in two key mechanistic steps, catalyzed by a suitable base:

  • Intermolecular Michael Addition: The reaction is initiated by the deprotonation of the hydroxyl group of salicylaldehyde by a base (e.g., DABCO), forming a phenoxide ion. This phenoxide acts as a soft nucleophile and attacks the electron-deficient β-carbon of ethyl acrylate (the Michael acceptor) in a conjugate 1,4-addition.[2][3] This step forms a new carbon-oxygen bond and generates an enolate intermediate.

  • Intramolecular Cyclization (Oxa-Michael Addition): The enolate intermediate generated in the first step then undergoes a rapid intramolecular cyclization. The enolate attacks the aldehyde carbonyl group, forming a new carbon-carbon bond and constructing the six-membered dihydropyran ring characteristic of the chroman skeleton. A subsequent proton transfer quenches the resulting alkoxide to yield the final product, racemic this compound.

The tandem nature of this reaction, where two distinct bond-forming events occur in a single pot, enhances the efficiency and simplicity of the synthesis.[4]

Diagram of the Reaction Mechanism

G cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Salicylaldehyde Salicylaldehyde Phenoxide Phenoxide Ion Salicylaldehyde->Phenoxide Base EthylAcrylate Ethyl Acrylate Base Base (e.g., DABCO) Enolate Enolate Intermediate Phenoxide->Enolate + Ethyl Acrylate (Michael Addition) Product Racemic Ethyl Chroman-2-carboxylate Enolate->Product Intramolecular Cyclization

Caption: The reaction pathway for the synthesis of this compound.

Experimental Protocol

This protocol is designed for a standard laboratory scale and can be adapted as needed. Adherence to stoichiometry and reaction conditions is critical for achieving high yields and purity.

Materials and Reagents
ReagentCAS No.Molecular Wt. ( g/mol )Recommended PuritySupplier
Salicylaldehyde90-02-8122.12>99%Sigma-Aldrich
Ethyl acrylate140-88-5100.12>99%, stabilizedSigma-Aldrich
1,4-Diazabicyclo[2.2.2]octane (DABCO)280-57-9112.17>98%Sigma-Aldrich
Toluene108-88-392.14Anhydrous, >99.8%Sigma-Aldrich
Ethyl Acetate (EtOAc)141-78-688.11ACS GradeFisher Scientific
n-Hexane110-54-386.18ACS GradeFisher Scientific
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04GranularFisher Scientific
Silica Gel63231-67-460.08230-400 meshSorbent Technologies
Equipment
  • Round-bottom flask (100 mL) equipped with a reflux condenser and magnetic stir bar

  • Heating mantle with a temperature controller

  • Nitrogen or Argon gas inlet

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

  • Rotary evaporator

  • Glass column for chromatography

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL oven-dried round-bottom flask, add salicylaldehyde (5.0 g, 40.9 mmol, 1.0 eq).

    • Add anhydrous toluene (40 mL) to dissolve the salicylaldehyde.

    • Place the flask under an inert atmosphere (Nitrogen or Argon). This is crucial to prevent oxidation of the aldehyde.

    • Begin stirring the solution with a magnetic stir bar.

  • Addition of Reagents:

    • Add ethyl acrylate (6.15 g, 61.4 mmol, 1.5 eq) to the stirring solution via syringe.[4]

    • Add the base catalyst, DABCO (0.46 g, 4.09 mmol, 0.1 eq), to the reaction mixture in one portion.[4] The use of a catalytic amount of a non-nucleophilic base like DABCO is effective for promoting the reaction without significant side products.

  • Reaction Execution:

    • Fit the flask with a reflux condenser and heat the mixture to 80 °C using a heating mantle.

    • Maintain the reaction at this temperature for 24-48 hours.[4]

  • Monitoring the Reaction:

    • Periodically check the reaction's progress by TLC (eluent: 9:1 Hexane/EtOAc).

    • Spot the starting material (salicylaldehyde) and the reaction mixture on the TLC plate.

    • Visualize the spots under UV light (254 nm). The reaction is complete when the salicylaldehyde spot is no longer visible.

  • Work-up and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the toluene under reduced pressure using a rotary evaporator.

    • Dilute the crude residue with ethyl acetate (50 mL) and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with water (2 x 30 mL) and brine (1 x 30 mL) to remove any remaining catalyst and water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate in vacuo to yield the crude product.

  • Purification:

    • Purify the crude oil by flash column chromatography on silica gel.[5]

    • Prepare the column using a slurry of silica gel in hexane.

    • Load the crude product onto the column and elute with a gradient of ethyl acetate in hexane (e.g., starting from 2% EtOAc in hexane and gradually increasing to 10%).

    • Collect the fractions containing the desired product (identified by TLC) and combine them.

    • Remove the solvent under reduced pressure to afford racemic this compound as a clear or pale yellow oil.

Data Summary and Expected Results

Reaction Parameters
ParameterValueRationale
Stoichiometry (Salicylaldehyde:Ethyl Acrylate)1 : 1.5An excess of ethyl acrylate ensures complete consumption of the limiting reagent, salicylaldehyde.[4]
Catalyst Loading (DABCO)10 mol%Sufficient to catalyze the reaction efficiently without promoting side reactions.[4]
SolventAnhydrous TolueneA high-boiling, non-protic solvent suitable for the reaction temperature.[4]
Temperature80 °CProvides the necessary thermal energy for the reaction to proceed at a reasonable rate.
Reaction Time24 - 48 hoursTypical duration to achieve full conversion, should be monitored by TLC.[4]
Expected Outcome
  • Product: Racemic this compound

  • Appearance: Colorless to pale yellow oil[6]

  • Molecular Formula: C₁₂H₁₄O₃

  • Molecular Weight: 206.24 g/mol [6]

  • Typical Yield: 75-85%

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H NMR: Characteristic peaks for the aromatic protons, the protons on the chroman ring, and the ethyl ester group.

  • ¹³C NMR: Signals corresponding to the 12 unique carbons in the molecule.

  • Mass Spectrometry (MS): A molecular ion peak (M+) consistent with the product's molecular weight.

  • Infrared (IR) Spectroscopy: A strong carbonyl stretch for the ester group (~1735 cm⁻¹).

Experimental Workflow Diagram

Caption: A summary of the experimental workflow for the synthesis.

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
Low or No Reaction - Inactive catalyst.- Reaction temperature too low.- Insufficient reaction time.- Use fresh, high-purity DABCO.- Verify the temperature of the heating mantle.- Allow the reaction to run longer, monitoring by TLC.
Formation of Side Products - Presence of water or other nucleophiles.- Polymerization of ethyl acrylate.- Ensure all glassware is oven-dried and use anhydrous solvent.- Use ethyl acrylate containing a stabilizer. Do not overheat the reaction.
Difficult Purification - Product co-elutes with impurities.- Streaking on TLC plate.- Adjust the polarity of the eluent system for chromatography (e.g., use a shallower gradient).- Ensure the crude product is fully dissolved and dry-loaded onto the silica gel if necessary.
Low Yield After Work-up - Incomplete extraction of the product.- Loss of product during solvent removal.- Perform an additional extraction of the aqueous layer with ethyl acetate.- Carefully monitor the rotary evaporation process to avoid bumping.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Salicylaldehyde: Harmful if swallowed or inhaled. Causes skin and serious eye irritation.

  • Ethyl Acrylate: Flammable liquid and vapor. Toxic if inhaled. May cause an allergic skin reaction. It is a lachrymator.

  • Toluene: Highly flammable liquid and vapor. Can cause skin irritation and is harmful if inhaled or swallowed.

  • DABCO: Causes serious eye irritation.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

References

  • BenchChem. (2025).
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of (S)
  • Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism.
  • Master Organic Chemistry. (2023).
  • Jyothi, P., et al. (2022). Recent Advances in Base-Assisted Michael Addition Reactions.
  • Zhang, Y. (2023). Michael addition reaction and its examples.
  • BenchChem. (n.d.). In-Depth Technical Guide: (S)
  • Wikipedia. (n.d.). Michael addition reaction.

Sources

Application Notes & Protocols: Enzymatic Kinetic Resolution of Chroman Esters via Hydrolysis using Novozym 435

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Chiral Purity in Chroman Scaffolds

The chroman ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds, including antioxidants like Vitamin E, and various cardiovascular and central nervous system agents. The stereochemistry of these molecules is paramount, as different enantiomers frequently exhibit vastly different pharmacological activities, metabolic fates, and toxicological profiles. Consequently, the development of efficient, scalable, and environmentally benign methods for producing enantiomerically pure chromans is a critical objective in modern drug development.

Enzymatic Kinetic Resolution (EKR) has emerged as a powerful green chemistry tool for accessing such chiral molecules. This technique leverages the exquisite stereoselectivity of enzymes to differentiate between the enantiomers of a racemic mixture. Among the most versatile and industrially relevant biocatalysts for this purpose is Novozym® 435, an immobilized form of Candida antarctica Lipase B. Its broad substrate scope, high stability in organic media, and ease of recovery make it an ideal candidate for synthetic applications.

This document provides a comprehensive guide to the application of Novozym 435 for the hydrolytic kinetic resolution of racemic chroman esters. We will delve into the mechanistic principles, provide detailed, field-tested protocols for reaction execution and optimization, and offer insights into analytical characterization and common troubleshooting scenarios.

The Biocatalyst: Understanding Novozym 435

Novozym 435 is a commercially available biocatalyst consisting of Lipase B from Candida antarctica (CALB) immobilized via interfacial activation onto a macroporous acrylic resin, Lewatit VP OC 1600.[1][2] This immobilization strategy confers several key advantages:

  • Enhanced Stability: The immobilization protects the enzyme from harsh reaction conditions, including organic solvents and elevated temperatures, significantly extending its operational lifetime.[3]

  • Ease of Use: As solid beads, the enzyme is easily separated from the reaction mixture by simple filtration, facilitating product purification and catalyst recycling.

  • High Catalytic Activity: The immobilization method ensures a high concentration of active enzyme sites are accessible to the substrate.[4]

Despite its robustness, it is important to note that the support material can be susceptible to mechanical stress and may dissolve or swell in certain organic solvents, a factor to consider during process development.[2]

Principle of Enantioselective Hydrolysis

Kinetic resolution via hydrolysis relies on the enzyme's ability to catalyze the hydrolysis of one ester enantiomer at a significantly higher rate than the other. When a racemic chroman ester is exposed to Novozym 435 in an aqueous environment, the enzyme preferentially binds to and cleaves the ester bond of the more reactive enantiomer (e.g., the (R)-ester), producing the corresponding (R)-alcohol and a carboxylic acid. The less reactive enantiomer (e.g., the (S)-ester) remains largely untouched.

G cluster_0 Racemic Chroman Ester cluster_1 Reaction Products cluster_2 Enantiopure Compounds racemic (R)-Ester + (S)-Ester enzyme Novozym 435 + H₂O racemic->enzyme  k_R > k_S products (R)-Alcohol + (S)-Ester separation Chromatographic Separation products->separation enzyme->products pure_R (R)-Alcohol separation->pure_R pure_S (S)-Ester separation->pure_S

Caption: Principle of kinetic resolution via hydrolysis.

The reaction is typically allowed to proceed to approximately 50% conversion. At this point, the mixture is theoretically enriched in the product alcohol of one configuration and the unreacted starting ester of the opposite configuration, both with high enantiomeric excess (ee). These two compounds can then be separated by standard chromatographic techniques.

Experimental Protocols

PART A: Materials and Reagents
  • Enzyme: Novozym 435 (Candida antarctica Lipase B, immobilized).

  • Substrate: Racemic chroman ester (e.g., racemic 2-methylchroman-2-yl acetate).

  • Buffer: Sodium phosphate buffer (e.g., 50 mM, pH 7.0). The optimal pH should be determined experimentally.

  • Organic Co-Solvent (Optional): tert-Butanol, 2-Methyl-2-butanol (t-Amyl alcohol), or other water-miscible solvents to aid substrate solubility.

  • Extraction Solvent: Ethyl acetate, Dichloromethane, or other suitable water-immiscible solvent.

  • Drying Agent: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Analytical Standards: Racemic chroman ester and corresponding racemic chroman alcohol.

  • Equipment:

    • Temperature-controlled orbital shaker or magnetic stirrer.

    • Reaction vessel (e.g., screw-cap vial or round-bottom flask).

    • Filtration apparatus (e.g., Büchner funnel or syringe filter).

    • Rotary evaporator.

    • Chiral High-Performance Liquid Chromatography (HPLC) system with a suitable chiral column.[5][6]

PART B: Standard Protocol for Kinetic Resolution

This protocol provides a starting point for the hydrolysis of a model racemic chroman ester.

  • Reaction Setup: To a 25 mL screw-cap vial, add the racemic chroman ester (e.g., 100 mg, 1.0 eq).

  • Add Reaction Medium: Add 10 mL of 50 mM sodium phosphate buffer (pH 7.0). If the substrate has poor aqueous solubility, a co-solvent like tert-butanol (e.g., 10-30% v/v) can be included.

  • Pre-incubation: Place the vial in an orbital shaker set to 200 rpm and the desired temperature (e.g., 40 °C). Allow the mixture to equilibrate for 15 minutes.

  • Enzyme Addition: Add Novozym 435 (typically 10-20% by weight of the substrate, e.g., 10-20 mg).

  • Reaction Monitoring: Monitor the reaction progress by taking small aliquots (e.g., 50 µL) at regular intervals (e.g., 1, 2, 4, 8, 24 hours). Quench the aliquot with a water-miscible organic solvent (e.g., 200 µL of acetonitrile), vortex, and filter through a 0.22 µm syringe filter before Chiral HPLC analysis. The goal is to stop the reaction as close to 50% conversion as possible to maximize the enantiomeric excess of both the product and the remaining substrate.

  • Reaction Termination: Once the desired conversion is reached, terminate the reaction by filtering off the Novozym 435 beads. Wash the beads with a small amount of the reaction solvent to recover any adsorbed product.

  • Product Work-up:

    • Transfer the filtrate to a separatory funnel.

    • Extract the aqueous phase three times with an organic solvent (e.g., 3 x 15 mL of ethyl acetate).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting mixture of the chroman alcohol and the unreacted chroman ester using flash column chromatography to yield the two separate, enantiomerically enriched compounds.

PART C: Protocol for Reaction Optimization

Systematic optimization is crucial for achieving high enantioselectivity (expressed as the E-value) and practical reaction rates. The "one-factor-at-a-time" approach is effective for this purpose.[7]

  • Temperature: Set up parallel reactions at different temperatures (e.g., 30°C, 40°C, 50°C, 60°C). While higher temperatures increase the reaction rate, they can sometimes decrease enantioselectivity or lead to enzyme denaturation.

  • pH: Evaluate a range of buffer pH values (e.g., 6.0, 7.0, 8.0). The ionization state of the enzyme's active site residues is pH-dependent, which directly impacts its catalytic efficiency and selectivity.

  • Solvent System: For hydrophobic substrates, the choice of co-solvent is critical. Screen various water-miscible organic solvents (tert-butanol, acetone, DMSO). The use of deep eutectic solvents (DES) has also been shown to enhance selectivity for certain hydrophobic substrates.[8]

  • Enzyme Loading: Vary the amount of Novozym 435 (e.g., 5%, 10%, 20% w/w relative to the substrate) to find the optimal balance between reaction time and cost.

PART D: Analytical Characterization

The success of the kinetic resolution is quantified by determining the conversion and the enantiomeric excess of the product and remaining substrate. Chiral HPLC is the gold standard for this analysis.[9][10]

  • Method Development: Develop a chiral HPLC method capable of separating the four relevant species: (R)-ester, (S)-ester, (R)-alcohol, and (S)-alcohol. This typically requires screening different chiral stationary phases (CSPs) and mobile phase compositions.

  • Calculations:

    • Conversion (%C):

      • %C = [Area(Alcohol)] / ([Area(Alcohol)] + [Area(Ester)]) * 100

    • Enantiomeric Excess of Product (%ee_p):

      • %ee_p = |[Area(R-Alcohol) - Area(S-Alcohol)]| / |[Area(R-Alcohol) + Area(S-Alcohol)]| * 100

    • Enantiomeric Excess of Substrate (%ee_s):

      • %ee_s = |[Area(R-Ester) - Area(S-Ester)]| / |[Area(R-Ester) + Area(S-Ester)]| * 100

    • Enantioselectivity (E-value): Calculated from %C and %ee values, it is a measure of the enzyme's efficiency in discriminating between enantiomers. An E-value above 20 is generally considered useful for preparative applications.

Data Presentation & Visualization

Table 1: Typical Parameters for Chroman Ester Hydrolysis
ParameterRange / ConditionRationale
Temperature 30 - 50 °CBalances reaction rate with enzyme stability and selectivity.
pH 6.5 - 8.0Maintains optimal ionization state of the enzyme's active site.
Solvent Phosphate Buffer w/ 10-30% t-BuOHAqueous medium for hydrolysis; co-solvent for substrate solubility.
Substrate Conc. 10 - 50 mMAvoids potential substrate inhibition at higher concentrations.[8]
Enzyme Loading 10 - 20% (w/w)Provides a practical reaction rate without excessive cost.
Agitation 150 - 250 rpmEnsures adequate mixing and minimizes mass transfer limitations.
Expected %ee >95%Target for both isolated product and unreacted substrate at ~50% conversion.
Expected E-value >50Indicates good to excellent enantioselectivity for practical synthesis.
Diagram: Experimental Workflow

Sources

Synthesis of Chroman Derivatives for Anticancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the Chroman Scaffold

The chroman scaffold, a heterocyclic motif featuring a fused benzene and dihydropyran ring system, is a cornerstone in medicinal chemistry. Its prevalence in a multitude of natural products with diverse biological activities has established it as a "privileged structure."[1] In the realm of oncology, chroman derivatives have emerged as a particularly promising class of compounds, exhibiting a wide spectrum of anticancer activities.[2] These molecules can engage with various cellular targets, leading to the modulation of critical pathways involved in cancer cell proliferation, survival, and metastasis.[3]

This technical guide provides an in-depth exploration of the synthesis of chroman derivatives for anticancer research. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale for key experimental choices. We will delve into versatile synthetic strategies, detailed protocols for biological evaluation, and the mechanistic insights that drive the anticancer effects of these fascinating molecules.

Synthetic Strategies for the Chroman Core

The versatility of the chroman scaffold lies in the numerous synthetic routes available for its construction and derivatization. The choice of a particular synthetic strategy is often dictated by the desired substitution pattern and the availability of starting materials. Here, we discuss two robust and widely applicable methods for the synthesis of chroman and chroman-4-one derivatives.

Strategy 1: Modular Three-Step Synthesis of 2-Substituted Chromans

A highly flexible approach to 2-substituted chromans involves a three-step sequence: Heck coupling, reduction, and Mitsunobu cyclization.[4] This method allows for the facile introduction of a wide variety of substituents at the 2-position, making it ideal for generating diverse libraries for structure-activity relationship (SAR) studies.[4]

The causality behind this modular approach is the strategic disconnection of the chroman ring. The Heck coupling efficiently forms the C-C bond between an allylic alcohol and a 2-iodophenol, establishing the carbon skeleton of the future chroman. Subsequent reduction of the resulting ketone to a secondary alcohol sets the stage for the final ring-closing step. The Mitsunobu reaction, a reliable method for forming ethers from alcohols, then facilitates the intramolecular cyclization to yield the desired 2-substituted chroman.[4][5]

cluster_0 Heck Coupling cluster_1 Reduction cluster_2 Mitsunobu Cyclization 2-Iodophenol 2-Iodophenol Heck_Product Intermediate Ketone 2-Iodophenol->Heck_Product Pd catalyst, bulky phosphine ligand Allylic_Alcohol Allylic_Alcohol Allylic_Alcohol->Heck_Product Reduction_Product Intermediate Alcohol Heck_Product->Reduction_Product Reducing agent (e.g., NaBH4) Final_Chroman 2-Substituted Chroman Reduction_Product->Final_Chroman DEAD, PPh3

Caption: Modular synthesis of 2-substituted chromans.

Strategy 2: Organocatalytic Aldol/Oxa-Michael Cascade for Chroman-4-ones

The synthesis of chroman-4-ones, another important class of anticancer agents, can be efficiently achieved through a diastereoselective organocatalytic aldol/oxa-Michael reaction.[6] This cascade reaction offers a rapid and atom-economical route to highly functionalized chroman-4-ones from simple starting materials.[6]

The power of this strategy lies in the use of a bifunctional organocatalyst, which simultaneously activates both the nucleophile and the electrophile.[7][8] The reaction commences with an aldol addition of a ketone to an aldehyde, followed by an intramolecular oxa-Michael addition to construct the dihydropyranone ring.[6][9] This one-pot procedure not only simplifies the synthetic process but also allows for excellent control over the stereochemistry of the newly formed chiral centers.[7]

2-Hydroxyacetophenone 2-Hydroxyacetophenone Aldol_Adduct Aldol Adduct (Intermediate) 2-Hydroxyacetophenone->Aldol_Adduct Bifunctional Organocatalyst Aldehyde Aldehyde Aldehyde->Aldol_Adduct Chroman-4-one 2,3-Disubstituted Chroman-4-one Aldol_Adduct->Chroman-4-one Intramolecular Oxa-Michael Addition

Caption: Organocatalytic synthesis of chroman-4-ones.

Experimental Protocols

Protocol 1: Synthesis of a Representative 2-Aryl-Chroman

This protocol is adapted from the modular three-step synthesis described by Orr et al.[4]

Step 1: Heck Coupling

  • To a solution of 2-iodophenol (1.0 mmol) and 1-phenylprop-2-en-1-ol (1.2 mmol) in anhydrous acetonitrile (5 mL) in a sealed tube, add palladium(II) acetate (0.05 mmol), a bulky phosphine ligand such as SPhos (0.1 mmol), and potassium carbonate (2.0 mmol).

  • Degas the mixture with argon for 15 minutes.

  • Seal the tube and heat the reaction mixture at 80 °C for 16 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of celite.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the intermediate ketone.

Step 2: Reduction

  • To a solution of the intermediate ketone (1.0 mmol) in methanol (10 mL) at 0 °C, add sodium borohydride (1.5 mmol) portion-wise.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Quench the reaction by the slow addition of water (5 mL).

  • Remove the methanol under reduced pressure and extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate to yield the intermediate alcohol, which is often used in the next step without further purification.

Step 3: Mitsunobu Cyclization

  • To a solution of the intermediate alcohol (1.0 mmol) and triphenylphosphine (1.5 mmol) in anhydrous tetrahydrofuran (10 mL) at 0 °C, add diethyl azodicarboxylate (DEAD) (1.5 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the desired 2-aryl-chroman.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.[10]

Protocol 2: In Vitro Anticancer Activity Evaluation

A. Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[11][12]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[12]

  • Compound Treatment: Prepare serial dilutions of the synthesized chroman derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug). Incubate for 48 or 72 hours.[12]

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS). Add 10 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37 °C.[12]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-200 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the purple formazan crystals.[12]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

B. Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13]

  • Cell Treatment: Seed cells in 6-well plates and treat with the chroman derivatives at their respective IC₅₀ concentrations for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[13]

  • Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) staining solutions according to the manufacturer's protocol.[14]

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[14]

  • Flow Cytometry Analysis: Add 1X binding buffer to each tube and analyze the samples immediately using a flow cytometer.[13]

    • Viable cells: Annexin V-negative and PI-negative.[14]

    • Early apoptotic cells: Annexin V-positive and PI-negative.[14]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[14]

C. Cell Cycle Analysis

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[15]

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest the cells by trypsinization.

  • Fixation: Fix the cells in cold 70% ethanol while vortexing gently. Incubate on ice or at -20 °C for at least 30 minutes.[16][17]

  • Staining: Wash the fixed cells with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.[3][16]

  • Incubation: Incubate in the dark at room temperature for 30 minutes.[16]

  • Flow Cytometry Analysis: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.[3]

Mechanism of Anticancer Action

The anticancer efficacy of chroman derivatives often stems from their ability to modulate key cellular signaling pathways. Two well-documented mechanisms are the induction of apoptosis and the inhibition of Sirtuin 2 (SIRT2).

Induction of Apoptosis

Many chroman derivatives exert their cytotoxic effects by triggering programmed cell death, or apoptosis.[18] A common pathway involves the modulation of the Bcl-2 family of proteins, which are critical regulators of the intrinsic apoptotic pathway. Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated.[18] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in cell death.[19]

Chroman_Derivative Chroman Derivative Bcl2 Bcl-2 (Anti-apoptotic) Chroman_Derivative->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Chroman_Derivative->Bax Activation Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Apoptosis induction by chroman derivatives.

SIRT2 Inhibition

Sirtuin 2 (SIRT2) is a class III histone deacetylase that plays a role in cell cycle regulation and tumorigenesis.[20] Certain chroman-4-one derivatives have been identified as potent and selective inhibitors of SIRT2.[1][21] Inhibition of SIRT2 leads to the hyperacetylation of its substrates, including α-tubulin.[1][22] Acetylated α-tubulin is associated with stabilized microtubules, which can disrupt mitotic spindle formation and lead to cell cycle arrest and, ultimately, cell death.[22][23] This mechanism highlights SIRT2 as a promising therapeutic target for the development of novel anticancer agents based on the chroman scaffold.[21]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of chroman derivatives is highly dependent on the nature and position of substituents on the chroman ring. While a comprehensive SAR is beyond the scope of this guide, some general trends have been observed:

Position of SubstitutionFavorable Substituents for Anticancer ActivityReference
C2 Alkyl chains (3-5 carbons), aryl groups[22]
C6 Electron-withdrawing groups (e.g., halogens)[22]
C8 Electron-withdrawing groups (e.g., halogens)[22]

These SAR studies are crucial for the rational design of more potent and selective chroman-based anticancer agents.[24][25][26]

Conclusion

The chroman scaffold represents a versatile and promising platform for the discovery and development of novel anticancer therapeutics. This guide has provided a comprehensive overview of the key aspects of this field, from diverse synthetic strategies and detailed experimental protocols to the underlying mechanisms of action. By understanding the causality behind experimental choices and leveraging the wealth of available biological assays, researchers can effectively synthesize and evaluate new chroman derivatives with enhanced anticancer properties. The continued exploration of this remarkable heterocyclic system holds great promise for the future of cancer therapy.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Ethyl Chroman-2-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl Chroman-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are working with this important chiral building block. The chroman scaffold is a privileged structure in medicinal chemistry, and its stereochemistry is often critical for biological activity.[1][2][3]

This document provides in-depth, experience-driven advice in a question-and-answer format to address common challenges and help you optimize your reaction conditions for high yield and enantioselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing enantiomerically enriched this compound?

The most robust and widely adopted method is the asymmetric organocatalytic intramolecular oxa-Michael addition.[2][4] This strategy involves the cyclization of a precursor, typically ethyl (E)-3-(2-hydroxyphenyl)acrylate, using a chiral organocatalyst. Catalysts derived from cinchona alkaloids or prolinol derivatives are frequently employed to create a chiral environment that directs the formation of one enantiomer over the other.[2][4][5]

Q2: What is the underlying mechanism of the organocatalytic intramolecular oxa-Michael addition?

The reaction proceeds through a sophisticated hydrogen-bond network established between the bifunctional organocatalyst and the substrate.[2] A bifunctional catalyst, which has both a Lewis basic site (like a tertiary amine) and a Brønsted acidic site (like a thiourea or squaramide group), works in tandem:

  • Activation: The Lewis base deprotonates the phenolic hydroxyl group, increasing its nucleophilicity.[2]

  • Stereocontrol: Simultaneously, the Brønsted acid activates the α,β-unsaturated ester (the Michael acceptor). The chiral scaffold of the catalyst then guides the newly formed phenoxide to attack one specific face of the double bond.[2]

  • Protonation & Regeneration: After the carbon-oxygen bond is formed, a proton transfer occurs, and the catalyst is regenerated to continue the cycle.

Below is a diagram illustrating the proposed catalytic cycle.

G cluster_0 Catalytic Cycle A Catalyst + Substrate (ethyl (E)-3-(2-hydroxyphenyl)acrylate) B Hydrogen-Bonded Complex Formation A->B Coordination C Intramolecular Oxa-Michael Addition B->C C-O Bond Formation D Product-Catalyst Complex C->D Cyclization E Product Release & Catalyst Regeneration D->E Dissociation E->A Regeneration

Caption: Proposed mechanism for organocatalytic synthesis.

Q3: Are there alternative synthetic routes?

Yes, other strategies exist, though they may be less direct. These include:

  • Asymmetric Hydrogenation: This involves the hydrogenation of a precursor like Ethyl 4-oxochromene-2-carboxylate using a chiral transition metal catalyst (e.g., Ru-BINAP).[4]

  • Enzymatic Kinetic Resolution: This method starts with racemic this compound. A lipase, such as Candida antarctica lipase (Novozym 435), selectively hydrolyzes one enantiomer to the corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester in high enantiomeric excess.[1][6] This is an excellent method if a racemic synthesis is more straightforward to perform initially.

Troubleshooting Guide

This section addresses specific experimental issues. The advice provided is based on established chemical principles and field experience.

Problem 1: Low or No Product Yield
Potential Cause Underlying Rationale & Explanation Recommended Solution
1a. Inactive Catalyst Organocatalysts, especially those with amine or thiourea functionalities, can be sensitive to air, moisture, and acidic impurities. Degradation or protonation of the Lewis basic site will inhibit or completely stop the catalytic cycle.• Use a freshly purchased or recently purified catalyst. • Store the catalyst under an inert atmosphere (Argon or Nitrogen) and in a desiccator. • Consider running a small-scale test reaction with a trusted substrate to confirm catalyst activity.
1b. Poor Quality of Starting Materials Salicylaldehyde is prone to oxidation to salicylic acid. The presence of acidic impurities can neutralize the basic catalyst. The acrylate precursor must be pure to avoid side reactions.• Purify salicylaldehyde by distillation before use. • Ensure the precursor, ethyl (E)-3-(2-hydroxyphenyl)acrylate, is fully purified by column chromatography after its synthesis.[2][4] • Use anhydrous solvents to prevent catalyst deactivation and potential side reactions.
1c. Suboptimal Reaction Temperature The activation energy for the desired cyclization may not be met if the temperature is too low. Conversely, a temperature that is too high can lead to catalyst degradation or the formation of side products.• Start the reaction at room temperature (20-25 °C).[1] If no conversion is observed by TLC after several hours, consider gently warming the reaction to 40-50 °C. • For highly sensitive catalysts, reactions are often run at lower temperatures (0 °C to -20 °C) to improve enantioselectivity, but this may require longer reaction times.[4]
Problem 2: Low Enantioselectivity (Low ee%)
Potential Cause Underlying Rationale & Explanation Recommended Solution
2a. Incorrect Catalyst Choice The "lock-and-key" fit between the catalyst and substrate is paramount for high stereocontrol. The steric and electronic properties of both the substrate and catalyst must be well-matched.[3]• Screen a small panel of chiral organocatalysts. Cinchona-alkaloid-based thiourea catalysts are a good starting point for this specific transformation.[2][4] • If your substrate has bulky substituents, a catalyst with a less sterically hindered active site might be necessary, and vice-versa.
2b. Non-Optimal Solvent The solvent polarity and its ability to form hydrogen bonds can interfere with the delicate hydrogen-bonding network between the catalyst and substrate, disrupting the chiral environment.• Toluene and dichloromethane are often good starting points.[2] • Avoid highly polar or protic solvents like methanol or water, which will compete for hydrogen bonding sites. • Systematically screen a range of anhydrous solvents (e.g., Toluene, Dichloromethane, THF, Chloroform).
2c. Reaction Temperature is Too High Higher temperatures increase molecular motion, which can overcome the subtle energy differences between the two diastereomeric transition states that lead to the (R) and (S) enantiomers. This erodes the stereochemical control exerted by the catalyst.• Run a temperature screening experiment. It is very common for enantioselectivity to increase as the reaction temperature is lowered.[3] Try running the reaction at room temperature, 0 °C, and -20 °C and analyze the enantiomeric excess (ee%) by chiral HPLC.
2d. Presence of Water or Acidic/Basic Impurities Water can provide an alternative, non-chiral proton source, leading to a background racemic reaction. Acidic or basic impurities can react with the catalyst, altering its structure and effectiveness.[3]• Use freshly distilled, anhydrous solvents. • Flame-dry all glassware before use and run the reaction under an inert atmosphere (Argon or Nitrogen). • Ensure all reagents, including the substrate, are of high purity.
Problem 3: Difficult Product Purification
Potential Cause Underlying Rationale & Explanation Recommended Solution
3a. Co-elution with Starting Material The product, this compound, may have a similar polarity to the starting material, ethyl (E)-3-(2-hydroxyphenyl)acrylate, making separation by standard column chromatography challenging.• Use a shallow gradient during flash column chromatography. Start with a low polarity eluent (e.g., 98:2 Hexane:Ethyl Acetate) and slowly increase the polarity.[1] • Monitor fractions carefully using TLC with multiple stains (e.g., KMnO₄ and UV light) to differentiate between spots.
3b. Presence of Unidentified Side Products Side reactions, such as intermolecular Michael additions or polymerization of the acrylate, can create impurities that are difficult to separate from the desired product.• Re-evaluate the reaction conditions to minimize side product formation (see Problem 1 & 2). • If side products persist, consider a different purification technique. Recrystallization may be an option if the product is a solid. Alternatively, preparative HPLC can be used for difficult separations.

Detailed Experimental Protocols

Protocol 1: Synthesis of (S)-Ethyl Chroman-2-carboxylate via Organocatalysis

This protocol is a representative procedure based on common literature methods.[2][4]

Materials:

  • ethyl (E)-3-(2-hydroxyphenyl)acrylate

  • Chiral bifunctional organocatalyst (e.g., Cinchona-alkaloid-based thiourea, 5-10 mol%)

  • Anhydrous Toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the chiral organocatalyst (0.1 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with inert gas for 10-15 minutes.

  • Solvent Addition: Add anhydrous toluene via syringe to dissolve the catalyst.

  • Temperature Control: Cool the reaction mixture to the desired temperature (e.g., -20 °C) using an appropriate cooling bath.

  • Substrate Addition: Add the ethyl (E)-3-(2-hydroxyphenyl)acrylate (1.0 eq) to the stirring catalyst solution.

  • Monitoring: Stir the reaction at this temperature for 24-48 hours. Monitor the consumption of the starting material by Thin-Layer Chromatography (TLC).[4]

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure product.[1][2]

  • Analysis: Confirm the structure by ¹H NMR and ¹³C NMR. Determine the enantiomeric excess (ee%) by chiral HPLC analysis.[7]

G A 1. Add Catalyst to Flame-Dried Flask B 2. Purge with Inert Gas A->B C 3. Add Anhydrous Solvent B->C D 4. Cool to Desired Temperature C->D E 5. Add Substrate D->E F 6. Stir and Monitor by TLC E->F G 7. Concentrate Under Reduced Pressure F->G H 8. Purify by Flash Column Chromatography G->H I 9. Characterize Product (NMR, Chiral HPLC) H->I

Caption: General experimental workflow for synthesis.

Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess (ee%) Determination

Objective: To separate the (R) and (S) enantiomers of this compound and determine their relative ratio.

Typical Conditions:

  • Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase (CSP): A polysaccharide-based column (e.g., Chiralcel OD-H, Chiralpak AD-H, or equivalent) is highly recommended.

  • Mobile Phase: A mixture of a non-polar solvent (n-Hexane) and a polar modifier (Isopropanol or Ethanol). A common starting point is 90:10 Hexane:Isopropanol.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the purified product (approx. 1 mg/mL) in the mobile phase.

Procedure:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject a sample of the racemic this compound to identify the retention times of both enantiomers.

  • Inject the sample from your enantioselective reaction.

  • Integrate the peak areas for both the (R) and (S) enantiomers.

  • Calculate the enantiomeric excess using the formula: ee% = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

References

  • BenchChem. (2025). Enantioselective Synthesis of this compound: A Technical Guide.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of (S)-Ethyl Chroman-2-carboxylate.
  • BenchChem. (2025). An In-depth Technical Guide on the Asymmetric Synthesis of (S)-Ethyl Chroman-2-carboxylate.
  • BenchChem. (2025). In-Depth Technical Guide: (S)-Ethyl Chroman-2-carboxylate.
  • BenchChem. (2025). Technical Support Center: Overcoming Low Enantioselectivity in Chroman Synthesis.
  • BenchChem. (2025). A Comparative Guide to the Efficacy of Enzymatic and Chemical Resolution of this compound.
  • MDPI. (n.d.). (R/S)-Ethyl 2-Acetoxy-4-phenyl-4H-chromene-3-carboxylate.
  • MDPI. (n.d.). Stereochemistry of Chiral 2-Substituted Chromanes: Twist of the Dihydropyran Ring and Specific Optical Rotation.
  • Organocatalytic diversity-oriented asymmetric synthesis of tricyclic chroman derivatives. (2014).
  • BenchChem. (2025). Assessing the Purity of (S)-Ethyl Chroman-2-carboxylate: A Comparative Guide to Analytical Techniques.

Sources

Technical Support Center: A Scientist's Guide to Improving Enantiomeric Excess in Asymmetric Chroman Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Asymmetric Chroman Synthesis. This guide is designed for researchers, scientists, and drug development professionals dedicated to advancing the stereoselective synthesis of chroman derivatives. Chromans are a privileged scaffold in medicinal chemistry, and achieving high enantiomeric excess (ee) is often a critical determinant of therapeutic efficacy.[1]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common and complex challenges encountered in the laboratory. Our approach is rooted in mechanistic understanding and empirical evidence to empower you to diagnose and resolve issues leading to suboptimal enantioselectivity.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial queries regarding low enantioselectivity in chroman synthesis.

Q1: My enantioselectivity is low. What is the first parameter I should investigate?

Start by re-evaluating your reaction temperature. Lowering the temperature often increases enantioselectivity as it amplifies the energetic difference between the diastereomeric transition states leading to the two enantiomers.[2][3] However, be mindful that this can sometimes come at the cost of a slower reaction rate.[4] A systematic temperature screening is a crucial first step in optimization.

Q2: How significant is the choice of solvent in determining the final ee?

The choice of solvent is critically important and can dramatically influence the stereochemical outcome of a reaction.[2][5][6] Solvents can affect the conformation of the catalyst-substrate complex and the stability of the transition states through polarity and coordinating ability.[2] For instance, in a nickel-catalyzed reductive cyclization for chroman synthesis, THF was found to provide excellent enantioselectivity, while toluene gave both high yield and high enantioselectivity.[4] It is highly recommended to perform a solvent screen with a range of polarities and coordinating abilities.[2]

Q3: Could the purity of my reagents be the source of poor enantioselectivity?

Absolutely. The presence of impurities, especially water, can have a detrimental effect on the catalyst's activity and selectivity.[2][7] Ensure that all your reagents and solvents are of high purity and are thoroughly dried. Performing reactions under a strictly inert atmosphere (e.g., using a glovebox or Schlenk line) is essential, particularly when working with air- and moisture-sensitive catalysts.[7]

Q4: What are the most common classes of catalysts used for asymmetric chroman synthesis?

Both organocatalysts and transition metal complexes are widely and successfully employed.[2] Organocatalysts, such as chiral phosphoric acids, cinchona alkaloids, thioureas, and squaramides, are often favored for their operational simplicity and tolerance to air and moisture.[2][8] Chiral transition metal complexes, for example, those based on nickel, palladium, or ruthenium, are also highly effective.[1][2][4] The choice of catalyst will be highly dependent on the specific transformation you are targeting.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving persistent issues with low enantiomeric excess.

Issue 1: Consistently Low Enantiomeric Excess (ee)

When initial optimizations of temperature and solvent have not yielded satisfactory results, a more thorough investigation is required.

Potential Cause 1: Suboptimal Catalyst or Ligand Selection

The chiral environment created by the catalyst is the cornerstone of asymmetric induction.[9] If the ee is consistently low, the chosen catalyst or ligand may not be suitable for your specific substrate.

  • Troubleshooting Protocol:

    • Screen a Diverse Range of Catalysts/Ligands: If using a metal-catalyzed reaction, screen a variety of chiral ligands. "Privileged" ligand backbones like BINAP, Salen, and TADDOL are good starting points.[3] For organocatalyzed reactions, explore different catalyst classes (e.g., if a thiourea catalyst is failing, consider a squaramide or a chiral phosphoric acid).[2]

    • Consider Bifunctional Catalysts: These catalysts can offer enhanced enantioselectivity through cooperative or synergistic effects.[2]

    • Verify Catalyst/Ligand Integrity: The chiral catalyst or ligand may have degraded. It is crucial to verify its purity and structural integrity. Consider using a fresh batch or resynthesizing the catalyst.[3]

Data Presentation: Ligand Screening in Ni-catalyzed Chroman Synthesis

LigandYield (%)Enantiomeric Ratio (er)
(S,S)-OMe-BIBOPInactive-
(R)-MOP3874:26
(R)-AntPhos 98 93:7

This illustrative data is based on findings from a study on Ni-catalyzed enantio-stereoselective synthesis of chiral chromans, highlighting the dramatic effect of ligand choice.[4]

Potential Cause 2: Unfavorable Substrate-Catalyst Interactions

The electronic and steric properties of your substrate can significantly impact the catalyst's ability to effectively induce chirality.[2]

  • Troubleshooting Protocol:

    • Substrate Modification: If feasible, consider subtle modifications to the electronic or steric properties of your substrate. For example, altering a substituent on an aromatic ring could improve substrate-catalyst recognition.

    • Re-evaluate the Reaction Mechanism: A deeper understanding of the reaction mechanism can provide insights into why a particular substrate is problematic. For instance, in reactions involving chelation control, the presence of a Lewis basic group on the substrate is crucial.[9]

Experimental Workflow: Systematic Troubleshooting of Low ee

G cluster_conditions Reaction Conditions cluster_components Reaction Components start Low Enantiomeric Excess Observed temp_screen Systematically Vary Temperature (e.g., RT, 0°C, -20°C, -40°C) start->temp_screen Initial Step solvent_screen Screen Solvents of Varying Polarity (e.g., Toluene, THF, CH2Cl2, Hexane) temp_screen->solvent_screen If ee still low catalyst_screen Screen Different Catalyst/Ligand Classes solvent_screen->catalyst_screen If ee still low substrate_mod Modify Substrate (if possible) catalyst_screen->substrate_mod If ee still low reagent_purity Verify Reagent and Solvent Purity (Anhydrous Conditions) substrate_mod->reagent_purity If ee still low analysis Analyze Results and Identify Optimal Conditions reagent_purity->analysis

Caption: A logical workflow for troubleshooting low enantiomeric excess.

Issue 2: Poor Yield Accompanied by Low Selectivity

Often, low yield and poor selectivity are interconnected problems. Addressing the factors that hinder the reaction's efficiency can also lead to an improvement in enantioselectivity.

Potential Cause 1: Insufficient Catalyst Loading or Catalyst Deactivation

The catalyst might not be present in a sufficient amount to drive the reaction to completion, or it may be deactivating over time.

  • Troubleshooting Protocol:

    • Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol% or 10 mol%) and monitor the impact on both yield and ee.[2][7]

    • Monitor Reaction Progress: Take aliquots at different time points to determine the optimal reaction time and to check for potential catalyst deactivation or product racemization over time.[2]

Potential Cause 2: Poor Substrate Solubility

If your reactants are not fully dissolved, the reaction will be heterogeneous, leading to inconsistent and slow reaction rates.

  • Troubleshooting Protocol:

    • Select an Appropriate Solvent: Choose a solvent in which all reactants are fully soluble at the reaction temperature.[2]

    • Gentle Heating: In some cases, gentle heating may be required to achieve full solubility, but be mindful of the potential negative impact on enantioselectivity.

Logical Relationship: Yield vs. Enantioselectivity

G cluster_parameters Reaction Parameters cluster_outcomes Reaction Outcomes Temp Temperature Yield Yield Temp->Yield Often inversely correlated EE Enantiomeric Excess Temp->EE Often inversely correlated Conc Concentration Conc->Yield Can be directly correlated Time Reaction Time Time->Yield Directly correlated up to a point Time->EE Can decrease over time (racemization)

Caption: Interplay between key reaction parameters and outcomes.

Advanced Concepts in Improving Enantiomeric Excess

For those looking to push the boundaries of enantioselectivity, consider these advanced strategies.

Supramolecular Confinement:

Recent research has shown that encapsulating a chiral catalyst within a supramolecular metal-organic cage can significantly boost enantioselectivity.[10] The confinement within the cage restricts the conformational freedom of the catalyst, leading to a more ordered transition state and higher ee.[10] While the molecular catalyst may exhibit low enantioselectivity on its own, its performance can be dramatically enhanced when integrated into such a system.[10]

Dynamic Kinetic Resolution (DKR):

In cases where the starting material is a racemate, dynamic kinetic resolution can be a powerful tool. This approach combines the kinetic resolution of the starting material with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomer of the product. This strategy has been successfully applied in the synthesis of various chiral molecules.[11]

References

  • Technical Support Center: Overcoming Low Enantioselectivity in Chroman Synthesis. Benchchem.
  • Ni-catalyzed enantio- stereoselective synthesis of chiral chromans with quaternary allylic siloxanes and their antitumor activity. ChemRxiv.
  • Dramatic improvement of the enantiomeric excess in the asymmetric conjugate addition reaction using new experimental conditions. PubMed.
  • Boosting Enantioselectivity of Chiral Molecular Catalysts with Supramolecular Metal–Organic Cages. CCS Chemistry - Chinese Chemical Society.
  • Synthesis of Enantioenriched 3,4-Disubstituted Chromans through Lewis Base Catalyzed Carbosulfenylation. PMC - NIH.
  • Enantioselective Synthesis of Chromanones through Organocatalytic Tandem Reactions. ResearchGate.
  • Stereoselective synthesis of chromane derivatives via a domino reaction catalyzed by modularly designed organocatalysts. NIH.
  • Synthesis of Chromanes by Triflimide-catalyzed Annulations of Ben- zylic Alcohols and Alkenes. ChemRxiv.
  • Recycling in Asymmetric Catalysis. Accounts of Chemical Research - ACS Publications.
  • Technical Support Center: Enhancing Yield and Enantioselectivity in Asymmetric Synthesis. Benchchem.
  • Solvent effects on stereoselectivity: more than just an environment. RSC Publishing.
  • Recent Advances in Organocatalyzed Asymmetric Synthesis of Benzopyran and Benzodihydropyran (Chromane) Nuclei. MDPI.
  • Technical Support Center: Asymmetric Synthesis Catalyst Selection. Benchchem.
  • Synthetic Methods for the Construction of Chiral Molecules: Enantioselective Catalysis and Asymmetric Synthesis. Hilaris Publisher.
  • Effect of the solvent on the enantioselectivity. ResearchGate.
  • Organocatalytic diversity-oriented asymmetric synthesis of tricyclic chroman derivatives. PubMed.
  • Organocatalytic Asymmetric [2 + 4] Cycloadditions of 3-Vinylindoles with ortho-Quinone Methides. MDPI.
  • Asymmetric induction. Wikipedia.
  • Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P. NIH.
  • A Merged 1,2 and 1,3 Asymmetric Induction Model Describing Lewis Acid-Mediated Diastereoselective Reactions of Chiral N-Sulfonyl. eScholarship.
  • Kinetics of enzyme-catalysed desymmetrisation of prochiral substrates: product enantiomeric excess is not always constant. NIH.
  • Enantioselective “organocatalysis in disguise” by the ligand sphere of chiral metal-templated complexes. Chemical Society Reviews (RSC Publishing).
  • Unusual effects in the pd-catalyzed asymmetric allylic alkylations: synthesis of chiral chromans. PubMed.
  • Organocatalytic enantio- and diastereoselective cycloetherification via dynamic kinetic resolution of chiral cyanohydrins. ResearchGate.
  • ASYMMETRIC INDUCTION. eGyanKosh.
  • Assymetric Induction. MSU chemistry.
  • Determining the Enantioselectivity of Chiral Catalysts by Mass Spectrometric Screening of Their Racemic Forms. Journal of the American Chemical Society.

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Technical Support Center: Purification of Ethyl Chroman-2-carboxylate by Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide is designed for researchers, scientists, and professionals in drug development who are tasked with the purification of ethyl chroman-2-carboxylate. As a key chiral building block in medicinal chemistry, achieving high purity of this compound is critical for the synthesis of biologically active molecules.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during purification by flash column chromatography.

I. Foundational Knowledge: Understanding the Compound and Technique

This compound is a chiral molecule belonging to the chroman class of heterocyclic compounds.[1] The stereochemistry at the C2 position can significantly influence the biological activity of derivatives, making its purification a crucial step.[1][2] Flash column chromatography is a common and effective method for purifying this compound from crude reaction mixtures.[1][2]

PropertyValueSource
Molecular Formula C₁₂H₁₄O₃[1]
Molecular Weight 206.24 g/mol [1]
Appearance Liquid[1]
Storage Temperature 2-8°C, sealed in dry conditions[1]

II. Troubleshooting Guide: A Symptom-Based Approach

This section addresses common problems encountered during the flash column chromatography of this compound, providing potential causes and actionable solutions.

Problem 1: Poor Separation of this compound from Impurities

Symptoms:

  • Overlapping peaks or bands on the column.

  • Mixed fractions containing both the desired product and impurities.

  • Inability to achieve baseline separation in analytical TLC.

Potential Causes & Solutions:

CauseRecommended ActionScientific Rationale
Suboptimal Solvent System Re-optimize the eluent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for this compound.[3][4][5] A typical starting point is a hexane/ethyl acetate mixture.[2][3][6][7] Consider using a shallower solvent gradient during the column run.[3]The Rf value in TLC is inversely proportional to the column volumes (CV) required for elution.[4][8] An optimal Rf ensures the compound spends enough time on the stationary phase for effective separation without excessive band broadening.[4][9]
Column Overloading Reduce the amount of crude material loaded onto the column. A general guideline is to load 1-5% of the mass of the stationary phase.[3]Overloading the column saturates the stationary phase, leading to broad peaks and poor resolution as the components are not able to interact effectively with the silica gel.
Similar Polarity of Product and Impurities If a hexane/ethyl acetate system is insufficient, explore solvent systems from different selectivity classes.[10] For example, substituting ethyl acetate with dichloromethane or toluene can alter the separation selectivity.[6][10] In some cases, switching to a different stationary phase, like alumina, may be beneficial.[3][11]Solvents are classified into different selectivity groups based on their proton-donor, proton-acceptor, and dipole characteristics. Changing the solvent class can alter the intermolecular interactions between the analytes and the stationary phase, improving separation.[10]
Compound Degradation on Silica Gel Minimize the time the compound is on the column by using a faster flow rate or a shorter column.[3] If the compound is acid-sensitive, the silica gel can be deactivated by pre-flushing the column with a solvent system containing a small amount of triethylamine (e.g., 1-3%).[6][12]Silica gel is acidic and can cause the degradation of sensitive compounds.[13] Neutralizing the silica gel with a base like triethylamine can prevent this decomposition.[12]
Problem 2: The Compound Won't Elute from the Column

Symptoms:

  • No sign of the product in the collected fractions, even after flushing with a highly polar solvent.

  • The compound remains at the baseline in TLC, even with 100% ethyl acetate.

Potential Causes & Solutions:

CauseRecommended ActionScientific Rationale
Highly Polar Compound If your compound is very polar, you may need to use a more aggressive solvent system, such as methanol in dichloromethane.[6][7][11] However, be cautious as methanol concentrations above 10% can start to dissolve the silica gel.[6][7] Reverse-phase chromatography is another option for highly polar compounds.[11]A more polar mobile phase is required to compete with the polar stationary phase for interaction with a polar analyte, thereby facilitating its elution.
Compound Decomposition Test the stability of your compound on silica gel using a 2D TLC plate.[11] If it decomposes, consider using a less acidic stationary phase like alumina or deactivated silica gel.[11][12]As mentioned previously, the acidic nature of silica gel can lead to the decomposition of certain compounds.[11]
Incorrect Solvent System Double-check the solvent bottles used to prepare the eluent to ensure the correct solvents and proportions were used.[11]A simple mistake in solvent preparation, such as reversing the polar and nonpolar components, can drastically alter the eluting power of the mobile phase.
Problem 3: The Compound Elutes Too Quickly (in the Solvent Front)

Symptoms:

  • The product is found in the very first fractions collected.

  • The Rf value of the compound is very high (>0.7) in the chosen solvent system.

Potential Causes & Solutions:

CauseRecommended ActionScientific Rationale
Solvent System is Too Polar Decrease the polarity of the eluent. For a hexane/ethyl acetate system, this means increasing the proportion of hexane.[5] Aim for an Rf value between 0.2 and 0.4 for the best separation.[3][4][5]A less polar mobile phase will have a weaker affinity for the compound relative to the stationary phase, resulting in stronger retention and a lower Rf value.
Sample Insoluble in Eluent and Loaded in a Strong Solvent If the crude mixture is not soluble in the eluting solvent, it might be dissolved in a stronger solvent for loading. This can cause the compound to be carried down the column too quickly.[11] A better approach is to use a dry loading technique.[12][13]Dry loading, where the sample is adsorbed onto a small amount of silica gel before being added to the column, prevents the introduction of a strong solvent that can disrupt the initial equilibrium at the top of the column.[12]
Problem 4: Irregular Flow or a Blocked Column

Symptoms:

  • The solvent flow through the column is very slow or has stopped completely.

  • The pressure in a flash chromatography system is excessively high.

Potential Causes & Solutions:

CauseRecommended ActionScientific Rationale
Inadequate Column Packing Ensure the column is packed uniformly without any air pockets or voids.[14] If a blockage occurs, you may need to repack the column.[14]Uneven packing creates channels and areas of high resistance, leading to poor flow and band broadening.
Precipitation of the Sample at the Top of the Column This can happen if the sample is not fully soluble in the initial eluent. Ensure the sample is fully dissolved before loading, or use the dry loading method.[12][13]If the sample precipitates, it can clog the frit or the top of the silica bed, obstructing solvent flow.
Clogged Frit or Tubing Check for any blockages in the system, particularly in the frits and tubing, and clear them if necessary.[14]Particulate matter from the sample or the silica gel can accumulate and cause blockages.

III. Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of this compound?

A1: A mixture of n-hexane and ethyl acetate is a standard and effective solvent system for chroman derivatives.[2][3][6][7] You can start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate based on TLC analysis.[3]

Q2: How do I choose the right column size and amount of silica gel?

A2: The amount of silica gel depends on the difficulty of the separation and the amount of crude material. For a moderately difficult separation, a silica-to-sample mass ratio of 30:1 to 100:1 is common. The column diameter is chosen based on the amount of silica gel, and the bed height should be around 6 to 10 inches for optimal resolution.[5]

Q3: My compound is colorless. How can I monitor the separation and identify the fractions containing my product?

A3: Since this compound is a liquid and likely colorless, you will need to use an indirect method to monitor the fractions.[1] The most common method is to collect fractions and analyze them by TLC.[15] After developing the TLC plate, you can visualize the spots using a UV lamp (if the compound is UV active) or by staining the plate with a suitable reagent like potassium permanganate or vanillin.[16][17]

Q4: What are the different sample loading techniques, and which one is best for this compound?

A4: There are three main methods for sample loading:

  • Liquid Loading: The sample is dissolved in a minimal amount of the initial mobile phase and injected onto the column.[13][18] This is a quick and easy method if your sample is readily soluble in a weak solvent.[18]

  • Dry Loading: The sample is dissolved in a suitable solvent, adsorbed onto a small amount of silica gel, and the solvent is evaporated. The resulting free-flowing powder is then added to the top of the column.[12][13] This method is preferred when the sample has poor solubility in the eluent or when a strong solvent is needed for dissolution.[11][12]

  • Silica Gel Adsorption: This is a variation of dry loading where the compound is adsorbed onto silica gel.[13]

For this compound, which is a liquid, dissolving it in a minimal amount of a non-polar solvent like hexane or dichloromethane and performing a liquid load is often sufficient. However, if solubility is an issue or for large-scale purifications, dry loading is the more robust technique.[11][13]

Q5: Should I use a gradient or isocratic elution?

A5: For separating a mixture with components of varying polarities, a gradient elution is generally more efficient.[12] You can start with a low polarity solvent system to elute non-polar impurities and then gradually increase the polarity to elute your product and then more polar impurities.[3] This saves time and solvent compared to an isocratic elution, which uses a constant solvent composition.

IV. Experimental Workflow & Visualization

General Protocol for Flash Column Chromatography of this compound
  • TLC Analysis: Develop a suitable solvent system using TLC. A good system will give your product an Rf of approximately 0.2-0.4.[3][4][5]

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial, least polar eluent.[3]

  • Sample Loading: Load the crude this compound using either the liquid or dry loading method as discussed in the FAQs.[3][12][13]

  • Elution: Begin eluting with the starting solvent system. If using a gradient, gradually increase the polarity of the mobile phase.[12]

  • Fraction Collection: Collect fractions of a consistent volume.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.[15]

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Workflow Diagram

Flash_Chromatography_Workflow TLC 1. TLC Analysis (Optimize Solvent System) Pack 2. Column Packing (Silica Gel Slurry) TLC->Pack Load 3. Sample Loading (Liquid or Dry) Pack->Load Elute 4. Elution (Isocratic or Gradient) Load->Elute Collect 5. Fraction Collection Elute->Collect Analyze 6. Fraction Analysis (TLC) Collect->Analyze Analyze->Elute Adjust Gradient if Necessary Isolate 7. Product Isolation (Rotary Evaporation) Analyze->Isolate

Caption: A typical workflow for the purification of this compound by flash column chromatography.

Troubleshooting Logic Diagram

Troubleshooting_Logic cluster_symptoms Observed Problem cluster_causes Potential Cause cluster_solutions Recommended Solution Poor_Sep Poor Separation Solvent Suboptimal Solvent Poor_Sep->Solvent Overload Column Overload Poor_Sep->Overload Decomp Decomposition Poor_Sep->Decomp No_Elution No Elution No_Elution->Decomp Polarity High Polarity No_Elution->Polarity Fast_Elution Fast Elution Fast_Elution->Solvent Loading Improper Loading Fast_Elution->Loading Reoptimize Re-optimize Solvent (TLC) Solvent->Reoptimize Reduce_Load Reduce Sample Load Overload->Reduce_Load Deactivate Deactivate Silica Decomp->Deactivate More_Polar Increase Solvent Polarity Polarity->More_Polar Dry_Load Use Dry Loading Loading->Dry_Load

Caption: A decision-making diagram for troubleshooting common flash chromatography issues.

V. References

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Hawach. (2025, February 11). The Methods of Sample Loading in Flash Column. Retrieved from [Link]

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • Biotage. (2023, January 23). Pushing flash column chromatography loading limits. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks for the Lab: Tips for Flash Column Chromatography. Retrieved from [Link]

  • Biotage. (2023, February 10). How to Optimize TLC to Enhance Purification by Flash Chromatography. Retrieved from [Link]

  • Quora. (2018, November 1). How to test for colorless substances in chromatography. Retrieved from [Link]

  • Hawach. (2025, February 11). Several Problems of Flash Column Chromatography. Retrieved from [Link]

  • Biotage. (2023, January 19). Using TLC to Scout Flash Chromatography Solvents. Retrieved from [Link]

  • Sorbtech. (2023, September 13). TLC for Flash Chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • Sparkl. (n.d.). Revision Notes - Separation of colorless substances using locating agents | Experimental Techniques and Chemical Analysis | Chemistry - 0620 - Supplement | IGCSE. Retrieved from [Link]

  • YouTube. (2021, March 12). Flash Method Development from TLC Plates Webinar. Retrieved from [Link]

  • Buchi.com. (n.d.). All you need to know about using TLC data for flash method optimization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: How to Run a Flash Column. Retrieved from [Link]

  • YouTube. (2022, March 8). Colorless Column. Retrieved from [Link]

  • Chemistry For Everyone. (2025, January 16). How To Choose Solvent System For Column Chromatography? Retrieved from [Link]

  • ResearchGate. (2015, June 18). How can I select the solvent system for column chromatography? Retrieved from [Link]

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Technical Support Center: Mobile Phase Optimization for Separating Chroman Ester Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Achieving Baseline Resolution

Welcome to the technical support center for the chiral separation of chroman ester enantiomers. This guide is designed for researchers, scientists, and drug development professionals who are looking to develop and optimize robust HPLC methods for these specific chiral compounds. Here, we will move beyond generic advice and delve into the nuanced interplay between mobile phase components and the chiral stationary phase, providing you with the expertise to troubleshoot and perfect your separations.

Chroman esters are a significant class of compounds in medicinal chemistry, and their enantiomers can exhibit widely different pharmacological and toxicological profiles.[1][2] Therefore, achieving accurate enantiomeric separation is not just an analytical challenge, but a regulatory necessity. This guide will provide you with the tools and knowledge to confidently tackle this challenge.

Frequently Asked Questions (FAQs): The "Why" Behind Your Mobile Phase

This section addresses common questions about mobile phase selection and optimization, focusing on the underlying chemical principles that govern chiral recognition on polysaccharide-based stationary phases, which are highly effective for chroman derivatives.[3]

Q1: Why is the choice of alcohol modifier so critical in normal phase chromatography for chroman ester separation?

The alcohol modifier (e.g., isopropanol, ethanol, methanol) in your mobile phase (typically hexane or heptane) plays a pivotal role in the chiral recognition mechanism. It doesn't just adjust the polarity of the mobile phase; it directly interacts with the chiral stationary phase (CSP).[4][5] Polar alcohols can form hydrogen bonds with the CSP, subtly altering the geometry of the chiral cavities where the enantiomers interact.[4]

  • Expert Insight: The size and polarity of the alcohol can significantly impact your separation. For instance, a switch from the less polar isopropanol to the more polar ethanol or methanol can sometimes lead to a loss of resolution, or in some cases, an improvement.[6] This is because different alcohols can cause conformational changes in the helical structure of the polysaccharide-based CSP, creating different stereoenvironments for the enantiomers to interact with.[5] For chroman esters, which often possess ether and ester functional groups capable of hydrogen bonding, the nature of the alcohol modifier is paramount.

Q2: I'm not seeing any separation of my chroman ester enantiomers. Should I add an acidic or basic additive?

For neutral compounds like many chroman esters, it's best to start without any additives. However, if your chroman ester has an acidic or basic functional group, or if you are experiencing poor peak shape or no resolution, the addition of a small amount of an acidic or basic additive can be highly beneficial.[7][8]

  • For Acidic Chroman Esters: The addition of a small amount of an acid like trifluoroacetic acid (TFA), formic acid, or acetic acid (typically 0.1%) can improve peak shape and resolution.[7][9] This is because the acid can suppress the ionization of any acidic functional groups on your analyte and also minimize undesirable interactions with any residual free silanol groups on the silica surface of the CSP.[9]

  • For Basic Chroman Esters: A basic additive like diethylamine (DEA) is often used to improve the peak shape and resolution of basic compounds.[7][10] The basic additive can prevent the analyte from interacting with acidic sites on the stationary phase, which can cause peak tailing.

  • Causality: The primary role of these additives is to ensure that the analyte is in a single ionic state, which leads to more consistent interactions with the CSP and improved peak symmetry.[8]

Q3: Can I use reversed-phase chromatography for my chroman ester separation?

While normal-phase chromatography is often the first choice for chiral separations on polysaccharide-based CSPs, reversed-phase methods (e.g., using acetonitrile/water or methanol/water) can also be effective, especially for more polar chroman esters.[6]

  • Key Consideration: In reversed-phase mode, the interactions are primarily hydrophobic, but hydrogen bonding and dipole-dipole interactions still play a crucial role in chiral recognition. The addition of buffers or pH modifiers to the aqueous portion of the mobile phase is often necessary to control the ionization state of the analyte and achieve good peak shape.[7]

Troubleshooting Guide: From Tailing Peaks to Baseline Resolution

This section provides a systematic approach to resolving common issues encountered during the chiral separation of chroman ester enantiomers.

Problem 1: Poor Resolution (Rs < 1.5)

Low resolution is one of the most common challenges in chiral method development. A systematic approach to mobile phase optimization is key to resolving this issue.

  • Optimize the Alcohol Modifier Percentage:

    • If you are using a hexane/isopropanol mobile phase, systematically vary the percentage of isopropanol. Start with a typical range of 10-20% and adjust in small increments (e.g., 2%).

    • Lowering the alcohol percentage generally increases retention and can sometimes improve resolution, but may also lead to broader peaks.

  • Change the Alcohol Modifier:

    • If optimizing the percentage of your current alcohol is not successful, switch to a different alcohol. The elution strength of common alcohols in normal phase is: n-butanol < isopropanol < ethanol < methanol.[4]

    • A change in alcohol type can dramatically alter the selectivity of the separation due to different interactions with the CSP.[5]

  • Introduce an Additive (if applicable):

    • If your chroman ester has acidic or basic properties, add 0.1% of a suitable acidic or basic modifier (e.g., TFA or DEA). This can significantly improve peak shape and, consequently, resolution.[7][9]

  • Lower the Temperature:

    • Reducing the column temperature can sometimes enhance resolution by increasing the stability of the transient diastereomeric complexes formed between the enantiomers and the CSP. Try reducing the temperature in 5°C increments.

  • Decrease the Flow Rate:

    • Lowering the flow rate can increase the efficiency of the column and provide more time for the enantiomers to interact with the CSP, leading to better resolution. Try reducing the flow rate from 1.0 mL/min to 0.8 mL/min or 0.5 mL/min.[11]

Problem 2: Tailing or Broad Peaks

Poor peak shape can mask an otherwise good separation and make accurate quantification impossible.

  • Check for Secondary Interactions:

    • Peak tailing is often caused by unwanted interactions between the analyte and the stationary phase. For acidic or basic chroman esters, this is often due to interactions with residual silanols or other active sites on the CSP.

    • Solution: Add a small amount of an appropriate acidic or basic additive to the mobile phase to mask these secondary interaction sites.[9][10]

  • Sample Overload:

    • Injecting too much sample can lead to broad, asymmetric peaks.[11]

    • Solution: Reduce the injection volume or dilute your sample.

  • Extra-Column Volume:

    • Excessive tubing length between the injector, column, and detector can contribute to peak broadening.

    • Solution: Ensure that the connecting tubing is as short as possible and has a narrow internal diameter.[11]

  • Column Contamination or Degradation:

    • A contaminated or old column can lead to poor peak shape.

    • Solution: Flush the column with a strong solvent as recommended by the manufacturer. If the problem persists, the column may need to be replaced.[11]

Data at a Glance: Mobile Phase Starting Conditions

The following table provides typical starting conditions for mobile phase optimization in the normal phase separation of chroman ester enantiomers on a polysaccharide-based CSP.

ParameterStarting Condition 1Starting Condition 2Starting Condition 3Rationale
Mobile Phase n-Hexane/Isopropanol (90:10, v/v)n-Hexane/Ethanol (90:10, v/v)n-Hexane/Methanol (95:5, v/v)Varying alcohol modifier to alter selectivity.[4][6]
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/minA standard starting flow rate.
Temperature 25°C25°C25°CRoom temperature is a good starting point.
Additive NoneNoneNoneStart without additives for neutral compounds.[7]

Experimental Protocol: Systematic Mobile Phase Optimization

This protocol outlines a step-by-step workflow for developing a chiral separation method for a new chroman ester.

Objective: To achieve baseline separation (Rs > 1.5) of a chroman ester enantiomeric pair on a polysaccharide-based chiral stationary phase.

Materials:

  • HPLC system with UV detector

  • Polysaccharide-based chiral column (e.g., Chiralpak® IA, Chiralpak® AD, or Lux® Cellulose-2)

  • HPLC-grade n-hexane, isopropanol, ethanol, and methanol

  • Trifluoroacetic acid (TFA) and diethylamine (DEA) (if required)

  • Sample of racemic chroman ester dissolved in mobile phase

Procedure:

  • Initial Column Screening:

    • If multiple polysaccharide-based columns are available, screen them with a generic mobile phase (e.g., n-Hexane/Isopropanol 90:10, v/v) to identify the column that shows the best initial selectivity.

  • Alcohol Modifier Optimization:

    • Using the most promising column, begin by optimizing the percentage of the alcohol modifier.

    • Prepare a series of mobile phases with varying concentrations of the alcohol (e.g., for isopropanol: 5%, 10%, 15%, 20%).

    • Inject the sample with each mobile phase and record the retention times, resolution, and peak shapes.

  • Evaluation of Different Alcohols:

    • If optimal separation is not achieved, switch to a different alcohol (e.g., ethanol or methanol) and repeat the optimization of the alcohol percentage.

  • Introduction of Additives (if necessary):

    • If peak shape is poor or resolution is still inadequate, and the chroman ester has acidic or basic properties, add 0.1% of TFA or DEA to the optimized mobile phase.

  • Fine-Tuning with Temperature and Flow Rate:

    • Once a promising separation is achieved, further optimize the resolution by adjusting the column temperature and flow rate as described in the troubleshooting section.

Visualizing the Workflow

The following diagrams illustrate the decision-making process in mobile phase optimization for chroman ester enantiomer separation.

Mobile_Phase_Optimization start Start: Racemic Chroman Ester screen_csp Screen Polysaccharide CSPs (e.g., Chiralpak IA, AD) start->screen_csp select_csp Select Best CSP screen_csp->select_csp optimize_alcohol_pct Optimize Alcohol % (e.g., IPA 5-20%) select_csp->optimize_alcohol_pct check_resolution1 Resolution > 1.5? optimize_alcohol_pct->check_resolution1 check_peak_shape Good Peak Shape? optimize_alcohol_pct->check_peak_shape change_alcohol Change Alcohol Type (e.g., to EtOH or MeOH) change_alcohol->optimize_alcohol_pct check_resolution1->change_alcohol No fine_tune Fine-Tune: Temperature & Flow Rate check_resolution1->fine_tune Yes final_method Optimized Method check_resolution1->final_method Yes check_resolution2 Resolution > 1.5? add_additive Consider Additive (0.1% TFA or DEA if applicable) add_additive->optimize_alcohol_pct check_peak_shape->check_resolution1 Yes check_peak_shape->add_additive No fine_tune->final_method final_method->fine_tune

Caption: A flowchart for systematic mobile phase optimization.

Troubleshooting_Workflow start Problem Identified: Poor Separation is_resolution_low Is Resolution (Rs) < 1.5? start->is_resolution_low is_peak_tailing Are Peaks Tailing/Broad? start->is_peak_tailing optimize_alcohol 1. Optimize Alcohol % and Type is_resolution_low->optimize_alcohol Yes add_additive 1. Add Acidic/Basic Modifier is_peak_tailing->add_additive Yes adjust_temp_flow 2. Adjust Temperature & Flow Rate optimize_alcohol->adjust_temp_flow solution Improved Separation adjust_temp_flow->solution check_sample_load 2. Reduce Sample Concentration add_additive->check_sample_load check_system 3. Check for Extra-Column Volume check_sample_load->check_system check_system->solution

Caption: A troubleshooting workflow for common separation issues.

References

  • The effect of different alcohol modifiers: 2-propanol (2-PrOH), ethanol... - ResearchGate. Available at: [Link]

  • The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM) - ResearchGate. Available at: [Link]

  • Effects of alcohol mobile-phase modifiers on the structure and chiral selectivity of amylose tris(3,5-dimethylphenylcarbamate) chiral stationary phase - ResearchGate. Available at: [Link]

  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives - Chiral Technologies. Available at: [Link]

  • Enantiomeric separation of hydroxy eicosanoids by chiral column chromatography: effect of the alcohol modifier. - Matilda. Available at: [Link]

  • On the effect of basic and acidic additives on the separation of the enantiomers of some basic drugs with polysaccharide-based chiral selectors and polar organic mobile phases | Request PDF - ResearchGate. Available at: [Link]

  • Altering the mobile phase composition to enhance self-disproportionation of enantiomers in achiral chromatography - PubMed. Available at: [Link]

  • Enantiomeric Separation of Hydroxy Eicosanoids by Chiral Column Chromatography: Effect of the Alcohol Modifier - ResearchGate. Available at: [Link]

  • Effect of Basic and Acidic Additives on the Separation of Some Basic Drug Enantiomers on Polysaccharide-Based Chiral Columns With Acetonitrile as Mobile Phase | Request PDF - ResearchGate. Available at: [Link]

  • Enantiomer separation of acidic compounds - Chiral Technologies. Available at: [Link]

  • additives for chiral - Chromatography Forum. Available at: [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - MDPI. Available at: [Link]

  • Chiral Mobile-Phase Additives in HPLC Enantioseparations | Springer Nature Experiments. Available at: [Link]

  • Chiral HPLC Separations - Phenomenex. Available at: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. Available at: [Link]

  • Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Available at: [Link]

  • Chiral HPLC separation: strategy and approaches - Chiralpedia. Available at: [Link]

  • A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine - Research Journal of Pharmacy and Technology. Available at: [Link]

  • Impact of mobile phase composition on reverse-phase separation of polar basic compounds - Macedonian Pharmaceutical Bulletin. Available at: [Link]

  • HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC - NIH. Available at: [Link]

  • Enantioseparation of mandelic acid derivatives by high performance liquid chromatography with substituted β-cyclodextrin as chiral mobile phase additive and evaluation of inclusion complex formation - NIH. Available at: [Link]

  • Mining Chromatographic Enantioseparation Data Using Matched Molecular Pair Analysis. Available at: [Link]

  • A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate - Der Pharma Chemica. Available at: [Link]

  • Chromatographic parameters for the enantioseparation of methyl esters 22–27 - ResearchGate. Available at: [Link]

  • Study of the Mechanism of Enantioseparation. IV. Study of Enantioseparation of Some Derivatives of Phenylcarbamic Acid Using π‐Complex Stationary Phase in HPLC | Semantic Scholar. Available at: [Link]

Sources

Technical Support Center: Optimizing Enantiomeric Excess in Enzymatic Kinetic Resolution

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Stopping at 50% Conversion

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the enzymatic kinetic resolution of racemates. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to help you master the critical technique of stopping your reaction at the optimal 50% conversion point to achieve maximum enantiomeric excess for both your recovered substrate and your product.

Frequently Asked Questions (FAQs)

Q1: What is enzymatic kinetic resolution, and why is the 50% conversion point so important?

Enzymatic kinetic resolution is a widely used technique to separate a racemic mixture (a 50:50 mix of two enantiomers) into its constituent enantiomers.[1][2] The process relies on a chiral enzyme that preferentially catalyzes the transformation of one enantiomer (the "fast-reacting" one) into a new product, while leaving the other ("slow-reacting") enantiomer largely untouched.[3][4]

The 50% conversion mark is theoretically the "sweet spot" in a perfect kinetic resolution. At this exact point:

  • The fast-reacting enantiomer has been completely consumed and converted into the product.

  • The slow-reacting enantiomer remains as the unreacted substrate.

This scenario provides the highest possible theoretical yield (50%) for both the enantiomerically pure product and the recovered, enantiomerically pure starting material.[5][6] Letting the reaction proceed beyond this point leads to the slower-reacting enantiomer also being converted, which contaminates the product and reduces the enantiomeric excess of the product (ee_p).[7][8]

Q2: What is the Selectivity Factor (E-value), and how does it dictate the success of my resolution?

The Selectivity Factor, often called the Enantiomeric Ratio or E-value, is the most critical parameter for quantifying the effectiveness of a kinetic resolution.[8] It is the ratio of the specificity constants (k_cat/K_m) for the fast-reacting enantiomer versus the slow-reacting enantiomer.

E = (k_cat/K_m)_fast / (k_cat/K_m)_slow

In simpler terms, the E-value tells you how much better the enzyme is at converting the preferred enantiomer compared to the non-preferred one.[9] A higher E-value signifies greater selectivity and a more efficient resolution.[8]

  • E = 1: The enzyme shows no preference, and no resolution occurs.

  • E > 15: Considered synthetically useful for many applications.

  • E > 100: Considered excellent, allowing for the isolation of both substrate and product with high enantiomeric excess.[10]

The E-value directly impacts how "sharp" the 50% conversion point is. With a very high E-value, you can achieve excellent separation. With a low E-value, you will have a trade-off between the yield and the enantiomeric excess of your products.[11]

Q3: How do the enantiomeric excesses of the substrate (ee_s) and product (ee_p) change during the reaction?

The enantiomeric excesses of the unreacted substrate (ee_s) and the formed product (ee_p) are not static; they change dynamically as the reaction conversion (c) progresses.[7][11]

  • Enantiomeric Excess of Substrate (ee_s): The ee of the remaining starting material continuously increases as the reaction proceeds. As the faster-reacting enantiomer is consumed, the mixture becomes enriched in the slower-reacting enantiomer, theoretically reaching 100% ee at 100% conversion.[1]

  • Enantiomeric Excess of Product (ee_p): The ee of the product is highest at the very beginning of the reaction (c → 0) and decreases as the reaction continues.[8][12] This is because once the fast-reacting enantiomer is depleted, the enzyme will begin to convert the slow-reacting enantiomer, producing the "wrong" product enantiomer and thus lowering the overall ee_p.

This relationship underscores why stopping the reaction is crucial. To obtain both a high ee_s and a high ee_p, you must stop the reaction at an optimal point, which for a highly selective enzyme (high E-value) is very close to 50% conversion.

Q4: What are the consequences of overshooting the 50% conversion target?

Overshooting the 50% conversion mark has two primary negative consequences:

  • Decreased Product Enantiomeric Excess (ee_p): As mentioned above, going past 50% conversion means the enzyme starts to act on the less-favored substrate enantiomer. This directly introduces the undesired product enantiomer into your product mixture, reducing its optical purity.[12]

  • Reduced Yield of the Recovered Substrate: The goal is often to recover the unreacted enantiomer in high yield and purity. Every percentage point of conversion beyond 50% is consuming this valuable material, directly lowering its isolated yield.

Core Experimental Protocols

Protocol 1: Real-Time Monitoring of Reaction Conversion

Accurately stopping the reaction requires accurately measuring its progress. The choice of method depends on the specific substrate, product, and available equipment. The key is to take time-point samples, quench them immediately (see Protocol 2), and analyze them.

Objective: To determine the reaction conversion percentage at various time points.

Methodology:

  • Reaction Setup: Assemble the enzymatic reaction under your optimized conditions (temperature, pH, solvent, enzyme concentration).

  • Initiation (Time Zero): Start the reaction by adding the enzyme or substrate. Immediately withdraw the first sample (t=0).

  • Time-Point Sampling: At regular, predetermined intervals (e.g., every 15, 30, or 60 minutes), withdraw a small, precise aliquot of the reaction mixture.

    • Pro-Tip: The frequency of sampling should be higher as you approach the expected 50% conversion point.

  • Immediate Quenching: Instantly stop the enzymatic activity in the aliquot using a validated quenching method (see Protocol 2 below). This is critical to ensure the sample composition accurately reflects that specific time point.[4]

  • Sample Preparation: Prepare the quenched sample for analysis. This may involve extraction, derivatization, or simple dilution.

  • Chiral Analysis: Analyze the sample using a suitable chiral chromatography method (HPLC or GC) to separate and quantify the four key species: (R)-substrate, (S)-substrate, (R)-product, and (S)-product.

  • Calculation of Conversion (c) and Enantiomeric Excess (ee):

    • Conversion (c): c = [Product] / ([Initial Substrate]) or more accurately, c = ([P_R] + [P_S]) / ([S_R] + [S_S] + [P_R] + [P_S])

    • Substrate ee (ee_s): ee_s = |[S_R] - [S_S]| / ([S_R] + [S_S]) * 100%

    • Product ee (ee_p): ee_p = |[P_R] - [P_S]| / ([P_R] + [P_S]) * 100%

  • Plotting the Data: Plot conversion vs. time. This plot will be your guide to determine the exact time at which the large-scale reaction should be stopped to hit the 50% target.

Protocol 2: Rapid and Effective Reaction Quenching

Quenching must be instantaneous and complete to prevent the reaction from continuing after sampling or at the end of the experiment.[13][14] The chosen method must not interfere with downstream analysis.[4]

Common Quenching Methods:

  • pH Shock (Acid/Base Addition):

    • Mechanism: Most enzymes have a narrow optimal pH range. Adding a strong acid (e.g., HCl, trichloroacetic acid) or base (e.g., NaOH) will drastically change the pH, denaturing the enzyme and stopping the reaction.[13][14][15]

    • Procedure: Add a small volume of concentrated acid/base to the sample or reaction mixture to bring the pH to an extreme (<2 or >10).

    • Considerations: Ensure your target molecules are stable at the new pH. This method may interfere with certain analytical techniques if not properly neutralized during workup.

  • Solvent Precipitation/Denaturation:

    • Mechanism: Adding a water-miscible organic solvent (e.g., ice-cold acetone, acetonitrile, or ethanol) can precipitate the enzyme out of the solution, thus halting the reaction.[15]

    • Procedure: Add a significant volume (e.g., 2-3 times the sample volume) of the cold organic solvent.

    • Considerations: Excellent for preparing samples for HPLC/GC as the precipitated protein can be easily removed by centrifugation.

  • Rapid Freezing:

    • Mechanism: Immersing the sample in a dry ice/acetone bath or liquid nitrogen rapidly freezes the solution, effectively stopping all molecular motion and enzymatic activity.[4][14][16]

    • Procedure: Place the sample vial into the cold bath.

    • Considerations: This is a temporary stop. The reaction may resume upon thawing, so it's best used for preserving samples for later analysis, not for quenching a large-scale reaction.

  • Addition of a Specific Inhibitor or Chelating Agent:

    • Mechanism: If a known competitive or irreversible inhibitor for the enzyme exists, it can be added to stop the reaction. For metalloenzymes, a strong chelating agent like EDTA can remove essential metal cofactors.[4][15]

    • Procedure: Add a pre-calculated excess of the inhibitor/chelator to the reaction.

    • Considerations: This is a highly specific method and requires knowledge of the enzyme's mechanism.

Troubleshooting Guide

Issue 1: I stopped my reaction at ~50% conversion, but my enantiomeric excesses (ee_s and ee_p) are much lower than expected.

This is a classic problem that usually points to a low Selectivity Factor (E-value).

  • Causality: A low E-value means the enzyme is not very selective. It converts the "slow" enantiomer at a rate that is significant compared to the "fast" enantiomer. Therefore, even at 50% conversion, a considerable amount of the "wrong" product has been formed, lowering ee_p. Simultaneously, not enough of the "fast" enantiomer has been consumed relative to the "slow" one to achieve high ee_s.

  • Troubleshooting Workflow:

    • Calculate the E-value: Use your experimental data (c, ee_s, and ee_p) to calculate the E-value. This will confirm if selectivity is the root cause.

    • Optimize Reaction Conditions: The E-value is not always constant. It can be highly dependent on temperature, solvent, and pH.[17] Systematically screen different solvents (e.g., switching from hexane to MTBE) or lower the reaction temperature, as lower temperatures often increase selectivity.

    • Enzyme Screening: The initial choice of enzyme may not be optimal. Screen a panel of different enzymes (e.g., various lipases like CAL-B, PCL, Amano Lipase PS) to find one with a higher E-value for your specific substrate.[10][18][19]

Issue 2: The reaction is too fast to monitor and stop accurately.

A reaction that reaches 50% conversion in minutes can be impossible to control manually. The goal is to slow it down without sacrificing selectivity.

  • Causality: The reaction rate is governed by factors like enzyme concentration, substrate concentration, and temperature.[9][20]

  • Troubleshooting Workflow:

    • Lower the Enzyme Concentration: This is the most direct way to reduce the reaction rate. Perform serial dilutions of your enzyme stock and repeat the time course experiment.

    • Reduce the Temperature: Lowering the reaction temperature (e.g., from 30°C to room temperature or even 4°C) will decrease the kinetic energy of the system and slow down the enzyme's catalytic rate.[17]

    • Check Substrate Concentration: While less common for rate control, ensure you are not operating under conditions of extreme substrate excess that might lead to an artificially high initial rate.

Issue 3: My quenching method appears to be interfering with my analysis or degrading my product.

The quencher is not inert and is reacting with your molecules of interest.

  • Causality: Strong acids or bases can cause hydrolysis of ester products or racemization of sensitive stereocenters. Some organic solvents might co-elute with your analyte in chromatography.

  • Troubleshooting Workflow:

    • Run a Control Experiment: Expose your purified substrate and product to the quenching conditions (without the enzyme) for the duration of your workup and analysis. Analyze the sample to see if any degradation or racemization has occurred.

    • Switch Quenching Methods: If pH shock is causing degradation, switch to a milder method like solvent precipitation with ice-cold acetonitrile.[15]

    • Immediate Neutralization/Workup: If you must use an acid/base quencher, follow it immediately with a neutralization step and extraction into an organic solvent to minimize the exposure time of your sensitive compounds to harsh pH.

Data & Visualizations

Table 1: Theoretical Relationship Between Conversion (c), ee_s, and ee_p for Different E-values

This table illustrates why a high E-value is critical for achieving high enantiomeric excess for both the substrate and product near 50% conversion.

E-valueConversion (c)ee of Substrate (ee_s)ee of Product (ee_p)Assessment
1050%81.8%81.8%Moderate
2050%90.5%90.5%Good
5050%96.1%96.1%Very Good
10050%98.0%98.0%Excellent
20050%99.0%99.0%Superior

Calculations based on the equations developed by Chen, Sih, et al. (1982).

Diagram 1: General Workflow for Optimized Kinetic Resolution

G cluster_0 Phase 1: Optimization cluster_1 Phase 2: Preparative Scale Opt_Start Select Substrate EnzymeScreen Screen Enzyme Panel (e.g., CAL-B, PCL) Opt_Start->EnzymeScreen ConditionScreen Optimize Conditions (Solvent, Temp, pH) EnzymeScreen->ConditionScreen Calc_E Calculate E-value ConditionScreen->Calc_E Calc_E->ConditionScreen Low E-value Re-optimize Setup Setup Reaction Calc_E->Setup High E-value Proceed Monitor Monitor Conversion (Time-point Sampling) Setup->Monitor Quench Quench at 50% c Monitor->Quench Analyze Analyze ee_s & ee_p Quench->Analyze

Caption: Workflow for kinetic resolution experiments.

Diagram 2: Troubleshooting Low Enantiomeric Excess

G Start Low ee at 50% Conversion Check_E Is E-value calculated and confirmed low? Start->Check_E Check_Stop Was reaction stopped accurately at 50% c? Check_E->Check_Stop No, E-value is high Optimize Action: Optimize Conditions (Temp, Solvent) or Screen New Enzymes Check_E->Optimize Yes Improve_Monitor Action: Improve Monitoring (more frequent sampling) or Slow Reaction Rate Check_Stop->Improve_Monitor No Racemization Possible substrate/product racemization during workup? Check_Stop->Racemization Yes End Problem Solved Optimize->End Improve_Monitor->End Control_Exp Action: Run control experiment on purified enantiomers under workup conditions Racemization->Control_Exp Possibly Racemization->End No Control_Exp->End

Caption: Decision tree for troubleshooting low ee values.

References

  • Gotor, V., Alfonso, I., & Garcia-Urdiales, E. (2013). Recent advances in enzymatic and chemical deracemisation of racemic compounds. RSC Advances, 3(35), 14815-14834. [Link]

  • Forgách, K., et al. (2009). Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols. PubMed, 19(6), 667-74. [Link]

  • Hilal, N., et al. (2015). Lipases-catalyzed enantioselective kinetic resolution of alcohols. Journal of Chemical and Pharmaceutical Research, 7(7), 894-909. [Link]

  • Yoshida, Y., et al. (2021). Lipase-Catalyzed Kinetic Resolution Followed by an Intramolecular Diels–Alder Reaction. Chemical and Pharmaceutical Bulletin, 69(10), 969-976. [Link]

  • Omori, A. T., et al. (2016). Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. Molecules, 21(9), 1231. [Link]

  • Rojo, M., et al. (2018). Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center. Molecules, 23(7), 1600. [Link]

  • LibreTexts. (2023). 5.5: Resolving Kinetics- Fast Methods. Chemistry LibreTexts. [Link]

  • van den Heuvel, R. H., et al. (2005). Monitoring enzymatic conversions by mass spectrometry: a critical review. Analytical and Bioanalytical Chemistry, 382(8), 1899-911. [Link]

  • Biology Discussion. (n.d.). Enzymatic Reaction: A Common Strategy for Initiating an Enzymatic Reaction. [Link]

  • ResearchGate. (2018). Methods to stop enzyme reactions? [Link]

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  • Straathof, A. J., & Heijnen, J. J. (2004). Kinetics of enzyme-catalysed desymmetrisation of prochiral substrates: product enantiomeric excess is not always constant. Beilstein Journal of Organic Chemistry, 1, 13. [Link]

  • Ms Beh @behlogy | Cambridge A Level Biology (9700). (2021). How to Monitor An Enzyme Time-Course (The Amylase Reaction). YouTube. [Link]

  • Royal Society of Chemistry. (2020). Enzymatic Kinetic Resolution and Preparative Separation of Secondary Alcohols. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]

  • Wikipedia. (n.d.). Kinetic resolution. [Link]

  • Munk, M., et al. (2019). Real-Time Interferometric Refractive Index Change Measurement for the Direct Detection of Enzymatic Reactions and the Determination of Enzyme Kinetics. Sensors, 19(3), 509. [Link]

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  • ResearchGate. (2016). What is the best method for stopping the enzymatic reaction further during pretreatment of enzymes for synthesis of micro crystalline cellulose? [Link]

  • University of Regensburg. (n.d.). Derivation of the Kinetic Resolution Equation. [Link]

  • ETH Zurich. (2015). OC VI (HS 2015). Bode Research Group. [Link]

  • Keith, J. M., & Larrow, J. F. (2001). Practical Considerations in Kinetic Resolution Reactions. Advanced Synthesis & Catalysis, 343(1), 5-26. [Link]

  • ResearchGate. (2015). Detection and separation methods for resolution of products of enzymatic reactions. [Link]

  • chemeurope.com. (n.d.). Dynamic kinetic resolution. [Link]

  • ResearchGate. (2018). Practical Enzymatic Resolution of Racemic Alcohols and Amines in Organic Solvents. [Link]

  • Kiełbasinski, P., et al. (2021). Enzymatic Approach to the Synthesis of Enantiomerically Pure Hydroxy Derivatives of 1,3,5-Triaza-7-phosphaadamantane. The Journal of Organic Chemistry, 86(13), 8933-8943. [Link]

  • News-Medical.Net. (n.d.). Enzyme Kinetics. [Link]

  • Kagan, H. B. (2001). Kinetic Resolution When the Chiral Auxiliary Is Not Enantiomerically Pure: Normal and Abnormal Behavior. Journal of the American Chemical Society, 123(20), 4663-4672. [Link]

  • Straathof, A. J., & Heijnen, J. J. (2004). Kinetics of enzyme-catalysed desymmetrisation of prochiral substrates: product enantiomeric excess is not always constant. Beilstein Journals. [Link]

  • Wilson, K., & Walker, J. (2010). Enzymes: principles and biotechnological applications. Essays in Biochemistry, 47, 95-113. [Link]

  • Khan Academy. (n.d.). An introduction to enzyme kinetics. [Link]

  • Robinson, P. K. (n.d.). Chapter 6: Enzyme Principles and Biotechnological Applications. In Enzymes: Principles and Biotechnological Applications. [Link]

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Technical Support Center: Overcoming Poor Solubility of Ethyl Chroman-2-carboxylate in Buffer Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl Chroman-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound in their experimental workflows. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve consistent and reliable results.

Introduction to the Challenge

This compound is a hydrophobic, liquid compound belonging to the chroman class of heterocyclic molecules.[1] Its limited aqueous solubility presents a significant hurdle in various experimental settings, from in vitro biological assays to formulation development. This guide provides a systematic approach to understanding and overcoming these solubility issues.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my aqueous buffer?

A1: this compound is an ester with a nonpolar, hydrophobic structure, leading to poor solubility in aqueous solutions.[1][2] Factors such as the pH of your buffer, the presence of salts, and the temperature can all influence its solubility. For esters, hydrolysis can also occur, especially at non-neutral pH, which might affect your experiment.

Q2: I've noticed an oily film or small droplets in my buffer. What does this mean?

A2: This is a clear indication of phase separation due to poor solubility. Being a liquid, this compound will form an emulsion or a separate liquid phase when its concentration exceeds its solubility limit in the aqueous buffer.

Q3: Can I just use a strong organic solvent like pure DMSO to dissolve it?

A3: While this compound is likely soluble in strong organic solvents, this approach has significant drawbacks for most biological experiments. High concentrations of organic solvents can be toxic to cells, interfere with enzyme activity, and alter the conformation of proteins. It is crucial to keep the final concentration of any organic solvent in your aqueous buffer to a minimum, typically well below 1%.

Q4: Will adjusting the pH of my buffer help?

A4: For ionizable compounds, pH adjustment is a primary strategy for solubility enhancement. However, as an ester, this compound does not have a readily ionizable group to significantly alter its charge and solubility within a typical physiological pH range. Extreme pH values may lead to hydrolysis of the ester bond, which is often undesirable.

Q5: Are there any recommended starting points for improving solubility?

A5: Yes, a good starting point is to use a co-solvent system. For instance, the use of a small amount of a water-miscible organic solvent like tert-butanol has been reported to improve the solubility of racemic this compound in phosphate buffer (pH 7.0).[3] This approach is often a good first step before exploring more complex formulation strategies.

Troubleshooting Guide: A Systematic Approach to Solubility Enhancement

If you are facing solubility challenges with this compound, follow this step-by-step guide to identify and implement a suitable solution.

Step 1: Initial Assessment and Baseline Determination

Before attempting to enhance solubility, it is crucial to establish a baseline. This involves attempting to dissolve the compound in your primary aqueous buffer at the desired concentration and observing the outcome (e.g., clear solution, precipitation, oily droplets).

Step 2: Co-solvent Systems

The addition of a water-miscible organic solvent, or co-solvent, is often the simplest and most effective initial approach to improve the solubility of hydrophobic compounds.[4][5]

Mechanism of Action: Co-solvents work by reducing the polarity of the aqueous environment, making it more favorable for the dissolution of nonpolar molecules.

Recommended Co-solvents:

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol (PEG 300 or 400)

  • Dimethyl sulfoxide (DMSO)

  • tert-Butanol[3]

Experimental Protocol: Co-solvent Screening

  • Prepare a concentrated stock solution of this compound in a pure co-solvent (e.g., 100 mM in DMSO).

  • In separate vials, prepare your aqueous buffer.

  • Add small aliquots of the stock solution to the buffer to reach your desired final concentration, ensuring the final co-solvent concentration is kept to a minimum (ideally ≤1% v/v).

  • Vortex each solution thoroughly and visually inspect for any signs of precipitation or phase separation.

  • If solubility is still an issue, you can test a slightly higher co-solvent concentration, but always be mindful of its potential impact on your specific assay.

Data Presentation: Illustrative Solubility of a Poorly Soluble Drug (Nifedipine) in Co-solvent Mixtures

The following table provides an example of how co-solvents can enhance the solubility of a poorly water-soluble drug, nifedipine. While not this compound, the trend illustrates the potential of this approach.

Co-solvent System (w/w)Nifedipine Solubility (mg/mL) at 25°C
Water~0.0056 (at pH 7.0)[6]
50% Ethanol in WaterSignificantly Increased[7]
90% Ethanol in WaterMaximum Solubility in Ethanol/Water Mixtures[7]
50% Propylene Glycol in WaterSignificantly Increased[7]
Step 3: Utilizing Surfactants

Surfactants, or surface-active agents, are amphiphilic molecules that can significantly enhance the solubility of hydrophobic compounds by forming micelles.[4][8]

Mechanism of Action: Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles. The hydrophobic tails of the surfactant molecules form the core of the micelle, creating a microenvironment where poorly soluble compounds like this compound can be entrapped and effectively solubilized in the aqueous medium.[9]

Commonly Used Surfactants in Research:

  • Polysorbate 20 (Tween® 20)

  • Polysorbate 80 (Tween® 80)

  • Sodium dodecyl sulfate (SDS) - Note: SDS is a denaturing surfactant and should be used with caution in biological assays.

Experimental Protocol: Surfactant-based Solubilization

  • Prepare a series of your aqueous buffer containing different concentrations of a chosen surfactant (e.g., 0.01%, 0.1%, and 1% Tween® 80).

  • Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., ethanol).

  • Add a small volume of the stock solution to each of the surfactant-containing buffers to achieve the desired final concentration of the compound.

  • Mix thoroughly and observe for solubility.

Step 4: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[10] They can encapsulate hydrophobic guest molecules, like this compound, forming an inclusion complex that is water-soluble.[11][12]

Mechanism of Action: The hydrophobic portion of the guest molecule is sequestered within the nonpolar cavity of the cyclodextrin, while the hydrophilic outer surface of the cyclodextrin interacts with the aqueous environment, thereby increasing the overall solubility of the guest molecule.[13]

Commonly Used Cyclodextrins:

  • β-Cyclodextrin (BCD)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Randomly methylated-β-cyclodextrin (RAMEB)[11]

Data Presentation: Illustrative Solubility Enhancement of Flavonoids with Cyclodextrins

This table demonstrates the significant increase in solubility of poorly soluble flavonoids upon complexation with different cyclodextrins. This illustrates the potential of this technique for hydrophobic molecules.

FlavonoidCyclodextrin (1:1 Molar Ratio)Solubility Increase (Fold)
Hesperetinβ-CyclodextrinTemperature Dependent Increase[1]
Naringeninβ-CyclodextrinTemperature Dependent Increase[1]
ChrysinRAMEB7.41[11]

Experimental Protocol: Cyclodextrin Complexation

  • Prepare aqueous solutions of the chosen cyclodextrin (e.g., HP-β-CD) at various concentrations in your buffer.

  • Add this compound to each cyclodextrin solution.

  • Stir or sonicate the mixtures for a set period (e.g., 24 hours) to allow for complex formation.

  • Filter the solutions to remove any undissolved compound.

  • Analyze the filtrate to determine the concentration of the dissolved this compound.

Step 5: Advanced Formulation Strategies

For more challenging solubility issues, or for in vivo applications, advanced formulation strategies may be necessary.

  • Solid Dispersions: This technique involves dispersing the drug in a solid hydrophilic carrier, often a polymer.[10][14][15][16][17] When the solid dispersion is introduced to an aqueous environment, the carrier dissolves, releasing the drug as very fine, often amorphous, particles with enhanced solubility and dissolution rates.[14]

  • Nanosuspensions: These are sub-micron colloidal dispersions of the pure drug stabilized by surfactants or polymers.[14][15][18][19] The small particle size leads to a significant increase in the surface area, which in turn enhances the dissolution rate and saturation solubility.

  • Lipid-Based Formulations: These systems, such as emulsions, microemulsions, and liposomes, can encapsulate hydrophobic drugs within a lipidic phase, facilitating their dispersion in aqueous media.

These advanced techniques typically require specialized equipment and expertise and are often employed during later stages of drug development.

Visualization of Troubleshooting Workflow

Solubility_Troubleshooting start Start: Poor Solubility of this compound assess Step 1: Baseline Assessment in Aqueous Buffer start->assess cosolvent Step 2: Co-solvent Screening (e.g., Ethanol, DMSO, PG) assess->cosolvent Initial Approach surfactant Step 3: Surfactant Solubilization (e.g., Tween 80) cosolvent->surfactant Inadequate Solubility success Success: Soluble Formulation Achieved cosolvent->success Solubility Improved cyclodextrin Step 4: Cyclodextrin Complexation (e.g., HP-β-CD) surfactant->cyclodextrin Inadequate Solubility surfactant->success Solubility Improved advanced Step 5: Advanced Formulations (Solid Dispersion, Nanosuspension) cyclodextrin->advanced Inadequate Solubility cyclodextrin->success Solubility Improved advanced->success Solubility Improved fail Re-evaluate Approach / Consult Specialist advanced->fail

Caption: A systematic workflow for troubleshooting the poor solubility of this compound.

Visualization of Solubilization Mechanisms

Solubilization_Mechanisms cluster_cosolvent Co-solvent Action cluster_surfactant Surfactant Micelle cluster_cyclodextrin Cyclodextrin Complex cosolvent_node Co-solvent Molecules Reduce Water Polarity soluble_drug Solubilized Drug cosolvent_node:head->soluble_drug surfactant_node Surfactant Micelle Hydrophobic Core (Drug Entrapment) Hydrophilic Shell surfactant_node:shell->soluble_drug cyclodextrin_node Cyclodextrin Hydrophobic Cavity (Drug Inclusion) Hydrophilic Exterior cyclodextrin_node:ext->soluble_drug drug This compound (Insoluble) drug->cosolvent_node:head Reduces Polarity drug->surfactant_node:core Entrapment drug->cyclodextrin_node:cavity Inclusion

Caption: Simplified mechanisms of solubility enhancement by co-solvents, surfactants, and cyclodextrins.

References

  • Fenyvesi, F., et al. (2020). Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. Molecules, 25(16), 3738.
  • Sardari, F., & Jouyban, A. (2012). Solubility of Nifedipine in Ethanol + Water and Propylene Glycol + Water Mixtures at 293.2 to 313.2 K. Industrial & Engineering Chemistry Research, 51(22), 7549-7555.
  • Park, J. H., et al. (2013). Study of Flavonoid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes by UV-Vis, FT-IR, DSC, and X-Ray Diffraction Analysis. Journal of the Korean Society for Applied Biological Chemistry, 56(1), 47-53.
  • Kalantari, K., et al. (2025). Cyclodextrin-Based Delivery Systems for Flavonoids: Mechanisms, Advances, Formulation, and Application Opportunities. Pharmaceutics, 17(9), 1234.
  • Stahr, P., et al. (2019). Investigating hesperetin nanocrystals with tailor-made sizes for the prevention and treatment of Alzheimer's disease. European Journal of Pharmaceutics and Biopharmaceutics, 142, 344-353.
  • Singh, G., et al. (2017). “Solubility Enhancement Of NIFEDIPINE”.
  • Tommasini, S., et al. (2004). Improvement in solubility and dissolution rate of flavonoids by complexation with β-cyclodextrin. Journal of Pharmaceutical and Biomedical Analysis, 35(2), 379-387.
  • Mishra, P. R., et al. (2009). Nanosuspensions of hesperetin: Preparation and characterization. International Journal of Pharmaceutics, 371(1-2), 182-189.
  • Kalamazoo College. (n.d.). Surfactant-Mediated Dissolution of Poorly Soluble Drug Substances. Retrieved from [Link]

  • Keck, C. M., & Müller, R. H. (2009). Preserving hesperetin nanosuspensions for dermal application. Journal of Pharmacy and Pharmacology, 61(6), 721-728.
  • Ko, H. C., et al. (1998). The solubilization of the poorly water soluble drug nifedipine by water soluble 4-sulphonic calix[n]arenes. International Journal of Pharmaceutics, 164(1-2), 33-40.
  • ResearchGate. (2015). How do I prepare Trolox solution?. Retrieved from [Link]

  • Wang, Y., et al. (2023). Herpetetrone nanosuspensions enhance drug solubility and bioavailability to improve anti-hepatic fibrosis effects.
  • Al-khedairy, E. B., & Al-shdefat, R. (2019). Preparation and Evaluation of Nifedipine solid dispersions. Research Journal of Pharmacy and Technology, 12(10), 4783-4788.
  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research, 16(12), 220.
  • Perlovich, G. L., et al. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Pharmaceutics, 14(10), 2108.
  • Grigor'ev, I. A., et al. (2017). Synthesis, structure, antioxidant activity, and water solubility of trolox ion conjugates. Bioorganic & Medicinal Chemistry, 25(22), 6036-6044.
  • Solubility of Things. (n.d.). Trolox. Retrieved from [Link]

  • Lai, F., et al. (2011). Production and characterization of Hesperetin nanosuspensions for dermal delivery. International Journal of Pharmaceutics, 404(1-2), 226-232.
  • Li, H., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 14(1), 1-24.
  • Gokturk, S., & Toprak, C. (2024). Solubilization of Insoluble and Poorly-Water Soluble Drugs in Micellar Systems. Pharmedicine Journal.
  • Lee, S. H., et al. (2021). Role of Surfactant Micellization for Enhanced Dissolution of Poorly Water-Soluble Cilostazol Using Poloxamer 407-Based Solid Dispersion via the Anti-Solvent Method. Pharmaceutics, 13(10), 1589.
  • Singh, A., et al. (2019). A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs. International Journal of Pharmaceutical Sciences and Research, 10(9), 4005-4016.
  • Singh, J., et al. (2013). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics, 3(5), 148-155.
  • Patel, B. B., et al. (2016). Solid dispersions: Solubility enhancement technique for poorly soluble drugs. Journal of Pharmacy and Applied Sciences, 3(1), 1-9.
  • Marathe, P. D., et al. (2025). solid dispersion methods and polymers to enhance solubility of low soluble drugs. International Journal of Biology, Pharmacy and Allied Sciences, 14(3), 1673-1690.
  • Patel, J. R., et al. (2012). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs.
  • Hefter, G. T., & Tomkins, R. P. T. (Eds.). (1991). Esters with Water Part I: Esters 2-C to 6-C. Pergamon Press.
  • University of California Berkeley. (n.d.). Esters with water. Part 1, Esters 2-C to 6-C / International Union of Pure and Applied Chemistry. Analytical Chemistry Division. Commission on Solubility Data. Retrieved from [Link]

  • LoBrutto, R., et al. (2001). Solubility of Buffers in Aqueous-Organic Effluents for Reversed-Phase Liquid Chromatography. LCGC North America, 19(11), 1144-1153.
  • Engberts, J. B., & Blandamer, M. J. (1998). Kinetic evidence for hydrophobically stabilized encounter complexes formed by hydrophobic esters in aqueous solutions containing monohydric alcohols. The Journal of Physical Chemistry B, 102(12), 2215-2222.
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Technical Support Center: Monitoring Ethyl Chroman-2-carboxylate Reactions by Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development who utilize thin-layer chromatography (TLC) to monitor chemical reactions involving ethyl chroman-2-carboxylate. As a pivotal chiral building block in medicinal chemistry, the successful synthesis and transformation of this compound rely on accurate and timely reaction monitoring.[1][2] This document provides practical, field-tested insights into TLC methodologies, troubleshooting common issues, and interpreting results with confidence.

Frequently Asked Questions (FAQs)

Q1: What is a typical TLC solvent system (mobile phase) for analyzing this compound?

A1: A common and effective mobile phase is a mixture of n-hexane and ethyl acetate. A good starting point is a 9:1 or 8:2 (v/v) ratio of hexane to ethyl acetate.[3] The polarity can be fine-tuned by adjusting this ratio to achieve an optimal Retention Factor (Rf) for your specific reaction components.

Q2: What is the expected Rf value for this compound?

A2: The Rf value is highly dependent on the exact mobile phase composition and the stationary phase. However, in a typical n-hexane/ethyl acetate system on silica gel, you should aim for an Rf value between 0.2 and 0.4 for the product. This range generally provides the best resolution from starting materials and byproducts.

Q3: How can I visualize the spots on the TLC plate? this compound is colorless.

A3: The most common and non-destructive method is using a UV lamp with short-wave (254 nm) light.[4][5] Since the chroman ring system contains an aromatic moiety, it will absorb UV light and appear as a dark spot on a fluorescent TLC plate.[5] For more sensitive or specific visualization, chemical stains like p-anisaldehyde or potassium permanganate can be used.[3]

Q4: Can I use TLC to distinguish between the (S)- and (R)-enantiomers of this compound?

A4: Standard silica gel TLC cannot separate enantiomers. To resolve enantiomers, you would need to use a chiral stationary phase or a chiral mobile phase additive, which is more commonly and effectively done using Chiral High-Performance Liquid Chromatography (HPLC).[1][6][7]

Q5: My reaction involves converting the ethyl ester to a carboxylic acid. How will this change the TLC?

A5: The resulting carboxylic acid (chroman-2-carboxylic acid) is significantly more polar than the starting ethyl ester.[8] Therefore, on a normal-phase silica plate, the carboxylic acid spot will have a much lower Rf value and may remain close to the baseline if the mobile phase is not polar enough. You might need to increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate or adding a small amount of methanol) to get the acid spot to move off the baseline.[9]

Experimental Protocols

Protocol 1: Standard TLC Monitoring of a Reaction

This protocol outlines the fundamental steps for monitoring a typical reaction, such as the synthesis of this compound.[1][10]

Materials:

  • Silica gel 60 F254 pre-coated TLC plates

  • TLC developing chamber with a lid

  • Mobile Phase: e.g., 9:1 n-hexane:ethyl acetate

  • Capillary spotters

  • Reaction mixture, starting material standard, and co-spot samples

  • UV lamp (254 nm)

  • Pencil and ruler

Procedure:

  • Plate Preparation: Using a pencil, gently draw a light origin line about 1 cm from the bottom of the TLC plate. Mark starting positions for each sample.[11]

  • Chamber Saturation: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to help saturate the chamber with solvent vapor. Close the lid and let it equilibrate for 5-10 minutes.

  • Sample Spotting:

    • Lane 1 (Starting Material - SM): Dissolve a small amount of the limiting reactant in a volatile solvent and spot it on the first mark.

    • Lane 2 (Co-spot - Co): Spot the starting material (Lane 1) and then, on the same spot, carefully spot the reaction mixture (Lane 3). This helps to confirm the identity of the starting material spot in the reaction lane.

    • Lane 3 (Reaction Mixture - Rxn): Withdraw a tiny aliquot from your reaction vessel and spot it on the third mark.[12]

    • Ensure each spot is small and concentrated by applying the sample carefully and allowing the solvent to evaporate between applications.[13][14]

  • Development: Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the solvent level is below the origin line.[11][14] Close the lid and allow the solvent to ascend the plate by capillary action.[11]

  • Completion: When the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.[11]

  • Visualization: Allow the plate to dry completely. View the plate under a UV lamp (254 nm) in a dark environment.[4] Circle the visible spots with a pencil.[4]

  • Analysis: Compare the spots. As the reaction progresses, the starting material spot in the "Rxn" lane should diminish, and a new spot (the product) should appear. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.[12]

Visualization Workflow Diagram

TLC_Visualization Start Developed & Dried TLC Plate UV_Lamp View under UV Lamp (254 nm) Start->UV_Lamp UV_Active UV-Active Spots Visible? UV_Lamp->UV_Active Circle_Spots Circle Spots with Pencil UV_Active->Circle_Spots Yes Stain_Decision Need Further Visualization? UV_Active->Stain_Decision No Circle_Spots->Stain_Decision Iodine Iodine Chamber Stain_Decision->Iodine Yes (General) KMnO4 Potassium Permanganate Dip Stain_Decision->KMnO4 Yes (Oxidizable groups) Anisaldehyde p-Anisaldehyde Dip + Heat Stain_Decision->Anisaldehyde Yes (Nucleophiles) Final_Analysis Analyze R f Values Stain_Decision->Final_Analysis No Iodine->Final_Analysis KMnO4->Final_Analysis Anisaldehyde->Final_Analysis

Caption: Workflow for visualizing spots on a TLC plate.

Troubleshooting Guide

This section addresses common problems encountered when using TLC for monitoring this compound reactions.

Problem Potential Cause(s) Recommended Solution(s)
No Spots Visible Under UV Light 1. Compound is not UV-active or concentration is too low.[13] 2. Sample has evaporated from the plate (if volatile).[13] 3. Sample was spotted below the solvent line in the chamber.[13][14]1. Concentrate the sample and re-spot, or spot multiple times in the same location, drying between applications.[13][14] Use a chemical stain (e.g., iodine, p-anisaldehyde) for visualization.[13] 2. This is unlikely for this compound but consider for more volatile intermediates. 3. Ensure the origin line is always above the solvent level in the developing chamber.[13]
Spots are Streaking or Elongated 1. Sample is overloaded (too concentrated).[13][15] 2. Compound is degrading on the silica gel (acidic stationary phase).[16] 3. Mobile phase polarity is inappropriate.[14] 4. Sample was dissolved in a solvent that is too polar.1. Dilute the sample solution before spotting.[13] 2. Add a small amount (0.1-1%) of a base like triethylamine to the mobile phase to neutralize the silica.[13] 3. Systematically adjust the mobile phase composition. 4. Dissolve the sample in a less polar solvent (e.g., dichloromethane or the mobile phase itself).
Spots Remain at the Baseline (Rf ≈ 0) 1. Mobile phase is not polar enough to move the compound(s).[13]1. Increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate.[13] If analyzing a highly polar product like a carboxylic acid, consider adding a small percentage of methanol.[9]
Spots Run with the Solvent Front (Rf ≈ 1) 1. Mobile phase is too polar for the compound(s).[13]1. Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of hexane.[13]
Poor Separation (Spots are too close) 1. Mobile phase does not provide enough selectivity. 2. The reaction product and starting material have very similar polarities.[16]1. Try a different solvent system. For example, substitute ethyl acetate with dichloromethane or a mix of solvents to alter selectivity.[16] 2. Run the plate multiple times in the same solvent system (multiple developments), allowing it to dry between runs. This can sometimes improve separation. A co-spot is essential here for accurate identification.[16]
Solvent Front is Uneven 1. The TLC plate is touching the side of the chamber or the filter paper.[14] 2. The top of the chamber was not securely closed, allowing solvent to evaporate.1. Ensure the plate is centered in the chamber and not touching anything as it develops.[14] 2. Ensure the lid or watch glass provides a tight seal.
Troubleshooting Logic Diagram

TLC_Troubleshooting Problem TLC Problem Encountered No_Spots No Spots Problem->No_Spots Streaking Streaking / Elongation Problem->Streaking Rf_Issue R f Too High / Low Problem->Rf_Issue Poor_Sep Poor Separation Problem->Poor_Sep Sol_Concentrate Concentrate Sample / Re-spot No_Spots->Sol_Concentrate Sol_Stain Use Chemical Stain No_Spots->Sol_Stain Sol_Dilute Dilute Sample Streaking->Sol_Dilute Sol_Modify_Mobile Add Acid/Base to Mobile Phase Streaking->Sol_Modify_Mobile Sol_Adjust_Polarity Adjust Mobile Phase Polarity Rf_Issue->Sol_Adjust_Polarity Poor_Sep->Sol_Adjust_Polarity Sol_Change_System Change Solvent System Poor_Sep->Sol_Change_System

Caption: Decision tree for troubleshooting common TLC issues.

References

  • BenchChem. (n.d.). In-Depth Technical Guide: (S)-Ethyl Chroman-2-carboxylate.
  • BenchChem. (n.d.). Application Notes and Protocols: Hydrolysis of (S)-Ethyl chroman-2-carboxylate.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of (S)-Ethyl Chroman-2-carboxylate.
  • BenchChem. (n.d.). Enantioselective Synthesis of this compound: A Technical Guide.
  • BenchChem. (n.d.). Application Notes and Protocols for the Enzymatic Resolution of this compound Esters.
  • BenchChem. (n.d.). Technical Support Center: Purification of (S)-Ethyl chroman-2-carboxylate.
  • SiliCycle. (2021). Troubleshooting for Thin Layer Chromatography.
  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin-Layer Chromatography.
  • Bitesize Bio. (n.d.). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.
  • ChemBAM. (n.d.). TLC troubleshooting.
  • Plant Extract. (2024). Illuminating the Invisible: Visualization and Detection of Compounds in TLC.
  • Chemistry LibreTexts. (2021). 5.7: Visualizing TLC Plates.
  • EPFL. (n.d.). TLC Visualization Reagents.
  • Chemistry LibreTexts. (2022). 2.3B: Uses of TLC.
  • ResearchGate. (n.d.). Use of TLC to monitor the progress of an enzymatic synthesis....
  • Various Authors. (n.d.). TLC Visualization Solutions.
  • Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation.
  • University of Colorado Boulder, Organic Chemistry. (n.d.). Thin Layer Chromatography (TLC).
  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates.
  • Stoltz, B. M., et al. (n.d.). Supporting Information: Palladium-Catalyzed Enantioselective Decarboxylative.... Caltech.
  • Sherma, J. (n.d.). Stationary Phases for Modern Thin-Layer Chromatography. LCGC International.
  • ResearchGate. (n.d.). Various mobile phases which were used for the thin layer chromatography.
  • APEC. (2024). Fundamentals and Applications of Thin Layer Chromatography (TLC).
  • Virginia Department of Forensic Science. (2012). Development of a Thin Layer Chromatography Method for the Separation of Enantiomers Using Chiral Mobile Phase Additives.

Sources

Preventing ring-opening of chromene derivatives during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with chromene derivatives. The 2H- and 4H-chromene scaffold is a privileged heterocyclic motif found in a vast array of biologically active natural products and synthetic compounds.[1][2] However, the stability of the pyran ring can be a significant challenge during synthetic manipulations, leading to undesired ring-opening and product degradation.

This guide provides in-depth troubleshooting advice, mechanistic explanations, and validated protocols to help you preserve the integrity of your chromene derivatives throughout your chemical reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Ring-Opening Under Acidic Conditions

Q: My chromene derivative is decomposing or rearranging into a chalcone-like structure when I use an acid catalyst. What is happening, and how can I prevent it?

A: This is the most common failure mode for chromene derivatives. The pyran oxygen is susceptible to protonation by Brønsted or Lewis acids. This protonation turns the oxygen into a good leaving group, activating the C-O bond for cleavage. A subsequent nucleophilic attack (often by the solvent or a counter-ion) or an elimination reaction leads to the opening of the pyran ring, frequently forming a more stable, conjugated open-chain species like an ortho-hydroxychalcone. This process is analogous to the acid-catalyzed ring-opening of epoxides.[3][4][5]

Causality and Mechanism:

The reaction is initiated by the protonation of the ether oxygen. The resulting oxonium ion is unstable and weakens the C2-O bond. The subsequent ring-opening can proceed through a mechanism with SN1 or SN2 characteristics, depending on the substitution pattern. If the C2 position is tertiary, a more SN1-like pathway with a stabilized carbocation intermediate is likely.[5]

Figure 2. Plausible mechanism for base-mediated ring-opening.

Troubleshooting & Solutions:

StrategyRecommendationRationale
Avoid Strong, Nucleophilic Bases Replace NaOH, KOH, or alkoxides with non-nucleophilic organic bases (e.g., DBU, DBN) or mild inorganic bases (K₂CO₃, Cs₂CO₃, DIPEA).Strong, nucleophilic bases can promote both deprotonation and undesired side reactions. Milder, sterically hindered bases are less likely to induce the ring-opening cascade.
Use an Aprotic Solvent Switch from protic solvents (e.g., EtOH, MeOH) to aprotic solvents (e.g., THF, Dioxane, Toluene).Protic solvents can participate in the reaction, protonating intermediates and potentially facilitating decomposition pathways.
Protect Acidic Protons If your molecule has other acidic protons, consider protecting them to prevent initial deprotonation by the base. [6][7][8]This strategy directs the base to the intended reaction site and prevents the initiation of decomposition cascades elsewhere in the molecule.
Issue 3: Photochemical Instability

Q: My reaction mixture or purified compound changes color and degrades upon exposure to ambient light. What is causing this?

A: Chromenes are famously photochromic. [9]Exposure to UV or even strong visible light can induce a reversible 6π-electrocyclic ring-opening reaction, breaking the C-O bond to form a colored, planar ortho-quinone methide intermediate, often referred to as a merocyanine dye. [10][11][12]While this process is often reversible in the dark, the open form is typically less stable and can undergo irreversible degradation, especially in the presence of oxygen or other reagents.

Causality and Mechanism:

Upon absorption of a photon, the chromene is promoted to an excited state. In this state, the barrier to C-O bond cleavage is significantly lowered, leading to rapid ring-opening. [10][12]The resulting species has an extended π-system, causing it to absorb visible light and appear colored.

Experimental Protocol: Handling Photosensitive Chromenes

  • Preparation: Gather all necessary glassware. If possible, use amber-colored flasks and vials. Alternatively, wrap standard glassware completely in aluminum foil.

  • Reaction Setup: Set up the reaction in a fume hood with the sash lowered and the internal light turned off. Use external light sources sparingly.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (Nitrogen or Argon) for 10-15 minutes before adding reagents to minimize oxidative degradation of the potential ring-opened form.

  • Reagent Addition: Add solvents and reagents via syringe through a septum. If solids must be added, do so under a positive pressure of inert gas.

  • Monitoring: When taking aliquots for TLC or LC-MS analysis, do so quickly and protect the sample from light immediately. Spot the TLC plate in a dimly lit area.

  • Work-up & Purification: Conduct all aqueous work-up and extractions in separatory funnels wrapped in aluminum foil. For column chromatography, wrap the glass column in foil. Collect fractions in amber vials or foil-wrapped test tubes.

  • Storage: Store the final, purified compound in an amber vial, under an inert atmosphere, at low temperature (-20 °C is recommended), and protected from light.

Issue 4: Influence of Substituents

Q: Do the substituents on my chromene derivative affect its stability?

A: Yes, absolutely. The electronic nature of the substituents on both the aromatic ring and the pyran ring plays a critical role in the stability of the chromene core. [13]

  • Electron-Withdrawing Groups (EWGs): Groups like -NO₂, -CN, or -CF₃ on the aromatic ring generally increase the stability of the chromene. [13][14]They withdraw electron density, making the pyran oxygen less basic and therefore less susceptible to protonation.

  • Electron-Donating Groups (EDGs): Groups like -OMe, -OH, or -NR₂ on the aromatic ring can decrease stability. [13][15]They increase the electron density on the pyran oxygen, making it a more likely target for acid-catalyzed ring-opening.

  • Substituents at C2: Bulky substituents at the C2 position can sterically hinder the approach of a nucleophile, potentially slowing the rate of ring-opening. [14]* Substituents at C3/C4: As mentioned previously, substituents that increase the acidity of adjacent protons can render the molecule more susceptible to base-mediated decomposition.

Substituent_Effects Start Evaluate Substituents on Aromatic Ring EWG Electron-Withdrawing Group (EWG) (-NO₂, -CN, -CF₃) Start->EWG EDG Electron-Donating Group (EDG) (-OMe, -OH, -NR₂) Start->EDG Stability_High Higher Stability Pyran oxygen is less basic. EWG->Stability_High Stability_Low Lower Stability Pyran oxygen is more basic and prone to protonation. EDG->Stability_Low Action Consider milder acidic conditions, lower temperatures, or alternative catalysts. Stability_Low->Action

Figure 3. Decision workflow based on aromatic ring substituents.

References

  • Ghorai, M. K., et al. (2015). Catalytic Synthesis of 2H-Chromenes. ACS Catalysis, 5, 2329–2366. [Link]

  • Ravichandran, S., et al. (2009). Synthesis of some Chromene derivatives. International Journal of ChemTech Research, 1(2), 329-331. [Link]

  • Thadkapally, S., et al. (2014). Facile synthesis of 4H-chromene derivatives via base-mediated annulation of ortho-hydroxychalcones and 2-bromoallyl sulfones. Beilstein Journal of Organic Chemistry, 10, 2533-2538. [Link]

  • ResearchGate. (n.d.). Lewis acid-catalyzed reactions for the synthesis of 4H-chromene scaffolds. [Link]

  • Drzazga, M., et al. (2024). Formation of 2H- and 4H-chromene Rings in Intramolecular Rauhut–Currier Reaction, Catalyzed by Lithium Selenolates. ACS Omega. [Link]

  • Migani, A., et al. (2005). The ring-opening reaction of chromenes: a photochemical mode-dependent transformation. The Journal of Physical Chemistry A, 109(39), 8684-8692. [Link]

  • Abdulsahib, Z. S., & Shakir, R. M. (2023). A Brief Review: Some Interesting Methods of Synthesis Chromene Derivatives as Bioactive Molecules. Ibn AL-Haitham Journal For Pure and Applied Science, 36(2). [Link]

  • Kennemur, J. L. (2020). Synthesis of 2H-Chromenes via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis. ACS Catalysis, 10(15), 8645-8650. [Link]

  • Jain, S., et al. (2013). Solvent-Free Green and Efficient One-Pot Synthesis of Dihydropyrano[3,2-c]chromene Derivatives. ISRN Organic Chemistry. [Link]

  • ResearchGate. (n.d.). The photochemical ring opening reaction of chromene as seen by transient absorption and fluorescence spectroscopy. [Link]

  • Hobley, J., et al. (2000). Photochromism of chromene crystals; a new property of old chromenes. Chemical Communications. [Link]

  • Ghorbani-Vaghei, R., et al. (2021). Eco-friendly synthesis of chromeno[4,3-b]chromenes with a new photosensitized WO3/ZnO@NH2-EY nanocatalyst. RSC Advances, 11(32), 19827-19836. [Link]

  • ResearchGate. (n.d.). Synthesis and Photochromic Properties of a Novel Chromene Derivative. [Link]

  • ResearchGate. (2000). Photochromism of chromene crystals; a new property of old chromenes. [Link]

  • Moorthy, J. N., et al. (2013). Helicity as a Steric Force: Stabilization and Helicity-Dependent Reversion of Colored o-Quinonoid Intermediates of Helical Chromenes. Journal of the American Chemical Society, 135(16), 6140-6148. [Link]

  • University of Bristol. (n.d.). Protecting Groups. [Link]

  • Afonin, A. V., et al. (2022). Different Behavior of 2-Substituted 3-Nitro-2H-chromenes in the Reaction with Stabilized Azomethine Ylides Generated from α-Iminoesters. Molecules, 27(24), 8983. [Link]

  • Organic Chemistry Portal. (n.d.). Protecting Groups. [Link]

  • Organic Synthesis. (n.d.). Protecting Groups. [Link]

  • Drzazga, M., et al. (2024). Formation of 2H- and 4H-chromene Rings in Intramolecular Rauhut–Currier Reaction, Catalyzed by Lithium Selenolates. ACS Omega. [Link]

  • ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. [Link]

  • Morozova, O. B., et al. (2020). Stability of Rhodamine Lactone Cycle in Solutions: Chain–Ring Tautomerism, Acid–Base Equilibria, Interaction with Lewis Acids, and Fluorescence. Molecules, 25(18), 4068. [Link]

  • Liu, Y., et al. (2020). Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes. Molecules, 25(16), 3584. [Link]

  • Kuster, G. J., & Scheeren, H. W. (2000). Synthesis of 2-substituted chromenes via ring-closing metathesis and stable 1-benzopyrylium ions. Tetrahedron Letters, 41(28), 515-519. [Link]

  • Magano, J., & Dunetz, J. R. (2012). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Chemical Reviews, 112(8), 4567-4602. [Link]

  • UT Southwestern Medical Center. (n.d.). Protecting Groups in Organic Synthesis. [Link]

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  • Impact of Substituent Positioning on the Thermal Stability of Benzene Derivatives. (n.d.). [Link]

  • Organic Chemistry Portal. (2018). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade. [Link]

  • Gualdoni, S., et al. (2023). Investigating the Effect of Lewis Acid Co-catalysts on Photosensitized Visible-Light De Mayo Reactions. ACS Catalysis, 13(15), 10148-10154. [Link]

  • Migani, A., et al. (2005). The Ring-Opening Reaction of Chromenes: A Photochemical Mode-Dependent Transformation. The Journal of Physical Chemistry A. [Link]

  • ResearchGate. (n.d.). Influence of Substituents on the Through-Space Shielding of Aromatic Rings. [Link]

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  • Furlong, J. J. P., et al. (2001). A theoretical examination of the acid-catalyzed and noncatalyzed ring-opening reaction of an oxirane by nucleophilic addition of acetate. Implications to epoxide hydrolases. Journal of the American Chemical Society, 123(15), 3621-3627. [Link]

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Sources

Validation & Comparative

A-Comparative-Guide-to-the-Structural-Elucidation-of-Ethyl-Chroman-2-carboxylate-using-NMR-Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structural elucidation of Ethyl Chroman-2-carboxylate, a key heterocyclic compound, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple procedural outline to explain the causality behind experimental choices, ensuring a robust and self-validating approach to structural determination.

Introduction: The Central Role of NMR in Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for determining the structure of organic molecules.[1][2] Its power lies in its ability to probe the magnetic properties of atomic nuclei, providing detailed information about the chemical environment and connectivity of atoms within a molecule.[2][3] For a molecule like this compound, with its distinct aliphatic and aromatic regions, NMR is uniquely suited to provide an unambiguous structural assignment. This guide will walk through the interpretation of 1D (¹H and ¹³C) and 2D (COSY and HSQC) NMR spectra to piece together the molecular puzzle of this chroman derivative.

Experimental Protocol: A Self-Validating Workflow

A logical and systematic approach to NMR data acquisition and analysis is crucial for accurate structure elucidation. The following protocol outlines the key steps, from sample preparation to the interpretation of multidimensional data.

Step 1: Sample Preparation
  • Solvent Selection : Deuterated chloroform (CDCl₃) is an excellent choice for this compound due to its good solubilizing power for moderately polar organic compounds and its single, well-defined solvent peak in both ¹H and ¹³C NMR spectra.

  • Concentration : A concentration of 5-10 mg of the compound in 0.5-0.7 mL of CDCl₃ is typically sufficient for obtaining high-quality spectra on a modern NMR spectrometer (400 MHz or higher).

  • Standard : Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shifts to 0 ppm.

Step 2: 1D NMR Data Acquisition
  • ¹H NMR : A standard one-pulse experiment is performed to obtain the proton NMR spectrum. Key parameters to optimize include the number of scans (typically 8-16 for good signal-to-noise), relaxation delay, and acquisition time.

  • ¹³C NMR : A proton-decoupled experiment is run to acquire the carbon NMR spectrum. Due to the low natural abundance of the ¹³C isotope, a larger number of scans (often several hundred to thousands) is required.[4] DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are also highly recommended to differentiate between CH, CH₂, and CH₃ groups.

Step 3: 2D NMR Data Acquisition
  • COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings, revealing which protons are neighbors in the molecular structure.[5][6]

  • HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a direct link between the proton and carbon skeletons of the molecule.[7][8][9]

dot graph "Experimental_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_Prep" { label="Sample Preparation"; bgcolor="#F1F3F4"; "Sample" [label="this compound"]; "Solvent" [label="CDCl3 with TMS"]; "Sample" -> "Solvent" [label="Dissolve"]; }

subgraph "cluster_1D" { label="1D NMR Acquisition"; bgcolor="#E8F0FE"; "1H_NMR" [label="¹H NMR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "13C_NMR" [label="¹³C NMR & DEPT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

subgraph "cluster_2D" { label="2D NMR Acquisition"; bgcolor="#E6F4EA"; "COSY" [label="COSY", fillcolor="#34A853", fontcolor="#FFFFFF"]; "HSQC" [label="HSQC", fillcolor="#34A853", fontcolor="#FFFFFF"]; }

subgraph "cluster_Analysis" { label="Data Analysis & Elucidation"; bgcolor="#FEF7E0"; "Analysis_1D" [label="Analyze 1D Spectra\n(Chemical Shift, Integration, Multiplicity)", fillcolor="#FBBC05", fontcolor="#202124"]; "Analysis_2D" [label="Analyze 2D Spectra\n(Correlations)", fillcolor="#FBBC05", fontcolor="#202124"]; "Structure" [label="Final Structure", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

"Solvent" -> "1H_NMR"; "Solvent" -> "13C_NMR"; "1H_NMR" -> "COSY"; "13C_NMR" -> "HSQC"; "1H_NMR" -> "Analysis_1D"; "13C_NMR" -> "Analysis_1D"; "COSY" -> "Analysis_2D"; "HSQC" -> "Analysis_2D"; "Analysis_1D" -> "Analysis_2D"; "Analysis_2D" -> "Structure"; } Caption: Workflow for NMR-based structural elucidation.

Spectral Analysis and Structural Assignment

The following sections detail the interpretation of the NMR data for this compound, culminating in a complete and validated structural assignment.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides the initial framework for the structure by revealing the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.0-7.2Multiplet2HAromatic (H-6, H-8)Typical chemical shift for aromatic protons.
~6.8-6.9Multiplet2HAromatic (H-5, H-7)Aromatic protons shielded by the ether oxygen.
~4.7Triplet1HH-2Methine proton adjacent to an oxygen and a carbonyl group, leading to a downfield shift.
~4.2Quartet2H-OCH₂CH₃Methylene protons of the ethyl ester, split by the adjacent methyl group.
~2.9Multiplet2HH-4Methylene protons adjacent to the aromatic ring and a chiral center.
~2.2Multiplet2HH-3Methylene protons adjacent to the chiral center at C-2.
~1.2Triplet3H-OCH₂CH₃Methyl protons of the ethyl ester, split by the adjacent methylene group.
¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Chemical Shift (δ, ppm)DEPT InformationAssignmentRationale
~171Quaternary (C)C=OCharacteristic chemical shift for an ester carbonyl carbon.[10][11]
~154Quaternary (C)C-8aAromatic carbon attached to the ether oxygen.
~129CHAromatic (C-6)Aromatic methine carbon.
~127CHAromatic (C-8)Aromatic methine carbon.
~121Quaternary (C)C-4aAromatic carbon at the ring junction.
~120CHAromatic (C-5)Aromatic methine carbon.
~117CHAromatic (C-7)Aromatic methine carbon.
~75CHC-2Methine carbon attached to an oxygen atom.
~61CH₂-OCH₂CH₃Methylene carbon of the ethyl ester.
~28CH₂C-3Aliphatic methylene carbon.
~24CH₂C-4Aliphatic methylene carbon adjacent to the aromatic ring.
~14CH₃-OCH₂CH₃Methyl carbon of the ethyl ester.

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#202124"];

// Atom positions O1 [label="O", pos="0,0!"]; C2 [label="C2", pos="1,-0.5!"]; C3 [label="C3", pos="1,-1.5!"]; C4 [label="C4", pos="0,-2!"]; C4a [label="C4a", pos="-1,-1.5!"]; C5 [label="C5", pos="-2,-2!"]; C6 [label H-6, pos="-3,-1.5!"]; C7 [label="C7", pos="-3,-0.5!"]; C8 [label="C8", pos="-2,0!"]; C8a [label="C8a", pos="-1,-0.5!"]; C_ester [label="C", pos="2,0!"]; O_ester1 [label="O", pos="2.5,0.5!"]; O_ester2 [label="O", pos="2.5,-0.5!"]; CH2_ester [label="CH2", pos="3.5,-0.5!"]; CH3_ester [label="CH3", pos="4.5,-0.5!"];

// Bonds O1 -- C2; C2 -- C3; C3 -- C4; C4 -- C4a; C4a -- C5; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- C8a; C8a -- O1; C4a -- C8a; C2 -- C_ester; C_ester -- O_ester1 [style=double]; C_ester -- O_ester2; O_ester2 -- CH2_ester; CH2_ester -- CH3_ester; } Caption: Structure of this compound with atom numbering.

2D NMR for Definitive Connectivity

While 1D NMR provides a strong foundation, 2D NMR experiments offer definitive proof of the proposed structure by revealing through-bond correlations.

COSY (¹H-¹H Correlation)

The COSY spectrum confirms the connectivity of the proton network. Key correlations expected for this compound include:

  • H-2 with H-3 : Confirms the adjacency of the methine and one of the methylene groups in the heterocyclic ring.

  • H-3 with H-4 : Shows the coupling between the two methylene groups.

  • Aromatic Protons : Cross-peaks between adjacent aromatic protons (e.g., H-5 with H-6, H-6 with H-7, etc.) confirm their positions on the benzene ring.

  • Ethyl Group : A strong cross-peak between the methylene quartet and the methyl triplet of the ethyl ester group.

dot graph "COSY_Correlations" { layout=dot; rankdir=LR; node [shape=circle, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#EA4335"];

H2 [label="H-2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H3 [label="H-3", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H4 [label="H-4", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Arom [label="Aromatic\nProtons", fillcolor="#FBBC05", fontcolor="#202124"]; Et_CH2 [label="-OCH2-", fillcolor="#34A853", fontcolor="#FFFFFF"]; Et_CH3 [label="-CH3", fillcolor="#34A853", fontcolor="#FFFFFF"];

H2 -- H3 [label="J-coupling"]; H3 -- H4 [label="J-coupling"]; Arom -- Arom [label="J-coupling"]; Et_CH2 -- Et_CH3 [label="J-coupling"]; } Caption: Key COSY correlations in this compound.

HSQC (¹H-¹³C Correlation)

The HSQC spectrum directly links each proton to the carbon it is attached to, solidifying the assignments made from the 1D spectra.[12][13]

¹H Signal (ppm)Correlated ¹³C Signal (ppm)Assignment
~4.7 (H-2)~75 (C-2)C-2 Methine
~4.2 (-OCH₂CH₃)~61 (-OCH₂CH₃)Ethyl Methylene
~2.9 (H-4)~24 (C-4)C-4 Methylene
~2.2 (H-3)~28 (C-3)C-3 Methylene
~1.2 (-OCH₂CH₃)~14 (-OCH₂CH₃)Ethyl Methyl
~7.0-7.2 (Aromatic)~129, ~127 (Aromatic)Aromatic CH
~6.8-6.9 (Aromatic)~120, ~117 (Aromatic)Aromatic CH

Comparative Analysis: The Unparalleled Detail of NMR

While other analytical techniques provide valuable information, NMR spectroscopy offers a level of structural detail for molecules like this compound that is unmatched.

TechniqueInformation ProvidedLimitations for this compound
Mass Spectrometry (MS) Provides the molecular weight and fragmentation pattern.Cannot distinguish between isomers and provides limited information on the specific connectivity of atoms.[14][15]
Infrared (IR) Spectroscopy Identifies the presence of functional groups (e.g., C=O, C-O, aromatic C-H).Does not provide a detailed map of the carbon-hydrogen framework.[16]
NMR Spectroscopy Provides a complete picture of the molecular structure, including atom connectivity and stereochemistry.Lower sensitivity compared to MS, requiring a larger sample amount.[14][15]

NMR's ability to elucidate the precise arrangement of atoms in three-dimensional space makes it an indispensable tool in modern chemistry.[2] The combination of 1D and 2D NMR techniques provides a self-validating system for structural determination, leaving no ambiguity in the final assignment.

Conclusion

The structural elucidation of this compound serves as an excellent case study for the power and elegance of NMR spectroscopy. Through a systematic analysis of ¹H, ¹³C, COSY, and HSQC spectra, a complete and unambiguous structural assignment can be achieved. This guide has demonstrated not just the "how" but also the "why" of the experimental choices, providing a deeper understanding of the principles that underpin modern structural chemistry. The detailed connectivity information obtained through NMR is critical for understanding the molecule's reactivity, biological activity, and physical properties, making it an essential technique for researchers in drug discovery and materials science.

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  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons, Ltd. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Purity Assessment of (S)-Ethyl Chroman-2-carboxylate by GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Chiral Building Blocks

(S)-Ethyl chroman-2-carboxylate is a pivotal chiral building block in medicinal chemistry. Its defined stereochemistry at the C2 position is frequently essential for the biological activity and safety profile of the final active pharmaceutical ingredient (API).[1][2] The opposite enantiomer, (R)-Ethyl Chroman-2-carboxylate, may not only be inactive but could also contribute to undesirable side effects or toxicity.[3] Consequently, the rigorous assessment of both chemical purity (process-related impurities and starting materials) and enantiomeric purity (the percentage of the unwanted (R)-enantiomer) is a non-negotiable step in the drug development pipeline.

This guide provides an in-depth, comparative analysis of using Gas Chromatography-Mass Spectrometry (GC-MS) for the comprehensive purity assessment of (S)-Ethyl Chroman-2-carboxylate. We will explore the causality behind methodological choices, present detailed, validated protocols, and compare the technique against other relevant analytical methods to empower researchers and drug development professionals in making informed decisions.

Strategic Selection of Analytical Techniques: A Comparative Overview

While GC-MS is a powerful tool, a comprehensive purity profile often necessitates a multi-technique approach. The choice of method is dictated by the specific question being asked: are we looking for volatile chemical impurities, or are we quantifying the enantiomeric excess?[1]

TechniquePrimary Application for (S)-Ethyl Chroman-2-carboxylateAdvantagesLimitations
GC-MS Chemical Purity: Identification and quantification of volatile and semi-volatile impurities.High sensitivity and specificity from mass detection, excellent for identifying unknown peaks, robust for routine quality control.[4][5][6]Not suitable for non-volatile impurities. Requires a specialized chiral column for enantiomeric separation, which can be less versatile than HPLC.[1]
Chiral GC-MS Enantiomeric Purity: Separation and quantification of (S)- and (R)-enantiomers.High resolution and sensitivity. Can sometimes be faster than HPLC.[7]Requires a specific and potentially expensive chiral column. Method development can be challenging.[8]
Chiral HPLC Enantiomeric Purity: Considered the "gold standard" for determining enantiomeric excess (% ee).[1][9]Highly robust, versatile with a wide range of available chiral stationary phases (CSPs), direct and accurate quantification of enantiomers.[9][10][11]Can be more time-consuming than GC, higher solvent consumption. May not be suitable for identifying all volatile impurities.[1]
¹H NMR Spectroscopy Structural Confirmation & Chemical Purity Estimation Rapid, non-destructive, provides definitive structural information. Purity can be estimated against a certified standard.Low sensitivity for trace impurities (<1%). Cannot determine enantiomeric purity without specialized chiral shift reagents, which can be complex.[1]

Experimental Workflow: A Dual-Pronged Approach to Purity

A robust purity assessment logically separates the analysis of chemical impurities from the determination of enantiomeric excess. The following workflow illustrates this dual-pronged strategy.

G cluster_0 Purity Assessment Workflow cluster_1 Chemical Purity Analysis cluster_2 Enantiomeric Purity Analysis Sample Sample of (S)-Ethyl Chroman-2-carboxylate Split Sample->Split GCMS GC-MS Analysis (Non-Chiral Column, e.g., HP-5ms) Split->GCMS Aliquot 1 Chiral_GC Chiral GC-MS Analysis (Chiral Column, e.g., β-cyclodextrin) Split->Chiral_GC Aliquot 2 Chem_Report Identify & Quantify Process Impurities, Starting Materials GCMS->Chem_Report Merge Chem_Report->Merge Enan_Report Determine Enantiomeric Excess (% ee) Chiral_GC->Enan_Report Enan_Report->Merge Final_Report Comprehensive Purity Report (Chemical & Enantiomeric Profile) Merge->Final_Report

Caption: Workflow for the comprehensive purity assessment of (S)-Ethyl Chroman-2-carboxylate.

Detailed Protocol 1: Chemical Purity Assessment by GC-MS

This protocol is designed to identify and quantify volatile and semi-volatile chemical impurities, such as residual solvents or by-products from synthesis.

A. Rationale for Method Design

  • Instrumentation: A standard GC coupled with a Mass Spectrometer (quadrupole or TOF) is chosen for its high sensitivity and the ability to provide structural information about unknown peaks, which is crucial for impurity identification.[5][6]

  • Capillary Column: A non-polar column, such as a DB-5ms or HP-5ms, is selected.[1] This type of column separates compounds primarily based on their boiling points and provides excellent resolution for a wide range of non-polar and moderately polar compounds, making it ideal for a general purity screen.

  • Injection Mode: Split injection is used to prevent column overloading from the high concentration of the main (S)-Ethyl Chroman-2-carboxylate peak, ensuring sharp peaks for trace impurities.

B. Step-by-Step Methodology

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the (S)-Ethyl Chroman-2-carboxylate sample.

    • Dissolve the sample in 1.0 mL of a high-purity solvent (e.g., Ethyl Acetate or Dichloromethane) in a 2 mL autosampler vial.

    • Vortex thoroughly to ensure complete dissolution. The final concentration is ~10 mg/mL.

  • Instrumentation and Conditions:

ParameterSettingRationale
GC System Agilent 8890 GC or equivalentStandard, reliable platform for routine analysis.
MS Detector Agilent 5977B MSD or equivalentProvides high sensitivity and mass spectral data for identification.
Column HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film)Industry-standard non-polar column for general impurity profiling.
Injector Temp. 250 °CEnsures rapid and complete volatilization of the analyte and impurities.
Carrier Gas Helium, constant flow at 1.2 mL/minInert gas providing good chromatographic efficiency.
Injection Vol. 1 µLStandard volume for this concentration.
Split Ratio 50:1Prevents detector saturation by the main peak and maintains sharp peaks.
Oven Program 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 minInitial hold separates volatile solvents; ramp ensures elution of higher boiling point impurities.
MS Source Temp. 230 °CStandard temperature to promote ionization while minimizing thermal degradation.
MS Quad Temp. 150 °CStandard temperature for stable mass filtering.
Scan Range 35 - 450 m/zCovers the molecular ion of the target compound and potential fragments of lighter/heavier impurities.
  • Data Analysis:

    • Integrate all peaks in the resulting chromatogram.

    • Identify the main peak corresponding to Ethyl Chroman-2-carboxylate by its retention time and mass spectrum (Expected M+ at m/z 206).

    • Calculate the chemical purity by the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.

    • For any significant impurity peaks, analyze the mass spectrum by comparing it against a library (e.g., NIST) to tentatively identify the structure.

Detailed Protocol 2: Enantiomeric Purity Assessment by Chiral GC-MS

This protocol is specifically designed to separate and quantify the (S)- and (R)-enantiomers to determine the enantiomeric excess (% ee).

A. Rationale for Method Design

  • Chiral Stationary Phase (CSP): The key to separating enantiomers is a chiral environment.[12] Derivatized cyclodextrin-based columns are highly effective for this purpose.[8][13] The chiral cavities of the cyclodextrin interact differently with each enantiomer, forming transient diastereomeric complexes with slightly different stabilities, leading to different retention times.[8][14]

  • Oven Temperature: Isothermal or slow temperature ramps are often required for chiral separations. The subtle energy difference between the diastereomeric complexes is temperature-dependent; a lower temperature often enhances resolution but increases analysis time.

B. Step-by-Step Methodology

  • Sample Preparation:

    • Prepare a more dilute sample than for chemical purity to avoid peak overlap and saturation, typically 1 mg/mL in Ethyl Acetate.

    • Prepare a standard of the racemic mixture (if available) to confirm the retention times of both the (S)- and (R)-enantiomers.

  • Instrumentation and Conditions:

ParameterSettingRationale
GC-MS System Same as Protocol 1The base instrumentation remains the same.
Column Chiral Column: e.g., Rt-βDEXse (30 m x 0.25 mm, 0.25 µm) or similar β-cyclodextrin phaseThis is the critical difference. This CSP provides the chiral selectivity needed to resolve the enantiomers.[14]
Injector Temp. 240 °CSufficient for volatilization without causing on-column degradation.
Carrier Gas Helium, constant flow at 1.0 mL/minA slightly lower flow can sometimes improve chiral resolution.
Injection Vol. 1 µLStandard volume.
Split Ratio 100:1A higher split ratio is often used to ensure very sharp, symmetrical peaks for accurate integration.
Oven Program Isothermal: e.g., 140 °C for 30 min (Requires optimization)Chiral separations are highly sensitive to temperature. An isothermal hold often provides the best resolution. The exact temperature must be determined experimentally.
MS Parameters Same as Protocol 1Standard MS conditions are suitable for detection.
  • Data Analysis:

    • Identify the peaks for the (S)- and (R)-enantiomers based on the analysis of the racemic standard.

    • Integrate the peak areas for both enantiomers in the sample chromatogram.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] * 100.[12]

Method Validation: Ensuring Trustworthy and Reliable Data

For use in a regulated drug development environment, any analytical method must be validated to prove it is fit for purpose.[5][15] The validation follows guidelines from the International Council for Harmonisation (ICH).[4][16]

G cluster_0 ICH Q2(R1) Method Validation Pillars node_specificity Specificity Distinguishes analyte from impurities and enantiomer node_linearity Linearity Proportional response over a concentration range node_specificity->node_linearity Establishes baseline node_accuracy Accuracy Closeness of test results to the true value node_linearity->node_accuracy Requires linear curve node_lod_loq LOD & LOQ Lowest detectable and quantifiable amounts node_linearity->node_lod_loq Defines working range node_precision Precision Repeatability & Intermediate Precision node_accuracy->node_precision Assessed via recovery node_precision->node_lod_loq Defines working range node_robustness Robustness Unaffected by small, deliberate variations node_precision->node_robustness Tests method reliability

Caption: Core parameters for GC-MS method validation based on ICH Q2(R1) guidelines.

  • Specificity: The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or the other enantiomer.[4] This is proven by analyzing a placebo and spiked samples.

  • Linearity: Demonstrated by preparing a series of standards across a range (e.g., 50-150% of the target concentration) and showing that the response (peak area) is directly proportional to the concentration. A correlation coefficient (R²) of >0.999 is typically required.[6]

  • Accuracy: Determined by spiking a sample with a known quantity of analyte or impurity and calculating the percent recovery. For the main component, recovery should typically be within 98-102%.[4][15]

  • Precision:

    • Repeatability: The agreement between multiple measurements of the same sample under the same conditions (e.g., 6 injections).

    • Intermediate Precision: Assesses the effect of random events on the precision of the method, performed by different analysts on different days or with different equipment. The Relative Standard Deviation (RSD) should typically be less than 2%.[4]

  • Limit of Quantitation (LOQ): The lowest concentration of an impurity or the minor enantiomer that can be reliably quantified with acceptable precision and accuracy.[15]

  • Robustness: Involves making small, deliberate changes to method parameters (e.g., oven temperature ±2°C, flow rate ±0.1 mL/min) to ensure the method remains reliable under minor variations.[4]

Conclusion

The purity assessment of (S)-Ethyl Chroman-2-carboxylate demands a meticulous and orthogonal analytical approach. GC-MS serves as an indispensable technique for the identification and quantification of volatile chemical impurities due to its high sensitivity and specificity. When equipped with a chiral stationary phase, it becomes a powerful tool for determining enantiomeric purity.

However, no single method can provide a complete picture. For a comprehensive quality assessment suitable for drug development, GC-MS for chemical purity is best complemented by a "gold standard" technique like Chiral HPLC for enantiomeric excess determination.[1] Every protocol must be underpinned by a rigorous validation process according to ICH guidelines to ensure the data is trustworthy, reliable, and scientifically sound.[4][5] This dual-technique, validation-focused strategy ensures that this critical chiral building block meets the stringent quality requirements for the synthesis of safe and effective pharmaceuticals.

References

  • Assessing the Purity of (S)-Ethyl Chroman-2-carboxylate: A Comparative Guide to Analytical Techniques. (n.d.). Benchchem.
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  • A Comparative Guide to Analytical Methods for Chiral Purity Determination. (n.d.). Benchchem.
  • A Review on GC-MS and Method Development and Validation. (n.d.). Research Journal of Pharmacy and Technology.
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  • Analytical Method Development and Validation in Pharmaceuticals. (n.d.). PharmaEducation.
  • Chiral Purity Analysis – Know What Both Hands Are Doing. (n.d.). SK pharmteco.
  • Stereochemistry of Chiral 2-Substituted Chromanes: Twist of the Dihydropyran Ring and Specific Optical Rotation. (n.d.). MDPI.
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  • Chiral analysis. (n.d.). Wikipedia.
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  • Unveiling the Power of Chiral GC Columns. (n.d.). Chrom Tech, Inc.
  • A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek.
  • Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. (n.d.). LCGC International.
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  • Chiral GC Columns | Gas Chromatography. (n.d.). Agilent.

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A Comparative Guide to Determining Enantiomeric Excess of Ethyl Chroman-2-carboxylate: Chiral HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of medicinal chemistry and drug development, the stereochemistry of a molecule is a critical determinant of its biological activity.[1] Ethyl Chroman-2-carboxylate, a key chiral building block, is no exception.[2] The chroman scaffold is central to numerous bioactive compounds, and the specific arrangement of substituents at its C2 stereocenter can profoundly impact pharmacological efficacy and safety.[1][2] Consequently, the accurate determination of enantiomeric excess (e.e.) is not merely a procedural step but a cornerstone of quality control and regulatory compliance.

This guide provides an in-depth comparison of analytical techniques for quantifying the enantiomeric excess of this compound. We will delve into the nuances of the gold-standard method, chiral High-Performance Liquid Chromatography (HPLC), and objectively compare its performance against viable alternatives, including Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy. Our focus is to equip researchers, scientists, and drug development professionals with the technical insights and experimental data necessary to make informed decisions for their analytical workflows.

The Gold Standard: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely adopted and robust method for the separation and quantification of enantiomers, including those of this compound.[1][3] Its precision, sensitivity, and direct nature make it the preferred technique in most pharmaceutical and research settings.[1]

The "Why": Mechanism of Chiral Recognition on Polysaccharide-Based CSPs

The success of a chiral HPLC separation hinges on the selection of the Chiral Stationary Phase (CSP). For chroman derivatives, polysaccharide-based CSPs, particularly those derived from amylose and cellulose, have demonstrated exceptional efficacy.[4] These CSPs, often derivatized with phenylcarbamates, create a complex three-dimensional chiral environment.[5][6]

The separation mechanism is a multifaceted interplay of intermolecular interactions between the analyte and the chiral selector.[4] These interactions include:

  • Hydrogen Bonding: The carbamate linkages on the CSP can act as both hydrogen bond donors and acceptors.

  • π-π Interactions: The aromatic rings of the analyte and the phenyl groups of the carbamate derivatives can engage in π-stacking.

  • Steric Hindrance: The helical grooves of the polysaccharide backbone create size and shape constraints, forcing the enantiomers to fit differently.[4]

  • Dipole-Dipole Interactions: Polar functional groups on both the analyte and the CSP contribute to the overall interaction energy.[5]

The subtle differences in how the (R)- and (S)-enantiomers of this compound engage in these interactions lead to different retention times on the column, allowing for their separation and quantification. The helical structure of amylose derivatives, in particular, is thought to provide a complex chiral environment that enhances recognition.[6]

Experimental Protocol: Chiral HPLC Analysis

This protocol outlines a validated method for determining the enantiomeric excess of this compound.

Instrumentation: A standard HPLC system equipped with a UV detector is suitable for this analysis.[3]

Chromatographic Conditions:

ParameterValueRationale
Chiral Stationary Phase Polysaccharide-based column (e.g., Amylose tris(3,5-dimethylphenylcarbamate))Proven broad applicability and high enantioselectivity for chroman derivatives.[4]
Mobile Phase Hexane/Isopropanol (90:10, v/v)A typical normal-phase eluent; the ratio is optimized to achieve baseline separation.[2]
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC, providing a balance of speed and resolution.
Column Temperature 25 °CMaintained to ensure reproducible retention times.
Detection Wavelength 254 nmA common UV wavelength for detecting aromatic compounds like chroman derivatives.
Injection Volume 10 µLA typical volume for analytical injections.

Sample Preparation:

  • Standard Solution: Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in the mobile phase.[3]

  • Working Standard Solution: Dilute the stock solution with the mobile phase to a final concentration of 100 µg/mL.[3]

  • Sample Solution: Accurately weigh and dissolve the sample in the mobile phase to achieve a final concentration of approximately 100 µg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[3]

System Suitability: Before sample analysis, it is crucial to verify the performance of the chromatographic system. Inject the racemic standard solution six times. The system is deemed suitable if the resolution (Rs) between the two enantiomer peaks is greater than 1.5 and the relative standard deviation (RSD) for the peak areas of the replicate injections is not more than 2.0%.[3]

Calculation of Enantiomeric Excess (% e.e.): The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:

% e.e. = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Visualizing the Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_calc Data Processing racemic_std Prepare 1 mg/mL Racemic Standard work_std Dilute to 100 µg/mL Working Standard racemic_std->work_std sys_suit System Suitability (6 injections of standard) Rs > 1.5, RSD < 2.0% work_std->sys_suit sample_prep Prepare 100 µg/mL Sample Solution sample_inj Inject Sample sample_prep->sample_inj sys_suit->sample_inj If suitable data_acq Data Acquisition (Chromatogram) sample_inj->data_acq integrate Integrate Peak Areas (Enantiomer 1 & 2) data_acq->integrate calc_ee Calculate % e.e. integrate->calc_ee report Final Report calc_ee->report

Caption: Workflow for determining enantiomeric excess via chiral HPLC.

Comparative Analysis: Alternative Methodologies

While chiral HPLC is the benchmark, other techniques can be employed, each with its own set of advantages and limitations. The choice of method often depends on factors like available instrumentation, sample properties, and the specific analytical question being addressed.[7]

TechniqueParameterAnalysis of this compoundAdvantagesLimitations
Chiral HPLC Enantiomeric Purity (e.e.)Baseline separation of (R)- and (S)-enantiomers is achievable with a suitable CSP.Direct and accurate determination of e.e. High resolution and sensitivity.[1]Requires specialized and often expensive chiral columns. Method development can be time-consuming.[1]
Chiral GC Enantiomeric Purity (e.e.)Applicable if the compound is volatile and thermally stable. Derivatization may be required.High efficiency and speed. Excellent for analyzing volatile impurities.[7][8]Limited to thermally stable and volatile compounds. Potential for thermal degradation. Requires a specific chiral GC column.
NMR Spectroscopy Enantiomeric Purity (e.e.)Requires the use of a chiral shift reagent or chiral solvating agent to induce chemical shift differences between enantiomers.Rapid analysis time. Does not require chromatographic separation. Provides structural information.[9]Lower sensitivity and accuracy compared to chromatographic methods. Chiral shift reagents can be expensive and may cause line broadening.[7][8]
Supercritical Fluid Chromatography (SFC) Enantiomeric Purity (e.e.)Often provides faster separations and higher efficiency than HPLC using similar polysaccharide-based CSPs.Reduced analysis time and solvent consumption (greener).[10][11] Orthogonal selectivity to HPLC.[12]Requires specialized SFC instrumentation. Less universally available than HPLC.
In Focus: Chiral Gas Chromatography (GC)

Chiral GC can be a powerful alternative to HPLC for enantiomeric excess determination, provided the analyte is sufficiently volatile and thermally stable.[8] The separation principle is analogous to HPLC, relying on a chiral stationary phase, typically based on derivatized cyclodextrins, coated on the inside of a capillary column.[13]

Protocol Considerations for Chiral GC:

  • Column: A capillary column with a chiral stationary phase (e.g., a derivatized beta-cyclodextrin).

  • Injector Temperature: Must be optimized to ensure complete volatilization without thermal degradation.

  • Oven Temperature Program: A temperature gradient is typically used to elute the compounds.

  • Carrier Gas: Hydrogen or helium is commonly used.

For this compound, direct analysis may be possible, but derivatization to a more volatile analogue could also be explored to improve peak shape and resolution.

In Focus: NMR Spectroscopy with Chiral Shift Reagents

NMR spectroscopy offers a fundamentally different approach to determining enantiomeric excess.[9] In an achiral solvent, the NMR spectra of two enantiomers are identical. However, in the presence of a chiral auxiliary, such as a Chiral Shift Reagent (CSR), a pair of transient, diastereomeric complexes are formed.[8][14]

These diastereomeric complexes have different magnetic environments, leading to separate signals for the corresponding protons in the NMR spectrum. Lanthanide complexes are commonly used as CSRs.[8] By integrating the signals of the resolved peaks, the ratio of the enantiomers, and thus the enantiomeric excess, can be determined.

Workflow for NMR-based e.e. Determination

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_calc Data Processing dissolve Dissolve sample in CDCl₃ in NMR tube add_csr Add Chiral Shift Reagent (CSR) dissolve->add_csr acquire_spec Acquire ¹H NMR Spectrum add_csr->acquire_spec process_spec Process Spectrum (Phasing, Baseline Correction) acquire_spec->process_spec identify_peaks Identify Resolved Diastereomeric Peaks process_spec->identify_peaks integrate Integrate Peak Areas identify_peaks->integrate calc_ee Calculate % e.e. integrate->calc_ee

Caption: Workflow for e.e. determination using NMR with a chiral shift reagent.

Conclusion and Recommendations

The comprehensive purity assessment of this compound necessitates a reliable method for determining its enantiomeric excess.

  • Chiral HPLC stands as the gold standard, offering unparalleled accuracy, resolution, and sensitivity for this analysis.[1] The use of polysaccharide-based chiral stationary phases is highly recommended due to their proven success with chroman derivatives.[4] This method should be the primary choice for quality control, regulatory submissions, and any application where precise quantification is paramount.

  • Chiral SFC presents a compelling alternative, often yielding faster and more environmentally friendly separations.[10][11] For laboratories equipped with SFC instrumentation, it is a powerful tool for both analytical and preparative scale separations.

  • Chiral GC is a viable option for rapid screening if the compound proves to be sufficiently volatile and thermally stable. It can be particularly useful for identifying volatile impurities simultaneously.[1]

  • NMR Spectroscopy with chiral shift reagents provides a quick method for estimating enantiomeric excess without the need for chromatographic separation.[9] While generally less accurate than chromatography, it is a valuable tool for reaction monitoring and preliminary screening.

Ultimately, the selection of an analytical technique should be guided by a thorough evaluation of the specific project requirements, including the desired level of accuracy, sample throughput, and available resources. For the critical task of quantifying the enantiomeric excess of this compound, chiral HPLC remains the most authoritative and trustworthy method.

References

  • Benchchem. A Comparative Guide to Chiral Stationary Phases for the Enantioseparation of Chroman Derivatives.
  • Benchchem. In-Depth Technical Guide: (S)-Ethyl Chroman-2-carboxylate.
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  • Benchchem. Enantioselective Synthesis of this compound: A Technical Guide.
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  • PubMed Central. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Available from: [Link]

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  • National Institutes of Health. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Available from: [Link]

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  • Benchchem. A Comparative Guide to Analytical Methods for Determining Enantiomeric Excess (ee%).
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  • Chromatography Online. Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Available from: [Link]

  • ResearchGate. Chromatographic separation of the enantiomers by SFC for ~ 1 mg/mL of a pharmaceutical development. Available from: [Link]

  • Selvita. Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Available from: [Link]

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  • Phenomenex. Chiral HPLC Separations. Available from: [Link]

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A Senior Application Scientist's Guide to the Comparative Bioactivity of (S)- vs (R)-Ethyl Chroman-2-carboxylate Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chirality in the Chroman Scaffold

The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, from the potent antioxidant α-tocopherol (Vitamin E) to the antidiabetic agent englitazone.[1][2] Ethyl Chroman-2-carboxylate serves as a key chiral building block for the synthesis of these more complex and potent drug candidates.[3] The stereochemistry at the C2 position, creating (S) and (R) enantiomers, is a critical determinant of biological activity.[3][4] Enantiomers, being non-superimposable mirror images, often interact differently with the chiral environment of the body, such as enzymes and receptors, leading to distinct pharmacological and toxicological profiles.[5][6] For instance, the dextro-isomer of the chromane-containing drug Nebivolol exhibits over a thousand times greater β-adrenoceptor blocking activity than its levo-isomer.[2]

While extensive research highlights the bioactivity of the broader chroman class, direct comparative studies on the (S)- and (R)-enantiomers of this compound are not widely published.[7] This guide, therefore, serves as a comprehensive framework for researchers and drug development professionals to systematically evaluate and compare the bioactivities of these enantiomers. We will detail the necessary prerequisites of synthesis and separation, propose key biological assays based on the known activities of related chroman derivatives, and provide a template for rigorous data analysis and interpretation.

Prerequisite: Synthesis and Enantiomeric Separation

Before any comparative bioactivity study, obtaining the individual enantiomers in high purity is paramount. The two primary strategies for this are direct enantioselective synthesis or the resolution of a racemic mixture.[3][8]

  • Enantioselective Synthesis : This approach involves using chiral catalysts or auxiliaries to favor the formation of one enantiomer over the other. A common method is the asymmetric intramolecular oxa-Michael addition of a phenol derivative, often catalyzed by a chiral organocatalyst like a cinchona alkaloid derivative.[8]

  • Chiral Resolution : This strategy begins with the synthesis of a racemic mixture of this compound.[3] The enantiomers are then separated using techniques like enzymatic kinetic resolution or, more commonly, preparative Chiral High-Performance Liquid Chromatography (HPLC).[3][4][8] Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation.[5]

The enantiomeric excess (e.e.), a measure of the purity of the separated enantiomer, must be determined analytically, typically by Chiral HPLC, before proceeding with biological assays.[9]

G cluster_synthesis Synthesis Strategies cluster_separation Separation & Purity Analysis cluster_products Final Products for Bioassay racemic Racemic Synthesis (e.g., Salicylaldehyde + Ethyl Acrylate) chiral_hplc Preparative Chiral HPLC racemic->chiral_hplc Resolution enantio Enantioselective Synthesis (e.g., Asymmetric Oxa-Michael Addition) analytical_hplc Analytical Chiral HPLC (Determine e.e.) enantio->analytical_hplc Purity Check chiral_hplc->analytical_hplc Purity Check s_enantiomer (S)-Ethyl Chroman-2-carboxylate (>99% e.e.) analytical_hplc->s_enantiomer r_enantiomer (R)-Ethyl Chroman-2-carboxylate (>99% e.e.) analytical_hplc->r_enantiomer

Caption: Workflow for the Synthesis and Separation of Enantiomers.

Comparative Bioactivity Analysis: A Framework

Based on the established pharmacological profiles of chroman derivatives, we propose a comparative investigation into three key areas: anticancer, antimicrobial, and antioxidant activities.[7][10]

Anticancer Activity

Chroman-based compounds have demonstrated significant potential as anticancer agents by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.[7][10][11] It is crucial to determine if this activity is stereoselective.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of a compound.[10][11]

  • Cell Seeding : Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a density of 5 × 10³ cells/well and allow them to adhere overnight in a CO₂ incubator.

  • Compound Preparation : Prepare stock solutions of (S)- and (R)-Ethyl Chroman-2-carboxylate in DMSO. Create a series of dilutions in the cell culture medium.

  • Treatment : Remove the old medium from the cells and add the medium containing various concentrations of the (S)- and (R)-enantiomers. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition : After incubation, replace the treatment medium with fresh medium containing MTT solution (0.5 mg/mL) and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization : Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀) for each enantiomer.

Hypothetical Data Presentation

CompoundCancer Cell LineIC₅₀ (µM)
(S)-Ethyl Chroman-2-carboxylate MCF-7 (Breast)35.2
A549 (Lung)48.9
(R)-Ethyl Chroman-2-carboxylate MCF-7 (Breast)81.5
A549 (Lung)> 100
Doxorubicin (Control) MCF-7 (Breast)0.8
A549 (Lung)1.2

In this hypothetical scenario, the (S)-enantiomer shows significantly higher potency, suggesting a stereoselective interaction with its biological target.

G S_enantiomer (S)-Enantiomer (Eutomer) Target Specific Target Protein (e.g., Kinase, Receptor) S_enantiomer->Target High Affinity Binding R_enantiomer (R)-Enantiomer (Distomer) No_Binding Weak or No Binding R_enantiomer->No_Binding Low Affinity Caspase_Activation Caspase-9, Caspase-3 Activation Target->Caspase_Activation Downstream Signaling Apoptosis Apoptosis (Programmed Cell Death) Caspase_Activation->Apoptosis Cell_Proliferation Cell Proliferation Continues No_Binding->Cell_Proliferation

Caption: Proposed Stereoselective Mechanism of Anticancer Action.

Antimicrobial Activity

Chroman derivatives have also been reported to possess antimicrobial properties against a range of pathogens.[7][12] A comparative analysis can reveal if one enantiomer is more effective against specific bacterial or fungal strains.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.[7]

  • Compound Preparation : Prepare stock solutions of the (S)- and (R)-enantiomers in DMSO. Perform serial two-fold dilutions in a 96-well microtiter plate using appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).

  • Inoculum Preparation : Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) corresponding to a specific cell density (e.g., 5 x 10⁵ CFU/mL).

  • Inoculation : Add the microbial suspension to each well of the microtiter plate.

  • Incubation : Incubate the plates at 37°C for 24 hours for bacteria or at 30°C for 48 hours for fungi.[7]

  • MIC Determination : After incubation, determine the MIC by visual inspection as the lowest concentration of the compound where no turbidity (growth) is observed.

Hypothetical Data Presentation

CompoundS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungus)
MIC (µg/mL) MIC (µg/mL) MIC (µg/mL)
(S)-Ethyl Chroman-2-carboxylate 64> 256128
(R)-Ethyl Chroman-2-carboxylate 16> 25632
Ciprofloxacin (Control) 10.5N/A
Fluconazole (Control) N/AN/A4

This hypothetical data suggests the (R)-enantiomer has superior antibacterial (Gram-positive) and antifungal activity compared to the (S)-enantiomer.

Antioxidant Activity

The chroman ring is famously associated with antioxidant activity, most notably in Vitamin E.[1] Evaluating the radical scavenging potential of the enantiomers is a logical step.

Experimental Protocol: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, causing a color change from purple to yellow.

  • Compound Preparation : Prepare stock solutions of the (S)- and (R)-enantiomers and a standard antioxidant (e.g., Trolox, Ascorbic Acid) in methanol. Create a series of dilutions.

  • DPPH Solution : Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).

  • Reaction : In a 96-well plate, mix the compound dilutions with the DPPH solution. Include a control well with only methanol and DPPH.

  • Incubation : Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement : Measure the absorbance at 517 nm.

  • Data Analysis : Calculate the percentage of radical scavenging activity for each concentration. Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Hypothetical Data Presentation

CompoundDPPH Scavenging IC₅₀ (µM)
(S)-Ethyl Chroman-2-carboxylate 95.4
(R)-Ethyl Chroman-2-carboxylate 98.1
Trolox (Control) 25.6

In this case, the hypothetical data shows minimal difference between the enantiomers, suggesting that for this specific activity, the stereocenter at C2 may not play a significant role.

Conclusion and Future Directions

This guide provides a systematic framework for the comparative bioactivity analysis of (S)- and (R)-Ethyl Chroman-2-carboxylate. The stereochemistry of chroman derivatives can profoundly impact their pharmacological activity, and it is imperative to evaluate enantiomers separately.[2][7] Should the hypothetical data presented here hold true in real-world experiments, the (S)-enantiomer would be prioritized for development as an anticancer agent, while the (R)-enantiomer would be a more promising lead for antimicrobial applications. The lack of stereoselectivity in antioxidant activity might suggest that this property is inherent to the chroman scaffold itself, independent of the C2 configuration.

By following the detailed protocols and data presentation templates within this guide, researchers can generate high-quality, reproducible data, contributing valuable insights into the structure-activity relationships of this important class of molecules and accelerating the development of novel therapeutics.

References

  • BenchChem. (2025).
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  • Shcherbakov, D. N., et al. (2025). Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. Molecules.
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Sources

Decoding the Impact of 6-Position Substituents on Ethyl Chroman-2-carboxylate Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The chroman scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. This guide offers a detailed comparative analysis of the structure-activity relationship (SAR) for a specific subclass: 6-substituted ethyl chroman-2-carboxylate analogs. By examining how different chemical groups at the 6-position of the chroman ring influence biological outcomes, we can derive critical insights for the rational design of more potent and selective therapeutic agents. These molecules have demonstrated a wide array of pharmacological activities, including anticancer, neuroprotective, and antiplatelet effects.[1]

The Strategic Importance of the 6-Position

In the quest to optimize drug candidates, the 6-position on the this compound scaffold has emerged as a pivotal site for chemical modification. Alterations at this position directly influence the electronic environment, lipophilicity (fat solubility), and overall shape of the molecule. These physicochemical properties are paramount in determining how the molecule interacts with its biological target. Studies have consistently shown that the choice of substituent at the 6-position can dramatically alter biological activity, often proving more critical than modifications at other positions on the aromatic portion of the chroman ring.

Comparative Analysis of Biological Activities

The functional consequences of substitution at the 6-position are highly dependent on the specific biological target. Below, we compare the SAR of these analogs across several key therapeutic areas.

Anticancer Activity: A Tale of Two Chemistries

Research into the anticancer properties of chroman-2-carboxylate analogs reveals distinct SAR profiles depending on the nature of the 6-substituent.

One prominent series, exemplified by the compound CXL017, features a substituted aryl (phenyl) ring at the 6-position. These compounds are particularly effective against multidrug-resistant (MDR) cancer cells.[2][3][4] For this class, the key to high potency lies in attaching small, hydrophilic (water-loving) functional groups to the 6-phenyl ring.[2] This suggests that these groups may be crucial for forming specific hydrogen bonds within the target protein's binding site or for improving the overall solubility and bioavailability of the compound.

Conversely, in other chroman-based anticancer agents, direct substitution on the 6-position with electron-withdrawing groups has been shown to enhance cytotoxic activity.[5][6] These groups pull electron density away from the aromatic ring, which can alter binding affinities and reactivity.

Table 1: Comparison of 6-Substituents on Anticancer Activity

Base Scaffold6-Position SubstituentCancer Cell LineActivity (GI50/IC50 in µM)Reference
Chroman Carboxamide-HMCF-7 (Breast)>50[7]
Chroman CarboxamideN/A (Compound 5k)MCF-7 (Breast)40.9[7]
Chroman CarboxamideN/A (Compound 5l)MCF-7 (Breast)41.1[7]
Chroman DerivativeN/A (Compound 6i)MCF-7 (Breast)34.7[7]
4H-Chromene6-phenylVarious(Lead Compound)[3]
4H-Chromene6-(3',5'-dimethoxyphenyl)VariousLow micromolar[3]

Note: GI50 is the concentration for 50% growth inhibition; IC50 is the concentration for 50% inhibitory capacity. Lower values indicate higher potency.

SIRT2 Inhibition: Targeting Neurodegenerative Disease

Sirtuin 2 (SIRT2) is an enzyme implicated in neurodegenerative diseases, making it an attractive therapeutic target. For chroman-4-one analogs, which share the core chroman structure, the SAR at the 6-position is markedly different from that observed for anticancer activity.

Studies have demonstrated that large, electron-withdrawing substituents , such as bromo and chloro groups, are highly favorable for potent SIRT2 inhibition.[8][9] In stark contrast, analogs with electron-donating groups (e.g., methoxy, dimethyl) or those with no substituent at the 6-position are significantly less potent.[9] This indicates a strong preference for substituents that are both sterically bulky and can create specific electronic interactions within the SIRT2 active site. The most potent inhibitor identified in one study was a 6,8-dibromo substituted analog with an IC50 of 1.5 µM.[8]

Table 2: Comparison of 6-Substituents on SIRT2 Inhibition

Base Scaffold6-Position Substituent% Inhibition @ 200 µMIC50 (µM)Reference
2-pentylchroman-4-one-H18>200[9]
2-pentylchroman-4-one6-Chloro7097[9]
2-pentylchroman-4-one6-Nitro50>200[9]
2-pentylchroman-4-one6,8-Dibromo>801.5[8]

Visualizing Structure-Activity Relationships

The following diagrams illustrate the key SAR takeaways for different biological activities.

Caption: General workflow for SAR studies.

Anticancer_SAR SAR SAR for Anticancer Activity Aryl 6-Aryl Substitution SAR->Aryl Direct Direct 6-Substitution SAR->Direct Hydrophilic Small, Hydrophilic Groups on Aryl Ring Aryl->Hydrophilic EWG Electron-Withdrawing Groups (EWG) Direct->EWG Potency_High_Aryl Increased Potency (MDR Cells) Hydrophilic->Potency_High_Aryl Potency_High_Direct Increased Potency EWG->Potency_High_Direct

Caption: SAR summary for anticancer activity.

SIRT2_SAR SAR SAR for SIRT2 Inhibition Favorable Favorable Substituents SAR->Favorable Unfavorable Unfavorable Substituents SAR->Unfavorable LargeEWG Large, Electron-Withdrawing (e.g., -Br, -Cl) Favorable->LargeEWG SmallEDG Small, Electron-Donating or -H (e.g., -OCH3, -H) Unfavorable->SmallEDG Potency_High High Potency LargeEWG->Potency_High Potency_Low Low Potency SmallEDG->Potency_Low

Caption: SAR summary for SIRT2 inhibition.

Experimental Protocols

To ensure the trustworthiness and reproducibility of SAR data, standardized and validated experimental protocols are essential. Below are methodologies for key assays used in the evaluation of these chroman analogs.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This protocol provides a self-validating system for assessing the effect of compounds on cancer cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[10] Mitochondrial dehydrogenases in living cells cleave the yellow MTT salt into purple formazan crystals.[11] The amount of formazan produced is proportional to the number of viable cells.[12]

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 6-substituted this compound analogs in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds.

    • Negative Control: Include wells with cells treated only with the vehicle (e.g., DMSO) at the highest concentration used for the compounds.

    • Positive Control: Include wells with a known cytotoxic agent (e.g., doxorubicin).

    • Blank Control: Include wells with medium but no cells to measure background absorbance.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.[13] Incubate for another 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully aspirate the medium from each well. Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[1][11] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results to determine the GI50 or IC50 value for each compound.

Protocol 2: Fluorometric SIRT2 Inhibition Assay

This protocol allows for the screening and quantitative evaluation of SIRT2 inhibitors.

Principle: This assay measures the deacetylase activity of the SIRT2 enzyme. A fluorogenic substrate is deacetylated by SIRT2, and a subsequent developer solution cleaves the deacetylated substrate, releasing a fluorescent group.[14] The presence of a SIRT2 inhibitor prevents this process, resulting in a reduced fluorescence signal.

Methodology:

  • Reagent Preparation: Prepare a 2X concentration of each test inhibitor in assay buffer. The kit should include a known inhibitor (e.g., Nicotinamide) as a positive control.[14][15]

  • Enzyme and Inhibitor Incubation: In a black, 96-well plate, add 5 µL of SIRT2 enzyme to each well.[14]

  • Add 45 µL of the diluted test inhibitors to the appropriate wells.

    • Enzyme Control (No Inhibition): Add 45 µL of assay buffer alone.

    • Inhibitor Control: Add 45 µL of the provided positive control inhibitor.

    • Solvent Control: Include a control with only the compound's solvent to check for interference.

  • Mix gently and incubate the plate for 5-10 minutes at 37°C.[15]

  • Reaction Initiation: Prepare a substrate mix containing the fluorogenic substrate and the NAD+ cofactor. Add 40-50 µL of this mix to each well to start the reaction.

  • Deacetylation Reaction: Incubate the plate for 30-60 minutes at 37°C, protected from light.

  • Development: Add 10-50 µL of developer solution to each well. Incubate for 10-15 minutes at 37°C.[14]

  • Fluorescence Measurement: Read the fluorescence using a microplate reader at an excitation wavelength of ~395 nm and an emission wavelength of ~541 nm.[14][15]

  • Data Analysis: Calculate the percent inhibition for each compound by comparing its fluorescence signal to the enzyme control (100% activity) and a no-enzyme blank (0% activity). Determine IC50 values from dose-response curves.

Conclusion

The structure-activity relationship of 6-substituted this compound analogs is highly target-dependent. For developing agents against multidrug-resistant cancers, the focus should be on 6-aryl substituted scaffolds bearing small, hydrophilic groups. In contrast, for creating potent and selective SIRT2 inhibitors for potential neuroprotective applications, the evidence strongly supports the use of large, electron-withdrawing groups directly attached to the 6-position. These clear, albeit divergent, SAR trends provide a robust framework for medicinal chemists and drug development professionals to design the next generation of chroman-based therapeutics with improved potency and selectivity.

References

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

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  • Crystallographic and SAR analyses reveal the high requirements needed to selectively and potently inhibit SIRT2 deacetylase and decanoylase. NIH. [Link]

  • Structure–Activity Relationship (SAR) Study of Ethyl 2-Amino-6-(3,5-dimethoxyphenyl)-4-(2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (CXL017) and the Potential of the Lead against Multidrug Resistance in Cancer Treatment. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Structure−Activity Relationship and Molecular Mechanisms of Ethyl 2-Amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate (sHA 14-1) and Its Analogues. Journal of Medicinal Chemistry - ACS Publications. [Link]

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  • Structure-Activity Relationship (SAR) Study of Ethyl 2-Amino-6-(3,5-dimethoxyphenyl)-4-(2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (CXL017) and the Potential of the Lead against Multidrug Resistance in Cancer Treatment. PMC - NIH. [Link]

  • Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration. (2021-01-14). RSC Publishing - The Royal Society of Chemistry. [Link]

  • Structure-Activity Relationship and Molecular Mechanisms of Ethyl 2-Amino-6-(3,5-dimethoxyphenyl)-4-(2-ethoxy-2-oxoethyl)-4H-chromene-3-ca rboxylate (CXL017) and Its Analogues. (2025-08-09). ResearchGate. [Link]

  • Examples of published SIRT2 inhibitors. ResearchGate. [Link]

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  • Synthesis of ethyl 2-oxo-2H-chromene-3-carboxylate. ResearchGate. [Link]

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  • Virtual Screening Combined with Enzymatic Assays to Guide the Discovery of Novel SIRT2 Inhibitors. (2023-05-27). MDPI. [Link]

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  • Antiplatelet Activity of Coumarins: In Vitro Assays on COX-1. PMC - NIH. [Link]

  • Coumarin Derivatives Inhibit ADP-Induced Platelet Activation and Aggregation. (2022-06-23). PMC - NIH. [Link]

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A Comparative Analysis of the Biological Activities of Chroman-2-carboxylate and Chromone-2-carboxylate Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, chroman and chromone scaffolds represent privileged structures due to their wide distribution in natural products and their versatile pharmacological profiles.[1][2] Both frameworks are oxygen-containing heterocyclic compounds, but a key structural distinction dictates their chemical properties and, consequently, their biological activities. The chroman skeleton features a saturated dihydropyran ring, whereas the chromone core contains an unsaturated γ-pyrone ring. This guide provides an in-depth, objective comparison of the biological activities associated with derivatives of chroman-2-carboxylate and chromone-2-carboxylate, supported by experimental data to inform future drug discovery and development efforts.

The presence of the 2-carboxylate group in both structures offers a versatile handle for chemical modification, allowing for the synthesis of a diverse library of derivatives with a wide spectrum of biological actions.[3] These activities span from anticancer and anti-inflammatory to antimicrobial and antioxidant effects.[1][4] Understanding the subtle yet significant differences in the biological profiles of these two scaffolds is crucial for the rational design of novel therapeutic agents.

Core Molecular Scaffolds

The fundamental difference between the two molecular families lies in the saturation of the pyran ring. This structural variance influences the planarity, electron distribution, and conformational flexibility of the molecules, which in turn affects their interaction with biological targets.

G cluster_0 Chroman-2-carboxylate cluster_1 Chromone-2-carboxylate a a b b

Caption: Core structures of Chroman-2-carboxylate and Chromone-2-carboxylate.

Comparative Biological Activities

This section will delve into a side-by-side comparison of the key biological activities reported for derivatives of chroman-2-carboxylate and chromone-2-carboxylate.

Anticancer Activity

Both chroman and chromone derivatives have demonstrated significant potential as anticancer agents, often acting through the induction of apoptosis and cell cycle arrest.[5]

Chroman-2-carboxylate Derivatives: These compounds have shown cytotoxic effects against various cancer cell lines. For instance, certain chroman carboxamide analogs have displayed growth inhibitory activity against breast cancer (MCF-7) cells.[5] A notable derivative, HHC, has demonstrated potent activity against melanoma cell lines A2058 and MM200 with IC50 values of 0.34 µM and 0.66 µM, respectively.[5] The mechanism of action for many chroman derivatives involves the induction of programmed cell death (apoptosis).[5]

Chromone-2-carboxylate Derivatives: The chromone scaffold is a well-established pharmacophore in the development of anticancer agents, with derivatives exhibiting cytotoxic, antiproliferative, antimetastatic, and antiangiogenic effects.[6][7] Chromone-2-carboxamide derivatives, in particular, have been extensively studied. For example, N-(2-furylmethylene) and α-methylated N-benzyl derivatives have shown significant growth inhibition in triple-negative breast cancer (MDA-MB-231) with GI50 values of 14.8 µM and 17.1 µM, respectively.[6] Mechanistic studies have revealed that these compounds can induce apoptosis and suppress key signaling pathways involving EGFR, FGFR3, and VEGF.[6] Furthermore, some chromone-2-carboxamides have demonstrated potent cytotoxicity against various cancer cell lines with IC50 values in the low micromolar range.[7][8] Interestingly, while chromone-2-carboxylic acid itself may not show antiproliferative effects, its complexation with metals like copper can lead to significant anticancer activity.[9]

Quantitative Comparison of Anticancer Activity:

Compound TypeDerivativeCancer Cell LineActivity (µM)Reference
ChromanHHCA2058 (Melanoma)IC50: 0.34[5]
ChromanHHCMM200 (Melanoma)IC50: 0.66[5]
ChromanAnalog 5kMCF-7 (Breast)GI50: 40.9[5]
ChromanAnalog 5lMCF-7 (Breast)GI50: 41.1[5]
ChromoneN-(2-furylmethylene) carboxamide (15)MDA-MB-231 (Breast)GI50: 14.8[6]
Chromoneα-methylated N-benzyl carboxamide (17)MDA-MB-231 (Breast)GI50: 17.1[6]
ChromoneMG-KKR-5-140AMDA-MB-231 (Breast)IC50: 0.82 µg/mL[8]
ChromoneCarboxamide derivative 13VariousIC50: 0.9–10[7]
Anti-inflammatory Activity

Inflammation is a key pathological factor in many diseases, and both chroman and chromone derivatives have been investigated for their anti-inflammatory potential.[4][10]

Chroman-2-carboxylate Derivatives: Certain chroman derivatives, such as 4-ferrocenylchroman-2-one, have been designed and synthesized as potent anti-inflammatory agents for conditions like rheumatoid arthritis.[11] These compounds have been shown to inhibit the production of pro-inflammatory mediators like nitric oxide (NO), IL-6, and TNF-α in LPS-stimulated macrophages.[11] The underlying mechanism often involves the inhibition of key signaling pathways such as NF-κB and MAPKs.[11]

Chromone-2-carboxylate Derivatives: Chromone-based compounds are well-recognized for their anti-inflammatory properties.[3][4] Derivatives of 2-oxo-2H-chromenyl and 2H-chromenyl-5-oxo-2,5-dihydrofuran-3-carboxylates have demonstrated effective inhibition of TNF-α.[12] Some of these compounds have shown potent in vitro activity with IC50 values in the nanomolar range, comparable to the standard drug Prednisolone.[12] In vivo studies in LPS-induced mouse models have further confirmed their anti-inflammatory effects, with significant reductions in TNF-α and IL-6 levels.[12] The structure-activity relationship suggests that the substitution pattern on the chromone ring plays a crucial role in their anti-inflammatory potency.[10]

Antimicrobial and Antifungal Activity

The emergence of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Both chroman and chromone scaffolds have served as a basis for the development of such compounds.

Chroman-2-carboxylate Derivatives: Molecules containing a chromane skeleton are known to exhibit a broad range of bioactivities, including antimicrobial properties.[13]

Chromone-2-carboxylate Derivatives: Chromone derivatives have shown promising activity against a variety of microbes.[1] For instance, certain chromone-based copper(II) complexes have been screened for their antibacterial activity.[14] Chromone-2-carboxamide derivatives have been investigated as anti-biofilm agents against Pseudomonas aeruginosa.[15] Interestingly, retro-amide counterparts of these carboxamides have shown potent inhibition of biofilm formation.[15] In the realm of antifungal agents, chromone derivatives have been tested against various Candida species.[16] While chromone-2-carboxylic acid itself showed no significant antifungal activity, other derivatives like chromone-3-carbonitriles have demonstrated potent inhibition of both fungal growth and biofilm formation.[16]

Experimental Protocol: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[9]

  • Cell Culture:

    • Maintain the desired cancer cell line (e.g., MCF-7, MDA-MB-231) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

    • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding:

    • Trypsinize the cells and perform a cell count using a hemocytometer.

    • Seed the cells into a 96-well microtiter plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound (chroman or chromone derivative) in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound in the culture medium.

    • Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Caption: Workflow for the MTT cytotoxicity assay.

Antioxidant Activity

Reactive oxygen species (ROS) are implicated in various diseases, making antioxidants a key area of research.

Chroman-2-carboxylate Derivatives: The chroman ring is a core component of Vitamin E (tocopherol) and its water-soluble analog, Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid), which are potent antioxidants.[17][18][19] This inherent antioxidant property of the chroman scaffold makes its derivatives promising candidates for combating oxidative stress.

Chromone-2-carboxylate Derivatives: Chromone derivatives also exhibit significant antioxidant properties.[20][21] The antioxidant activity can be evaluated using various assays such as the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay, the oxygen radical absorption capacity (ORAC) assay, and the ferric reducing antioxidant power (FRAP) assay.[20] Some chromone carboxamide derivatives have been specifically designed to possess both antioxidant and µ-calpain inhibitory activities, which could be beneficial in neurodegenerative disorders where oxidative stress and calcium dysregulation are contributing factors.[21]

Conclusion

Both chroman-2-carboxylate and chromone-2-carboxylate scaffolds serve as valuable platforms for the development of new therapeutic agents. The choice between these two core structures should be guided by the specific biological target and the desired pharmacological profile.

  • Chroman-2-carboxylate derivatives , with their structural similarity to the potent antioxidant Vitamin E, are particularly promising for applications where antioxidant and neuroprotective effects are desired. Their flexible, non-planar structure may favor interactions with different biological targets compared to their planar chromone counterparts.

  • Chromone-2-carboxylate derivatives , on the other hand, have a more extensive and established record in anticancer and anti-inflammatory research. Their rigid, planar structure and electron-rich aromatic system appear to be well-suited for interacting with a variety of enzymes and receptors implicated in these diseases.

Further research involving the synthesis of novel derivatives and direct, head-to-head comparative studies under standardized assay conditions will be crucial to fully elucidate the therapeutic potential of each scaffold and to guide the rational design of next-generation drugs.

References

  • Benchchem. (n.d.). Comparative study of the pharmacological properties of chroman-2-carboxylate derivatives.
  • PubMed. (2024). Exploring chromone-2-carboxamide derivatives for triple-negative breast cancer targeting EGFR, FGFR3, and VEGF pathways: Design, synthesis, and preclinical insights.
  • MDPI. (n.d.). Chromone-Based Copper(II) Complexes as Potential Antitumour Agents: Synthesis, Chemical Characterisation and In Vitro Biological Evaluation.
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  • AACR Journals. (2023). Antiproliferative activity of substituted chromone-2-carboxamides on MDA-MB-231 cells and their 3D pharmacophore models.
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  • MDPI. (n.d.). Antioxidant Properties and Oxidative Transformation of Different Chromone Derivatives.
  • NIH. (2023). Antifungal and antibiofilm activities of chromones against nine Candida species.
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  • PubMed. (n.d.). Antioxidant effect of manganese.
  • MDPI. (n.d.). Advanced Hybrid Polysaccharide—Lipid Nanocarriers for Bioactivity Improvement of Phytochemicals from Centella asiatica and Hypericum perforatum.
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A Spectroscopic Guide to the Synthesis of Ethyl Chroman-2-carboxylate: From Precursors to Product

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth spectroscopic comparison of Ethyl Chroman-2-carboxylate and its synthetic precursors, salicylaldehyde and ethyl acrylate. Designed for researchers, synthetic chemists, and quality control professionals, this document elucidates the key spectral transformations that occur during the synthesis, offering a robust framework for reaction monitoring, structural verification, and purity assessment. By understanding the distinct spectroscopic fingerprints of each molecule, scientists can confidently track the consumption of starting materials and confirm the formation of the desired chroman architecture.

Part 1: The Chemical Transformation: Synthesis Overview

The synthesis of this compound is a classic example of a tandem reaction, typically involving a base-catalyzed Michael addition followed by an intramolecular cyclization. Salicylaldehyde provides the phenolic hydroxyl group and the aromatic backbone, while ethyl acrylate serves as the Michael acceptor. The reaction results in the formation of the heterocyclic chroman ring system, a privileged scaffold in many biologically active compounds.[1]

The success of this synthesis is contingent on the complete consumption of the precursors and the unambiguous formation of the new bicyclic structure. Spectroscopy is the primary tool for verifying this transformation, as the distinct functional groups of the reactants give way to a new set of spectral signatures in the product.

G cluster_product Product Salicylaldehyde Salicylaldehyde plus + EthylAcrylate Ethyl Acrylate EthylChroman This compound EthylAcrylate->EthylChroman

Caption: Reaction scheme for the synthesis of this compound.

Part 2: Experimental Protocols for Spectroscopic Analysis

To ensure data integrity and comparability, standardized protocols for sample preparation and analysis are essential. The following methods represent best practices for acquiring high-quality spectroscopic data for the compounds discussed.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte (precursor or purified product) in approximately 0.6 mL of deuterated chloroform (CDCl₃).[2] Ensure the sample is fully dissolved.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

  • Data Acquisition (¹H NMR): Acquire the proton NMR spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Acquisition (¹³C NMR): Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a greater number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C.

Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation:

    • For Liquids (Salicylaldehyde, Ethyl Acrylate): Place a single drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

    • For the Product (this compound): If liquid, use the neat method. If solid, prepare a KBr pellet by grinding a small amount of sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

  • Background Collection: Record a background spectrum of the empty sample compartment (or the clean ATR crystal) to subtract atmospheric H₂O and CO₂ signals.

  • Data Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.

Part 3: In-Depth Comparative Spectral Analysis

The core of this guide lies in the direct comparison of the spectral data. The disappearance of precursor signals and the appearance of product signals provide definitive evidence of the chemical transformation.

¹H NMR Spectroscopy: A Tale of Three Protons

The proton NMR spectrum provides the most dramatic and informative view of the reaction's progress. The key diagnostic regions are the downfield aldehyde and vinyl regions, and the upfield aliphatic region.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm in CDCl₃)

Functional GroupSalicylaldehydeEthyl AcrylateThis compoundComment on Transformation
Phenolic OH~11.07 (s, 1H)[3]--Disappearance confirms cyclization.
Aldehyde CHO~9.9 (s, 1H)[3]--Disappearance confirms reaction of the aldehyde.
Aromatic Ar-H7.0 - 7.6 (m, 4H)[3]-6.8 - 7.2 (m, 4H)Signals shift slightly and may show altered multiplicity.
Vinylic =CH₂-5.78 (d, 1H), 6.37 (d, 1H)[4]-Disappearance confirms Michael addition.
Vinylic =CH-6.09 (dd, 1H)[4]-Disappearance confirms Michael addition.
Chroman CH (C2)--~4.8 (t, 1H)New signal , confirms heterocycle formation.
Chroman CH₂ (C3)--~2.2 (m, 2H)New signals , confirm heterocycle formation.
Chroman CH₂ (C4)--~2.9 (t, 2H)New signals , confirm heterocycle formation.
Ester O-CH₂-4.18 (q, 2H)[4]~4.2 (q, 2H)Retained from ethyl acrylate, may shift slightly.
Ester CH₃-1.20 (t, 3H)[4]~1.3 (t, 3H)Retained from ethyl acrylate, may shift slightly.
  • Salicylaldehyde Fingerprint: Characterized by two highly deshielded singlets for the phenolic proton (~11 ppm) and the aldehyde proton (~9.9 ppm), and a multiplet pattern in the aromatic region.[3][5]

  • Ethyl Acrylate Fingerprint: Defined by the AMX splitting pattern of the three vinylic protons between 5.7 and 6.4 ppm, and the classic quartet-triplet signature of the ethyl group.[4][6]

  • This compound Confirmation: The successful synthesis is confirmed by the complete disappearance of the aldehyde and vinylic proton signals. Concurrently, new signals appear in the aliphatic region (2-5 ppm) corresponding to the newly formed stereocenter (C2-H) and methylene groups (C3-H₂, C4-H₂) of the chroman ring. The ethyl ester signals remain, serving as an internal structural confirmation.

¹³C NMR Spectroscopy: Tracking Carbon Skeleton Rearrangement

The ¹³C NMR spectrum corroborates the findings from the ¹H NMR, providing a clear map of the carbon framework's transformation.

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm in CDCl₃)

Carbon TypeSalicylaldehydeEthyl AcrylateThis compoundComment on Transformation
Aldehyde C=O~196.5[7]--Disappearance confirms aldehyde reaction.
Ester C=O-~166.0[8]~172.7[9]Retained, but shifts downfield due to new environment.
Aromatic C-O~162.2[7]-~154.0Retained, but shifts due to ether formation.
Aromatic C-CHO~120.9[7]-~120.0Retained, but shifts due to new substituent.
Aromatic C-H117-137[7]-117-130Retained, with slight shifts.
Vinylic =CH₂-~128.5[8]-Disappearance confirms Michael addition.
Vinylic =CH-~130.3[8]-Disappearance confirms Michael addition.
Chroman C2 (O-CH-CO)--~74.6[9]New signal , confirms heterocycle formation.
Chroman C3 (CH₂)--~26.2[9]New signal , confirms heterocycle formation.
Chroman C4 (Ar-CH₂)--~35.3[9]New signal , confirms heterocycle formation.
Ester O-CH₂-~60.5[8]~61.2[9]Retained from ethyl acrylate.
Ester CH₃-~14.1[8]~14.2[9]Retained from ethyl acrylate.
  • Key Disappearances: The most notable changes are the loss of the downfield aldehyde carbonyl carbon (~196 ppm) from salicylaldehyde and the two sp² vinylic carbons (~128-131 ppm) from ethyl acrylate.[7][8]

  • Key Appearances: The formation of the product is marked by the appearance of three new sp³ carbon signals for the aliphatic portion of the chroman ring, including the characteristic C2 carbon at ~75 ppm.

FT-IR Spectroscopy: Monitoring Functional Group Interconversion

FT-IR spectroscopy provides a rapid and effective method for monitoring the reaction by tracking the characteristic vibrational modes of the key functional groups.

Table 3: Comparative FT-IR Vibrational Frequencies (cm⁻¹)

Vibrational ModeSalicylaldehydeEthyl AcrylateThis compoundComment on Transformation
O-H Stretch (Phenol)~3200 (broad)--Disappearance confirms ether linkage formation.
C=O Stretch (Aldehyde)~1680[10]--Disappearance confirms aldehyde reaction.
C=O Stretch (Ester)-~1730[11]~1735[2]Retained, often with a slight shift.
C=C Stretch (Vinyl)-~1635-Disappearance confirms Michael addition.
C-O-C Stretch (Aryl Ether)--~1240[9]New signal , confirms cyclization.
C-O Stretch (Ester)~1282 (C-OH)[12]~1180~1189[9]Complex region, but changes are expected.
  • Salicylaldehyde Signature: A very broad O-H stretch centered around 3200 cm⁻¹ due to strong intramolecular hydrogen bonding, and a sharp, strong aldehyde C=O stretch around 1680 cm⁻¹.[10][12]

  • Ethyl Acrylate Signature: A strong ester C=O stretch around 1730 cm⁻¹ and a medium C=C vinyl stretch around 1635 cm⁻¹.[11]

  • This compound Confirmation: The reaction is complete when the broad phenolic O-H band and the aldehyde C=O stretch from salicylaldehyde have vanished. The C=C stretch from ethyl acrylate should also be absent. The spectrum of the product is characterized by the persistent ester C=O stretch (~1735 cm⁻¹) and the appearance of a new, strong C-O-C ether stretching band.[2][9]

Part 4: Logical Workflow for Spectroscopic Verification

The process of confirming the synthesis follows a logical progression, starting with crude reaction monitoring and ending with the characterization of the purified material.

G cluster_synthesis cluster_analysis A Combine Salicylaldehyde, Ethyl Acrylate, and Catalyst B Reaction Monitoring (TLC or crude FT-IR/¹H NMR) A->B C Aqueous Workup & Solvent Evaporation B->C D Purification (e.g., Column Chromatography) C->D E Acquire ¹H NMR Spectrum D->E F Acquire ¹³C NMR Spectrum D->F G Acquire FT-IR Spectrum D->G H Comparative Data Analysis E->H F->H G->H I Structure Confirmed H->I

Caption: Workflow for synthesis, purification, and spectroscopic confirmation.

Conclusion

The spectroscopic comparison of this compound with its precursors, salicylaldehyde and ethyl acrylate, provides a clear and definitive method for verifying its synthesis. Each analytical technique offers a unique but complementary perspective on the chemical transformation. ¹H NMR confirms the consumption of aldehyde and vinyl protons and the formation of the new aliphatic ring system. ¹³C NMR tracks the changes in the carbon skeleton, particularly the loss of the aldehyde carbonyl and the appearance of new sp³ carbons. Finally, FT-IR offers a rapid check for the disappearance of the key hydroxyl and aldehyde functionalities and the retention of the ester group. By employing these techniques in concert, researchers can achieve a high degree of confidence in the structural identity and purity of their synthesized product.

References

  • ResearchGate. (n.d.). Assignment of 1 H-NMR spectrum for salicylaldehyde. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). FT-IR spectra of salicylaldehyde (1a), o-vanilin (1b), the chiral half... Retrieved from ResearchGate. [Link]

  • Indian Academy of Sciences. (1967). Infrared spectra of salicylaldehyde complexes of some alkali metals. Retrieved from Indian Academy of Sciences. [Link]

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  • SpectraBase. (n.d.). Salicylaldehyde. Retrieved from SpectraBase. [Link]

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A Researcher's Guide to Functional Group Confirmation of Ethyl Chroman-2-carboxylate via FTIR Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's chemical structure is a cornerstone of scientific rigor. For chiral building blocks like (S)-Ethyl Chroman-2-carboxylate, which serve as foundational scaffolds in medicinal chemistry, verifying the integrity of its functional groups is paramount.[1] This guide provides an in-depth, experience-driven comparison of expected versus experimental outcomes in the Fourier-Transform Infrared (FTIR) spectroscopic analysis of Ethyl Chroman-2-carboxylate, a molecule featuring a critical ester, a cyclic ether, and an aromatic ring system.

The Rationale: Why FTIR is a First-Line Analytical Tool

FTIR spectroscopy is a rapid, non-destructive, and highly informative analytical technique for identifying functional groups within a molecule.[2] The principle lies in the interaction of infrared radiation with molecular vibrations. Specific bonds and functional groups absorb IR radiation at characteristic frequencies, causing them to stretch or bend.[2] This absorption pattern creates a unique spectral "fingerprint," allowing for the confirmation of a molecule's structural components. For a synthetic intermediate like this compound, FTIR serves as an essential quality control checkpoint, ensuring the desired chemical transformations have occurred and the correct functional groups are present before proceeding to more complex synthetic steps.

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

The following protocol outlines the Attenuated Total Reflectance (ATR) method, a widely used and highly efficient technique for liquid sample analysis that requires minimal sample preparation.[3][4]

Instrumentation:

  • Fourier-Transform Infrared (FTIR) Spectrometer equipped with a Diamond or Zinc Selenide (ZnSe) ATR accessory.[5]

Sample:

  • This compound (liquid)

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is impeccably clean. Wipe the crystal surface with a lint-free tissue soaked in a volatile solvent (e.g., isopropanol or ethanol) and allow it to dry completely.[6][7]

    • Acquire a background spectrum of the clean, empty ATR crystal. This spectrum will be automatically subtracted from the sample spectrum to negate interference from atmospheric CO2 and water vapor, as well as any intrinsic absorbance from the crystal itself.

  • Sample Application:

    • Place a single drop of this compound directly onto the center of the ATR crystal. For optimal results, only a small amount is needed to completely cover the crystal surface.[3][5][6]

  • Spectrum Acquisition:

    • Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.[8] Co-adding multiple scans (e.g., 16 or 32) is recommended to improve the signal-to-noise ratio.

  • Data Processing and Cleaning:

    • After the measurement is complete, meticulously clean the ATR crystal using a solvent-moistened tissue to remove all traces of the sample.[3][7] This prevents cross-contamination of subsequent measurements.

FTIR_Workflow Diagram 1: ATR-FTIR Experimental Workflow cluster_prep Preparation cluster_analysis Analysis cluster_cleanup Post-Analysis Clean_Crystal 1. Clean ATR Crystal Acquire_Background 2. Acquire Background Spectrum Clean_Crystal->Acquire_Background Apply_Sample 3. Apply Liquid Sample Acquire_Background->Apply_Sample Acquire_Spectrum 4. Acquire Sample Spectrum Apply_Sample->Acquire_Spectrum Process_Data 5. Process and Analyze Data Acquire_Spectrum->Process_Data Clean_Crystal_Post 6. Clean ATR Crystal Process_Data->Clean_Crystal_Post

Caption: Key functional groups of this compound.

Below is a comparative table summarizing the expected and experimentally observed FTIR absorption frequencies for this compound.

Functional GroupVibrational ModeExpected Range (cm⁻¹)Rationale and Comparative Insights
Ester C=O Stretch1750 - 1735This is one of the most intense and easily identifiable peaks in the spectrum. [9][10]For aliphatic esters, this strong, sharp absorption typically appears in the 1750-1735 cm⁻¹ range. [11][12]Its position can be influenced by conjugation; however, in this compound, the carbonyl is not directly conjugated with the aromatic ring, thus it is expected in this higher frequency range. [11][13]
C-O Stretch1300 - 1000Esters exhibit two distinct C-O stretching vibrations: one for the C(=O)-O bond and another for the O-C (alkyl) bond. These typically appear as two or more strong bands in the fingerprint region. [11][12]The asymmetric C-O-C stretch is usually found between 1300-1160 cm⁻¹. [14]
Cyclic Ether (Chroman) C-O-C Asymmetric Stretch1300 - 1200The chroman ring contains an aryl alkyl ether linkage. Aryl alkyl ethers characteristically show a strong, asymmetric C-O-C stretching band between 1300 cm⁻¹ and 1200 cm⁻¹. [15][16]This is often a prominent peak in the spectrum.
C-O-C Symmetric Stretch1050 - 1010A second, symmetric C-O-C stretching band for aryl alkyl ethers is typically observed in the 1050-1010 cm⁻¹ range. [15]The presence of both ether bands, along with the ester C-O stretches, contributes to a complex but characteristic pattern in the fingerprint region.
Aromatic Ring =C-H Stretch3100 - 3000Aromatic C-H stretching vibrations appear at frequencies slightly higher than the 3000 cm⁻¹ threshold, distinguishing them from aliphatic C-H stretches. [17][18]These peaks are typically of weak to medium intensity.
C=C In-Ring Stretch1600 - 1585 & 1500 - 1400The aromatic ring itself has characteristic carbon-carbon stretching vibrations that result in sharp, medium-intensity peaks. [17][18]The presence of two distinct bands in these regions is a strong indicator of an aromatic system. [19]
C-H Out-of-Plane Bend900 - 675The pattern of strong absorptions in this region can be diagnostic of the substitution pattern on the aromatic ring. [17][19]For the ortho-disubstituted pattern in the chroman structure, a strong band is expected.
Alkyl Groups -C-H Stretch3000 - 2850The sp³ hybridized C-H bonds of the ethyl group and the chroman ring will show strong, sharp absorptions just below 3000 cm⁻¹. [18][20]These are ubiquitous in organic molecules but their presence confirms the aliphatic portions of the structure.
Trustworthiness Through Self-Validation

The strength of this FTIR analysis lies in its self-validating nature. The confirmation of this compound's structure does not rely on a single peak but on the simultaneous presence of all characteristic bands and the absence of unexpected ones . For instance:

  • The presence of a strong C=O stretch at ~1740 cm⁻¹ coupled with C-O stretches confirms the ester. [11][12]* The observation of aromatic C=C and C-H stretches confirms the benzene ring. [17][18]* The distinct C-O-C ether bands confirm the chroman ring system. [15]* Crucially, the absence of a broad O-H stretching band (typically ~3500-3200 cm⁻¹) confirms that the starting material, such as salicylaldehyde, has been fully consumed and no hydrolysis of the ester has occurred. [20] By systematically verifying each component, researchers can build a high-confidence conclusion about the molecular identity and purity from a single, rapidly acquired spectrum. This foundational check is indispensable before committing valuable resources to subsequent stages of drug development.

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A Comparative Guide to Organocatalysis and Enzymatic Resolution for Chiral Chroman Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Chromans in Drug Development

The chroman scaffold is a privileged heterocyclic motif, forming the core structure of a vast array of natural products and pharmacologically active molecules, most notably Vitamin E (α-tocopherol).[1][2] The stereochemistry of substituents on the chroman ring is paramount, as different enantiomers of the same molecule can exhibit dramatically different biological activities, pharmacokinetic profiles, and toxicities.[3][4][5] Consequently, the development of efficient and highly selective methods for accessing enantiomerically pure chromans is a critical endeavor in medicinal chemistry and pharmaceutical development.[6][7] This guide provides an in-depth, objective comparison of two powerful strategies for achieving this goal: asymmetric organocatalysis and enzymatic kinetic resolution. We will explore the fundamental principles, performance, and practical considerations of each methodology, supported by experimental data, to empower researchers to make informed decisions for their synthetic campaigns.

Part 1: Asymmetric Organocatalysis - Building Chirality from the Ground Up

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, offering a robust, metal-free alternative for constructing chiral centers.[8][9] In the context of chroman synthesis, organocatalysis typically operates by creating the chiral molecule directly from achiral or prochiral precursors in a single, stereocontrolled process. This is often achieved through cascade or domino reactions, where multiple bonds and stereocenters are formed in a single pot, enhancing synthetic efficiency.[10][11][12]

Core Principle & Mechanistic Insight

A prevalent organocatalytic strategy for chroman synthesis involves the activation of substrates through the formation of transient, chiral intermediates like iminium ions or enamines.[13][14] For instance, a chiral secondary amine catalyst (e.g., a diphenylprolinol silyl ether) can react with an α,β-unsaturated aldehyde (enal) to form a chiral iminium ion. This activation lowers the LUMO of the enal, facilitating a stereocontrolled reaction with a nucleophile, such as a phenol derivative. Subsequent intramolecular cyclization then yields the chiral chroman framework.[15][16] The catalyst's specific three-dimensional structure dictates the facial selectivity of the nucleophilic attack, thereby controlling the absolute stereochemistry of the final product.[17][18]

Organocatalysis_Mechanism sub Substrates (e.g., Salicylaldehyde derivative + Enal) iminium Chiral Iminium Ion (Activated Intermediate) sub->iminium + Catalyst cat Chiral Amine Catalyst cat->iminium add Asymmetric Conjugate Addition iminium->add inter Cyclization Precursor add->inter Nucleophilic Attack cycl Intramolecular Oxa-Michael Addition inter->cycl prod_cat Product-Catalyst Complex cycl->prod_cat prod_cat->cat Catalyst Regeneration prod Chiral Chroman Product prod_cat->prod Hydrolysis

Caption: Organocatalytic cycle via iminium ion activation.

Performance & Experimental Data

Organocatalytic methods are renowned for delivering exceptionally high levels of enantioselectivity, often exceeding 99% enantiomeric excess (e.e.). Yields are generally good to excellent, and the reactions can often construct multiple stereocenters with high diastereoselectivity.

Table 1: Performance Data for Organocatalytic Chiral Chroman Synthesis

Catalyst Type Substrates Yield (%) e.e. (%) d.r. Reference
(S)-Diphenylprolinol TMS ether (E)-2-hydroxyaryl-2-oxobut-3-enoate + Enals Up to 96 >99 >30:1 [10]
Squaramide-Quinine 2-Hydroxynitrostyrenes + trans-β-nitroolefins Up to 82 Up to 99 >20:1 [1][12]
Secondary Amine Aliphatic aldehydes + Nitro-chromenes + α,β-unsaturated aldehydes 20 - 66 >99 >20:1 [11]

| Bifunctional Amine-Metal Lewis Acid | Cyclohexanones + Salicylaldehydes | Up to 87 | Up to 99 | 11:1:1 |[17] |

Key Strengths:

  • High Enantioselectivity: Directly forms the desired enantiomer with typically >95% e.e.

  • Atom Economy: Asymmetric synthesis is inherently more atom-economical than resolution.

  • Complexity Generation: Cascade reactions can build complex molecular architectures in a single step.[19]

  • Metal-Free: Avoids potential contamination of the final product with toxic heavy metals, a crucial consideration in drug development.[9]

Limitations:

  • Substrate Specificity: A specific catalyst may have a narrow substrate scope.

  • Catalyst Loading: Can require higher catalyst loadings (1-20 mol%) compared to enzymes.

  • Reaction Time: Reactions can sometimes be slow, requiring 24-72 hours for completion.[2]

Part 2: Enzymatic Resolution - Nature's Approach to Chirality

Enzymatic kinetic resolution is a biocatalytic technique that separates a racemic mixture (a 50:50 mix of two enantiomers) by selectively catalyzing a reaction on only one of the enantiomers.[20][21] For chroman synthesis, this typically involves the resolution of a racemic chroman-4-ol intermediate. Lipases are the most commonly employed enzymes for this purpose due to their broad substrate tolerance, high enantioselectivity, and stability in organic solvents.[22][23]

Core Principle & Mechanistic Insight

The process relies on the inherent chirality of the enzyme's active site.[24] When a racemic mixture of a chroman alcohol is presented to a lipase, one enantiomer fits preferentially into the active site and undergoes a transformation (e.g., acylation), while the other enantiomer is a poor fit and reacts much more slowly or not at all.[25][26] This difference in reaction rates allows for the separation of the fast-reacting enantiomer (now in its acylated form) from the slow-reacting (unreacted) enantiomer.

The mechanism of lipase-catalyzed acylation involves a catalytic triad (typically Ser-His-Asp) in the enzyme's active site. A serine residue acts as a nucleophile, attacking the acyl donor (e.g., vinyl acetate) to form a covalent acyl-enzyme intermediate.[20] This intermediate then transfers the acyl group to the preferred enantiomer of the chroman alcohol, regenerating the enzyme.

Enzymatic_Resolution_Workflow racemate Racemic Chroman-4-ol ((R)-OH + (S)-OH) reaction Enantioselective Acylation racemate->reaction enzyme Lipase + Acyl Donor (e.g., Vinyl Acetate) enzyme->reaction separation Separation (e.g., Chromatography) reaction->separation Mixture of (R)-OAc and (S)-OH (at ~50% conversion) product_R (R)-Chroman-4-acetate (Product) separation->product_R product_S (S)-Chroman-4-ol (Unreacted Substrate) separation->product_S

Caption: General workflow for lipase-catalyzed kinetic resolution.

Performance & Experimental Data

The success of a kinetic resolution is measured by the enantiomeric excess of both the product (eeP) and the remaining substrate (eeS), and the enantiomeric ratio (E-value), which quantifies the enzyme's selectivity. An E-value > 200 is considered excellent for preparative purposes.[22][27]

Table 2: Performance Data for Lipase-Catalyzed Resolution of Chiral Chromans

Enzyme Substrate Acyl Donor eeS (%) eeP (%) E-value Reference
AK Lipase (Pseudomonas fluorescens) trans-2-phenylchroman-4-ol Vinyl Acetate 50-99 >99 >200 [22]
Lipase PS (Pseudomonas cepacia) (±)-2-phenyl-2,3-dihydro-4H-chromen-4-ol Vinyl Acetate >99 >99 High [28]
Burkholderia cepacia Lipase 4-Chromanols Vinyl Acetate 85-99 85-99 High [23]

| Novozym 435 (Candida antarctica B) | 2-substituted cycloalkanols (analogs) | Vinyl Acetate | >99 | >99 | >200 |[29] |

Key Strengths:

  • Exceptional Selectivity: Enzymes can exhibit near-perfect enantioselectivity, leading to products with >99% e.e.[30]

  • Mild Conditions: Reactions are run under mild conditions (e.g., room temperature, neutral pH), preserving sensitive functional groups.[24]

  • Broad Applicability: A single enzyme, like Lipase PS or Novozym 435, can often resolve a wide range of substrates.

  • Green Chemistry: Biocatalysis is a cornerstone of green chemistry, using biodegradable catalysts and often aqueous or minimal solvent systems.[24]

Limitations:

  • 50% Yield Cap: The theoretical maximum yield for any kinetic resolution is 50% for a single enantiomer, as the other half of the racemic starting material is the "wrong" isomer.

  • Separation Required: The product and the unreacted starting material must be separated after the reaction.

  • Racemate Synthesis: Requires the initial synthesis of the racemic substrate.

Part 3: Head-to-Head Comparison and Strategic Selection

The choice between organocatalysis and enzymatic resolution is not arbitrary; it is a strategic decision based on the specific goals of the synthesis, available resources, and the target molecule's structure.

Comparative Analysis Summary

Table 3: Feature Comparison: Organocatalysis vs. Enzymatic Resolution

Feature Asymmetric Organocatalysis Enzymatic Kinetic Resolution
Core Strategy Asymmetric Synthesis: Creates a single enantiomer from prochiral precursors. Resolution: Separates a racemic mixture.
Theoretical Yield Up to 100% Maximum 50% for one enantiomer.
Stereoselectivity Excellent (often >99% e.e.). Excellent (often >99% e.e. for both product and substrate).
Atom Economy High. Lower, as 50% of the starting material is unreacted.
Process Steps Often a one-pot reaction to the final chiral product. Requires synthesis of racemate, resolution, and separation.
Catalyst Source Synthetic, rationally designed small molecules. Natural (wild-type) or engineered enzymes.
Operating Conditions Mild to moderate, often in organic solvents. Very mild (ambient temp/pressure), often in green solvents.
Key Advantage Direct, efficient construction of complex chiral molecules. High reliability, broad substrate scope, and operational simplicity.

| Primary Drawback | Catalyst/substrate specificity; can require optimization. | Inherent 50% yield limit for the desired product. |

Decision-Making Framework

The following flowchart provides a logical framework for selecting the appropriate methodology based on project priorities.

Decision_Tree start Project Goal: Synthesize a Chiral Chroman q1 Is maximizing yield and atom economy the primary concern? start->q1 org_path Pursue Asymmetric Organocatalysis q1->org_path Yes q2 Are both enantiomers required for SAR studies? q1->q2 No org_desc Ideal for creating complex structures directly and efficiently. Best for large-scale synthesis where yield is critical. org_path->org_desc enz_path Pursue Enzymatic Kinetic Resolution q2->enz_path Yes q3 Is the racemic precursor readily accessible? q2->q3 No enz_desc Provides access to both enantiomers with high purity from a single experiment. Excellent for screening and initial studies. enz_path->enz_desc q3->enz_path Yes org_path2 Pursue Asymmetric Organocatalysis q3->org_path2 No org_path2->org_desc

Sources

A Comparative Analysis of the Biological Activities of Ethyl Chroman-2-carboxylate and Clofibrate

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of therapeutic agents targeting metabolic and inflammatory disorders, both chroman-based structures and fibrates have carved out significant areas of investigation. This guide provides a detailed comparative analysis of Ethyl Chroman-2-carboxylate, a derivative of the privileged chroman scaffold, and Clofibrate, a well-established fibric acid derivative. While both compounds have been investigated for their lipid-lowering effects, their broader biological activities and mechanisms of action present a nuanced picture. This document aims to synthesize the available experimental data, provide detailed experimental protocols for comparative evaluation, and offer insights into their underlying mechanisms of action to guide further research and development.

The chroman scaffold is a core structure in many biologically active molecules, and its derivatives are known for a wide range of activities including antioxidant, anti-inflammatory, and anticancer properties.[1][2] this compound, as a member of this class, has been a subject of interest for its potential therapeutic applications.[1][3] Clofibrate, on the other hand, is a first-generation fibrate drug historically used to treat hyperlipidemia.[4][5] Although its clinical use has been largely superseded by newer, safer alternatives due to adverse effects, it remains a critical reference compound in lipid-lowering research, primarily due to its well-characterized mechanism as a peroxisome proliferator-activated receptor alpha (PPARα) agonist.[4][6][7]

This guide will delve into a head-to-head comparison of their hypolipidemic effects, supported by in vivo data, and explore other potential biological activities such as antioxidant and anti-inflammatory actions.

Comparative Biological Activity: A Data-Driven Overview

The primary area of direct comparison between this compound and clofibrate lies in their ability to modulate lipid profiles. Several studies have evaluated these compounds in various rat models of hyperlipidemia.

Hypolipidemic/Antilipidemic Activity

Experimental evidence suggests that specific analogs of this compound exhibit potent hypolipidemic activity, comparable or even superior to clofibrate in certain models.

A key study compared the antilipidemic properties of ethyl 6-chlorochroman-2-carboxylate with clofibrate in three distinct rat models.[8] The data demonstrated that ethyl 6-chlorochroman-2-carboxylate was an effective agent against both high triglycerides and cholesterol in Triton WR-1339 induced hyperlipidemic rats, sucrose-fed hyperlipidemic rats, and chow-fed normolipemic rats, much like clofibrate.[8]

Further investigations in sucrose-fed, fasted male Sprague-Dawley rats revealed that ethyl 6-chlorochroman-2-carboxylate was a more effective hypocholesterolemic drug than clofibrate.[9] Both compounds were shown to decrease serum alpha-lipoprotein cholesterol and pre-beta-lipoprotein triglyceride concentrations.[9] Interestingly, while both compounds influenced lipoprotein profiles, some mechanistic divergences were observed. For instance, in clofibrate-treated rats, there was an increase in serum free cholesterol that correlated with a reduction in lecithin: cholesterol acyltransferase activity, a correlation not seen with the chroman analog.[9][10] Additionally, only ethyl 6-chlorochroman-2-carboxylate was found to lower liver cholesterol levels while increasing liver triglycerides.[9]

The following table summarizes the comparative effects of a chlorinated analog of this compound and Clofibrate on serum lipid profiles in a sucrose-fed rat model.

Table 1: Comparative Effects on Serum Lipid Profile in Sucrose-Fed Rats

CompoundDose (mmol/kg)Change in Serum CholesterolChange in Serum TriglyceridesReference
Ethyl 6-chlorochroman-2-carboxylate0.2 - 0.4More effective reduction than clofibrateSignificant reduction[9]
Clofibrate0.2 - 0.4Significant reductionSignificant reduction[9]

It is important to note that the substitution on the chroman ring, such as the chloro group at the 6-position, appears to be crucial for the observed hypolipidemic activity of these cyclic clofibrate analogs.[9]

Mechanisms of Action: A Tale of Two Molecules

While both compounds exhibit lipid-lowering effects, their primary mechanisms of action, as currently understood, diverge significantly.

Clofibrate: The Archetypal PPARα Agonist

Clofibrate's mechanism is well-established and serves as a textbook example of fibrate drug action. It functions primarily as an agonist of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that is a key regulator of lipid metabolism.[6][7]

The activation of PPARα by clofibrate leads to a cascade of downstream effects:

  • Increased Fatty Acid Oxidation: PPARα activation upregulates genes involved in the beta-oxidation of fatty acids in both peroxisomes and mitochondria. This increased catabolism reduces the availability of fatty acids for triglyceride synthesis.[6]

  • Enhanced Lipoprotein Lipase (LPL) Activity: Clofibrate increases the activity of LPL, an enzyme that hydrolyzes triglycerides within circulating lipoproteins like very-low-density lipoproteins (VLDL).[4][6] This accelerates the clearance of triglycerides from the bloodstream.

  • Reduced Hepatic VLDL Production: By modulating gene expression in the liver, clofibrate decreases the synthesis and secretion of VLDL particles, which are the primary carriers of triglycerides.[6]

  • Modulation of Apolipoproteins: Clofibrate can also influence the expression of apolipoproteins, such as increasing the production of ApoA-I and ApoA-II, which are key components of high-density lipoprotein (HDL), often referred to as "good cholesterol".[6]

The following diagram illustrates the signaling pathway of clofibrate's action.

clofibrate_moa cluster_nucleus Nucleus Clofibrate Clofibrate PPARa PPARα Clofibrate->PPARa Binds & Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to TargetGenes Target Genes (e.g., LPL, CPT1) PPRE->TargetGenes Regulates Transcription LPL Lipoprotein Lipase Activity TargetGenes->LPL Upregulates FAO Fatty Acid Oxidation TargetGenes->FAO Upregulates VLDL_prod Hepatic VLDL Production TargetGenes->VLDL_prod Downregulates Nucleus Nucleus TG_clearance Increased Triglyceride Clearance LPL->TG_clearance Leads to TG_synthesis Decreased Triglyceride Synthesis FAO->TG_synthesis Leads to Serum_TG Lower Serum Triglycerides VLDL_prod->Serum_TG Affects

Caption: Mechanism of action of Clofibrate via PPARα activation.

This compound: A Potential Multi-Target Agent

The precise molecular mechanism underlying the hypolipidemic activity of this compound is less defined than that of clofibrate. However, based on the activities of structurally related chroman derivatives, several potential mechanisms can be postulated.

Derivatives of chroman-2-carboxylic acid have been investigated as agonists for PPARs, suggesting a potential overlap in mechanism with clofibrate.[1] However, the observed differences in their effects on liver lipids and enzyme activities suggest that this compound may have additional or alternative targets.[9]

Beyond lipid metabolism, chroman derivatives are widely recognized for their antioxidant and anti-inflammatory properties.[1] These activities could contribute to the overall beneficial effects observed in metabolic disease models.

Expanded Biological Profile: Antioxidant and Anti-inflammatory Activities

While direct comparative studies on the antioxidant and anti-inflammatory effects of this compound and clofibrate are scarce, the known properties of the chroman scaffold suggest a potential advantage for the former in these areas.

Antioxidant Activity

Chroman derivatives are known to possess significant antioxidant activity.[1][11] This is often attributed to the phenolic hydroxyl group present in many natural and synthetic chromans, which can act as a radical scavenger. While this compound itself lacks this specific functional group, the chroman ring system can still contribute to antioxidant effects. Clofibrate has also been shown to reduce oxidative stress, which may be a secondary effect of its PPARα agonism.[7][12]

Anti-inflammatory Activity

Inflammation is a key component in the pathogenesis of metabolic diseases. Chroman derivatives have been reported to possess anti-inflammatory properties.[2] The anti-inflammatory effects of clofibrate are also linked to its activation of PPARα, which can downregulate the expression of pro-inflammatory genes.

Experimental Protocols for Comparative Evaluation

To facilitate further research, this section provides detailed, step-by-step methodologies for key experiments to compare the biological activities of this compound and clofibrate.

In Vivo Hypolipidemic Activity Assessment

A robust method for comparing the hypolipidemic efficacy of the two compounds is the Triton WR-1339-induced hyperlipidemia model in rats.[8][13]

Protocol: Triton WR-1339-Induced Hyperlipidemia Model

  • Animal Model: Use male Wistar or Sprague-Dawley rats, weighing 180-220g.

  • Acclimatization: Acclimatize the animals for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to standard pellet diet and water.

  • Grouping: Divide the animals into the following groups (n=6-8 per group):

    • Group I: Normal Control (vehicle only)

    • Group II: Hyperlipidemic Control (Triton WR-1339 + vehicle)

    • Group III: Clofibrate (Triton WR-1339 + Clofibrate at a specified dose)

    • Group IV: this compound (Triton WR-1339 + this compound at a specified dose)

  • Induction of Hyperlipidemia: After an overnight fast, induce hyperlipidemia in all groups except the Normal Control by a single intraperitoneal injection of Triton WR-1339 (100 mg/kg) dissolved in saline.[13]

  • Drug Administration: Immediately after Triton injection, administer the respective drugs (dissolved in a suitable vehicle like 0.5% carboxymethyl cellulose) orally.

  • Blood Collection: Collect blood samples from the retro-orbital plexus at 0, 6, and 24 hours post-Triton injection.

  • Biochemical Analysis: Centrifuge the blood to separate serum and analyze for total cholesterol, triglycerides, HDL-C, and LDL-C using commercially available enzymatic kits.[14]

hypolipidemic_workflow start Start: Acclimatized Rats grouping Animal Grouping (Control, Hyperlipidemic, Clofibrate, EC) start->grouping fasting Overnight Fasting grouping->fasting induction Induce Hyperlipidemia (Triton WR-1339 i.p.) fasting->induction treatment Oral Administration (Vehicle, Clofibrate, or EC) induction->treatment blood_collection Blood Collection (0, 6, 24 hours) treatment->blood_collection analysis Serum Lipid Profile Analysis (TC, TG, HDL, LDL) blood_collection->analysis end End: Comparative Data analysis->end

Caption: Workflow for in vivo hypolipidemic activity assessment.

In Vitro Antioxidant Activity Assays

The antioxidant potential can be compared using standard in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[15][16]

Protocol: DPPH Radical Scavenging Assay

  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare stock solutions of this compound, clofibrate, and a standard antioxidant (e.g., Ascorbic Acid or Trolox) in methanol at various concentrations.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each test compound concentration.

    • For the control, add 100 µL of methanol to 100 µL of the DPPH solution.

    • For the blank, use 200 µL of methanol.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100

    • Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

In Vitro Anti-inflammatory Activity Assays

The inhibition of protein denaturation is a widely used in vitro assay to screen for anti-inflammatory activity.[17][18][19]

Protocol: Inhibition of Albumin Denaturation Assay

  • Preparation of Reagents:

    • Prepare a 1% aqueous solution of bovine serum albumin (BSA).

    • Prepare stock solutions of this compound, clofibrate, and a standard anti-inflammatory drug (e.g., Diclofenac sodium) in a suitable solvent at various concentrations.

  • Assay Procedure:

    • The reaction mixture consists of 0.2 mL of the test compound or standard solution and 2.8 mL of the BSA solution.

    • For the control, use 0.2 mL of the solvent instead of the test compound.

  • Incubation and Measurement:

    • Incubate the samples at 37°C for 20 minutes, followed by heating at 51°C for 20 minutes.

    • After cooling, measure the turbidity of the samples at 660 nm using a spectrophotometer.

  • Calculation:

    • Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

    • Determine the IC50 value.

Conclusion and Future Directions

The comparative analysis of this compound and clofibrate reveals distinct yet partially overlapping pharmacological profiles. While both demonstrate significant hypolipidemic activity, the chlorinated analog of this compound appears to be a more potent hypocholesterolemic agent in preclinical models.[9] The well-defined PPARα agonism of clofibrate contrasts with the likely multi-target mechanism of this compound, which may involve PPAR modulation alongside other pathways.

A significant gap in the current literature is the direct, head-to-head comparison of their antioxidant and anti-inflammatory activities. Given the established properties of the chroman scaffold, it is plausible that this compound possesses superior antioxidant and anti-inflammatory effects. Future research should focus on elucidating the precise molecular targets of this compound and conducting comprehensive comparative studies that encompass not only lipid metabolism but also markers of oxidative stress and inflammation. Such investigations will be crucial in determining the full therapeutic potential of this promising class of compounds.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl Chroman-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals engaged in the crucial work of research and drug development, our responsibility extends beyond discovery to the safe and compliant management of all chemical substances, from cradle to grave. This guide provides a comprehensive, technically grounded protocol for the proper disposal of Ethyl Chroman-2-carboxylate. The procedures outlined herein are designed to ensure the safety of laboratory personnel, protect the environment, and maintain strict adherence to regulatory standards. This is not merely a procedural checklist but a framework for responsible chemical stewardship.

Hazard Identification and Characterization

The foundational step in any disposal protocol is a thorough understanding of the substance's properties and hazards. The primary, authoritative source for this information is always the manufacturer's Safety Data Sheet (SDS). In the absence of a specific SDS, or as a supplementary measure, the compound must be treated as hazardous waste by default, a core principle of laboratory safety.[1]

This compound is a chiral molecule belonging to the chroman class of heterocyclic compounds, often used as a building block in medicinal chemistry.[2] While comprehensive, publicly available toxicity data for this specific compound is limited, its classification as an ester suggests potential hazards such as flammability and irritation.[3] Therefore, a conservative and cautious approach to its disposal is mandatory.

Table 1: Physical and Chemical Properties of this compound (Racemic)

Property Value Source
CAS Number 24698-77-9 [2][4]
Molecular Formula C₁₂H₁₄O₃ [2]
Molecular Weight 206.24 g/mol [2]
Appearance Liquid [2]
Recommended Storage 2-8°C, sealed in dry conditions [2]

| Likely Hazard Class | Treat as Hazardous Waste |[1] |

The Regulatory Landscape: A Trust-Based Framework

In the United States, the management and disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6] This legislation establishes a "cradle-to-grave" responsibility for hazardous waste generators.[7] This means that you, the researcher, are responsible for the waste from the moment it is generated until its final, documented disposal.[7] Adherence to these regulations is not optional; it is a legal and ethical imperative to protect public health and the environment.[5]

Standard Operating Protocol for Disposal

This protocol provides a step-by-step methodology for the safe handling and disposal of this compound waste.

Step 1: Personal Protective Equipment (PPE)

Before handling the waste, ensure appropriate PPE is worn. This includes, at a minimum:

  • Safety goggles to protect from splashes.

  • Chemically resistant gloves (e.g., nitrile).

  • A flame-retardant laboratory coat.

Step 2: Waste Segregation (The Causality of Chemical Compatibility)

The most critical step in preventing dangerous incidents is proper waste segregation. This compound waste should be collected as non-halogenated organic solvent waste .

Causality: Mixing incompatible waste streams can lead to exothermic reactions, gas evolution, or the formation of more hazardous substances. For instance, mixing organic solvents with strong oxidizers can cause fires or explosions. Segregation is a proactive safety measure.[5][8][9]

Collect this waste stream separately from:

  • Acids and Bases

  • Oxidizers

  • Halogenated Organic Solvents

  • Aqueous Waste

  • Solid Chemical Waste

Step 3: Containerization

Select a waste container that is in good condition, leak-proof, and chemically compatible with organic solvents.[5][9]

  • High-density polyethylene (HDPE) or glass containers are typically appropriate. Do not use metal containers for any waste stream that may have corrosive properties.[8]

  • The container must have a secure, screw-top cap. It must be kept closed at all times except when actively adding waste.[9][10] This prevents the release of volatile organic compounds (VOCs) and potential spills.

Step 4: Labeling

Proper labeling is mandated by the EPA and is essential for safe handling by all personnel.[11] The label must be securely affixed to the container and include the following information:

  • The words "HAZARDOUS WASTE"

  • The full chemical name: "this compound"

  • If in a solution, list all components and their approximate percentages.

  • An indication of the hazards (e.g., Flammable, Irritant).

Step 5: Accumulation in a Satellite Accumulation Area (SAA)

Store the labeled, sealed waste container in a designated SAA.[10][11]

  • The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[5][11]

  • Ensure secondary containment (such as a spill tray) is used to capture any potential leaks.[8]

  • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[10]

Step 6: Arranging for Final Disposal

Once the container is full or the waste is no longer being generated, arrange for its removal.

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor for pickup.[11]

  • You will likely need to complete a hazardous material pickup request form, detailing the contents of the container.[9]

  • Never dispose of this compound down the drain or in the regular trash.[5]

Spill Management Protocol

In the event of a small spill, follow these steps:

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, contain the spill with an absorbent material suitable for organic solvents (e.g., vermiculite or a commercial spill pad).

  • Once absorbed, carefully scoop the material into a compatible container.

  • Seal and label the container as "HAZARDOUS WASTE" with a full description of the contents (e.g., "Vermiculite with absorbed this compound").

  • Manage this spill cleanup waste according to the disposal protocol outlined above.[1]

  • For large spills, evacuate the area and contact your institution's emergency response team immediately.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G A Waste Generated (this compound) B Consult SDS for Specific Hazards A->B C Select Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Is this a neat or concentrated organic solution? C->D E Designate as 'Non-Halogenated Organic Solvent Waste' D->E Yes F Is it a dilute aqueous solution? D->F No H Select Compatible, Leak-Proof Waste Container E->H G Designate as 'Aqueous Waste Containing Organics' F->G Yes F->H No (Solid/Other) G->H I Label Container: 'HAZARDOUS WASTE' + Full Chemical Name + Concentration + Hazard Pictograms H->I J Store in Designated Satellite Accumulation Area (SAA) I->J K Keep Container Tightly Closed J->K L Request Pickup from EHS/ Licensed Waste Contractor K->L

Sources

Navigating the Safe Handling of Ethyl Chroman-2-carboxylate: A Guide to Personal Protective Equipment and Operational Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: While Ethyl Chroman-2-carboxylate (CAS No. 24698-77-9) is a valuable building block in synthetic and medicinal chemistry, a specific, publicly available Safety Data Sheet (SDS) is not readily accessible.[1][2][3] This guide, therefore, is constructed upon the principles of prudent laboratory practice and a thorough analysis of the hazard profiles of structurally analogous compounds. Our primary goal is to empower researchers with a robust framework for risk assessment and management, ensuring both personal safety and experimental integrity. The recommendations herein are derived from data on similar chromene and coumarin derivatives, which consistently indicate potential for dermal, ocular, and respiratory irritation.[4][5][6][7]

Hazard Profile: An Evidence-Based Assessment

Given the absence of a dedicated SDS for this compound, we turn to the toxicological data of its close structural relatives to infer its potential hazards. Compounds such as ethyl 2-oxo-2H-chromene-3-carboxylate and ethyl 5-hydroxy-4-oxo-4H-chromene-2-carboxylate are reported to cause skin irritation and serious eye irritation.[4][6] Furthermore, some analogs are noted to potentially cause respiratory irritation.[4] Therefore, it is imperative to handle this compound with the assumption that it poses, at a minimum, the following risks:

  • Skin Irritation: May cause redness, itching, or inflammation upon contact.

  • Serious Eye Damage/Irritation: Poses a significant risk of causing serious, potentially lasting, damage to the eyes upon direct contact.

  • Respiratory Irritation: Inhalation of aerosols or dusts may irritate the respiratory tract.

This conservative approach, grounded in the available data for similar chemical structures, forms the basis of our personal protective equipment (PPE) recommendations and handling protocols.

Personal Protective Equipment (PPE): Your Primary Defense

The selection of appropriate PPE is the cornerstone of safe laboratory practice. For this compound, a multi-layered approach to PPE is essential, addressing each potential route of exposure.

Recommended PPE for Handling this compound
Protection Type Required PPE Rationale and Best Practices
Eye and Face Protection Chemical splash goggles and a face shieldStandard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against splashes.[8] A face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a high risk of splashing.
Hand Protection Nitrile gloves (double-gloving recommended)Nitrile gloves offer good resistance to a range of chemicals. Double-gloving provides an additional layer of protection against potential contamination and in case of a tear in the outer glove. Gloves should be inspected for any signs of degradation or puncture before use and changed immediately if contaminated.
Body Protection A laboratory coat and a chemical-resistant apronA fully buttoned, long-sleeved laboratory coat is the minimum requirement to protect the skin and personal clothing from minor spills and contamination.[8] For procedures involving larger volumes or a higher risk of splashes, a chemical-resistant apron worn over the lab coat is advised.
Respiratory Protection Use in a certified chemical fume hoodAll manipulations of this compound, including weighing, solution preparation, and reaction setup, should be conducted within a properly functioning chemical fume hood to prevent the inhalation of any vapors or aerosols.[9]
Foot Protection Closed-toe, liquid-resistant shoesShoes that fully cover the feet are required to protect against spills and falling objects.

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage of the chemical's lifecycle in the laboratory.

Workflow for Safe Handling

cluster_pre Pre-Handling cluster_handling Handling (in Fume Hood) cluster_post Post-Handling Receipt Receipt Storage Storage Receipt->Storage Inspect container integrity Weighing Weighing Storage->Weighing Don PPE Solution_Prep Solution_Prep Weighing->Solution_Prep Use appropriate glassware Reaction Reaction Solution_Prep->Reaction Monitor reaction conditions Decontamination Decontamination Reaction->Decontamination Clean workspace Waste_Disposal Waste_Disposal Decontamination->Waste_Disposal Segregate waste streams Documentation Documentation Waste_Disposal->Documentation Update inventory

Caption: A logical workflow for the safe handling of this compound.

Step-by-Step Handling Procedures
  • Receiving and Storage:

    • Upon receipt, inspect the container for any damage or leaks.

    • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

    • Ensure the container is clearly labeled.

  • Preparation and Weighing:

    • Before handling, ensure you are familiar with the location and operation of emergency equipment, including the safety shower, eyewash station, and fire extinguisher.

    • Don all required PPE as outlined in the table above.

    • Perform all weighing operations within a chemical fume hood to minimize inhalation exposure.

    • Use a disposable weigh boat to prevent cross-contamination.

  • Solution Preparation and Reaction:

    • Conduct all solution preparations and reactions within a chemical fume hood.

    • Add the compound slowly and carefully to the solvent to avoid splashing.

    • If the reaction is exothermic, use an ice bath to control the temperature.

    • Keep the reaction vessel covered as much as possible.

Emergency Response Protocols

Preparedness is key to mitigating the impact of any laboratory incident.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Spill:

    • For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).

    • Wearing appropriate PPE, carefully sweep or scoop up the absorbed material and place it in a sealed, labeled container for chemical waste.

    • For large spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of laboratory safety and environmental responsibility.

  • Solid Waste: Dispose of unused this compound and any contaminated consumables (e.g., weigh boats, pipette tips, gloves) in a designated solid chemical waste container.

  • Liquid Waste: Collect all reaction mixtures and solvent washes containing the compound into a designated, labeled liquid chemical waste container.

  • Contaminated PPE: Dispose of used gloves and other contaminated disposable PPE in the appropriate solid waste stream.

By adhering to these protocols, researchers can confidently and safely handle this compound, fostering a culture of safety and scientific excellence.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.